Acetamidine Hydroiodide
Description
The exact mass of the compound Acetamidine Hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamidine Hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamidine Hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethanimidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2.HI/c1-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYGJCFIYJVWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452099-14-7 | |
| Record name | Acetamidine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Acetamidine Hydroiodide: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetamidine hydroiodide, a member of the amidine salt family, is a versatile chemical compound with emerging applications in materials science and potential as a building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its core chemical properties, structural features, and a detailed examination of its synthesis. The narrative delves into the causality behind experimental choices in its preparation and characterization, ensuring a thorough understanding for researchers and professionals in drug development and related scientific fields.
Introduction
Amidines are a class of organic compounds characterized by the RC(NH)NH2 functional group. Their unique structural and electronic properties make them valuable intermediates in the synthesis of a wide range of nitrogen-containing heterocycles, many of which are of significant interest in medicinal chemistry.[1][2] Acetamidine, the simplest aliphatic amidine, and its salts, such as acetamidine hydroiodide, serve as fundamental synthons in this context. While the hydrochloride salt is more commonly documented, the hydroiodide analogue presents distinct characteristics that warrant a detailed investigation. This guide aims to consolidate the available technical information on acetamidine hydroiodide, providing a foundational resource for its application in research and development.
Chemical Structure and Core Properties
Acetamidine hydroiodide is an ionic compound consisting of the acetamidinium cation and the iodide anion. The positive charge on the acetamidinium ion is delocalized across the two nitrogen atoms and the central carbon atom through resonance, which contributes to its stability.
Caption: Resonance delocalization in the acetamidinium cation.
Table 1: Core Chemical Properties of Acetamidine Hydroiodide
| Property | Value | Source(s) |
| CAS Number | 1452099-14-7 | [3] |
| Molecular Formula | C2H7IN2 | [3] |
| Molecular Weight | 186.00 g/mol | [3] |
| Appearance | White to light yellow powder/crystals | [4] |
| Melting Point | 177-178 °C | [4] |
| Solubility | Soluble in water and ethanol; insoluble in acetone, ether, and benzene. | [4] |
| Stability | Hygroscopic. The aqueous solution can decompose upon warming to yield ammonia and acetic acid. | [4] |
Synthesis of Acetamidine Hydroiodide
The most common and established method for the synthesis of amidines is the Pinner reaction.[5][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine. For the synthesis of acetamidine hydroiodide, this general protocol can be adapted.
The Pinner Reaction: A Step-by-Step Protocol
This protocol is based on the well-documented synthesis of acetamidine hydrochloride and is adapted for the hydroiodide salt.[5][7] Crucially, all reagents and glassware must be anhydrous to prevent hydrolysis of the intermediate Pinner salt.
Step 1: Formation of the Imino Ether Salt (Pinner Salt)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, a solution of anhydrous acetonitrile in absolute ethanol is prepared. The flask is cooled in an ice-salt bath.
-
Acidification: Anhydrous hydrogen iodide (HI) gas is bubbled through the cooled solution with continuous stirring. Hydrogen iodide can be generated in situ or obtained from a cylinder. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Intermediate Formation: The hydrogen iodide reacts with acetonitrile and ethanol to form the ethyl acetimidate hydroiodide salt, which precipitates from the solution as a crystalline solid.[5] The reaction is typically allowed to proceed for several hours to ensure complete conversion.
Caption: Workflow for the formation of the Pinner salt intermediate.
Step 2: Ammonolysis of the Pinner Salt
-
Preparation: The precipitated imino ether salt is collected by filtration under an inert atmosphere and can be washed with cold, anhydrous ether.
-
Reaction with Ammonia: The Pinner salt is then suspended in a solution of anhydrous ammonia in absolute ethanol.
-
Amidine Formation: The imino ether is converted to acetamidine hydroiodide through nucleophilic substitution by ammonia. Ammonium iodide is formed as a byproduct and precipitates from the solution.
-
Isolation and Purification: The ammonium iodide is removed by filtration. The filtrate, containing the acetamidine hydroiodide, is then concentrated under reduced pressure. The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield purified acetamidine hydroiodide crystals.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Water readily hydrolyzes the intermediate imino ether salt to an ester, which would significantly reduce the yield of the desired amidine.[5]
-
Low Temperature: The initial reaction with hydrogen iodide is exothermic. Low temperatures are maintained to control the reaction rate and minimize potential side reactions.
-
Use of Gaseous HI: Gaseous hydrogen iodide ensures anhydrous conditions. The use of aqueous hydroiodic acid would lead to the hydrolysis of the Pinner salt.
-
Excess Ammonia: An excess of ammonia is used in the second step to drive the reaction towards the formation of the amidine and to neutralize any remaining acid.
Spectroscopic Characterization
While specific spectral data for acetamidine hydroiodide is not widely published, we can predict the expected spectral features based on the known data for acetamidine hydrochloride and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for Acetamidine Hydroiodide
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | A singlet around δ 2.0-2.5 ppm for the methyl protons (CH₃). Broad signals for the NH₂ protons, the chemical shift of which will be concentration and solvent dependent. | The chemical shift of the methyl group is influenced by the adjacent C=N bond. The NH protons are exchangeable and often appear as broad signals.[8] |
| ¹³C NMR | A signal for the methyl carbon (CH₃) in the aliphatic region and a signal for the amidine carbon (C=N) at a lower field (deshielded). | The carbon of the C=N bond is deshielded due to the electronegativity of the nitrogen atoms.[8] |
| FT-IR (cm⁻¹) | N-H stretching vibrations (broad) in the region of 3100-3400 cm⁻¹. C=N stretching vibration around 1650-1680 cm⁻¹. N-H bending vibrations around 1600-1650 cm⁻¹. | These are characteristic vibrational modes for amidinium salts. The broadness of the N-H stretch is due to hydrogen bonding.[5] |
| Mass Spec. | The mass spectrum would show the molecular ion of the free base, acetamidine, at m/z 58. Fragmentation would likely involve the loss of methyl and amino groups. | In the mass spectrometer, the salt will likely dissociate, and the free base will be ionized and fragmented.[9] |
Reactivity and Applications
General Reactivity of Amidines
The amidine functional group is a versatile synthon in organic chemistry. The presence of both a nucleophilic and an electrophilic center allows for a variety of reactions.
-
As Nucleophiles: The amino group can react with electrophiles.
-
Cyclization Reactions: Amidines are key precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazines, through condensation reactions with dicarbonyl compounds or their equivalents.[5][6]
-
Formation of Metal Complexes: The nitrogen atoms can coordinate with metal ions, making amidines useful as ligands in coordination chemistry.
Applications of Acetamidine Hydroiodide
Currently, the most prominent application of acetamidine hydroiodide is in the field of materials science, specifically in the fabrication of perovskite solar cells. It is used as an organic cation to modify the perovskite structure, which can influence the electronic properties and stability of the solar cells.[4]
Potential in Drug Development
While direct applications of acetamidine hydroiodide in pharmaceuticals are not extensively documented, the amidine moiety is a recognized pharmacophore present in many biologically active compounds. Amidine-containing molecules have shown a wide range of therapeutic activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][10] Acetamidine hydrochloride is a known precursor in the synthesis of Vitamin B1 (Thiamine).[4][11] Therefore, acetamidine hydroiodide represents a valuable starting material for the synthesis of novel drug candidates. Its utility lies in its ability to introduce the pharmacologically relevant amidine group into more complex molecular scaffolds.
Safety and Handling
Acetamidine hydroiodide is a hygroscopic solid and should be handled in a dry, inert atmosphere.[4] It is classified as a warning-level hazard, causing skin and eye irritation.[3]
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Store in a tightly sealed container in a cool, dry place, away from moisture.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
Acetamidine hydroiodide, while less studied than its hydrochloride counterpart, is a compound with significant potential. Its synthesis via the Pinner reaction, though requiring careful control of anhydrous conditions, is a well-established and reliable method. The core chemical properties and reactivity of acetamidine hydroiodide make it a valuable tool for both materials scientists and synthetic organic chemists. For professionals in drug development, it serves as a fundamental building block for the introduction of the biologically significant amidine functional group. Further research into the specific biological activities of acetamidine hydroiodide and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
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Sciencemadness Wiki. Acetamidine hydrochloride. (2023-12-28). Available from: [Link]
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PureSynth. Acetamidine Hydroiodide (Low Water Content) 98.0%. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. 2014;10:2638-43. Available from: [Link]
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Sciforum. Сu-catalyzed Pinner reaction of acetonitrile with alcohols. MDPI. Available from: [Link]
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Organic Chemistry Portal. Amidine synthesis by imidoylation. Available from: [Link]
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Acetamidine Hydroiodide: A Technical Guide for Advanced Photovoltaics and Drug Discovery
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Acetamidine Hydroiodide (CAS Number: 1452099-14-7). It delves into the synthesis, chemical properties, and burgeoning applications of this versatile compound, with a particular focus on its transformative role in perovskite solar cells and its potential in medicinal chemistry.
Introduction: The Rise of Acetamidinium in Advanced Materials and Medicine
Acetamidine hydroiodide, also known as acetamidinium iodide, is an organic salt that has garnered significant attention in the scientific community. While the acetamidine moiety has been a recurring motif in medicinal chemistry, the hydroiodide salt has recently emerged as a key player in the field of material science, particularly in the development of next-generation photovoltaic devices. Its unique structural and electronic properties are being harnessed to address some of the most pressing challenges in perovskite solar cell technology, namely efficiency and stability.
This guide provides a comprehensive overview of Acetamidine Hydroiodide, from its fundamental chemical characteristics to detailed experimental protocols for its synthesis and application. It is designed to equip researchers with the knowledge necessary to explore and exploit the full potential of this promising compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Acetamidine Hydroiodide is paramount for its effective application.
Table 1: Physicochemical Properties of Acetamidine Hydroiodide
| Property | Value | Source(s) |
| CAS Number | 1452099-14-7 | [1] |
| Chemical Formula | C₂H₇IN₂ | [1] |
| Molecular Weight | 185.99 g/mol | [1] |
| Appearance | White to light yellow powder/crystals | [2] |
| Melting Point | Approximately 100 °C | [1] |
| Solubility | Soluble in water and ethanol. Insoluble in acetone, ether, and benzene. | - |
| Purity | Typically >98% (by H-NMR and titration) | [2] |
Spectroscopic and Crystallographic Data:
While comprehensive spectroscopic and crystallographic data for pure Acetamidine Hydroiodide is not extensively published, its characterization is often performed in the context of its application in perovskite films.
-
NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the purity of Acetamidine Hydroiodide and for quantifying its incorporation into perovskite structures.[3][4] In deuterated solvents like DMSO-d₆, characteristic peaks for the methyl and amine protons of the acetamidinium cation would be expected. The presence of the iodide counter-ion can influence the chemical shifts.
-
Crystal Structure: In the context of perovskite materials like (AC)x(MA)1-xPbI3, the acetamidinium (AC⁺) cation occupies the 'A' site of the ABX₃ perovskite structure.[2] The larger ionic radius of the acetamidinium cation compared to the more common methylammonium (MA⁺) cation can induce lattice strain and modify the crystal symmetry.[5] This structural modification is a key factor in the altered optoelectronic properties of the resulting perovskite film. The crystal structure of the closely related formamidinium iodide has been reported as monoclinic.[6]
Synthesis of Acetamidine Hydroiodide
The synthesis of Acetamidine Hydroiodide can be reliably achieved through a two-step process based on the well-established Pinner reaction, followed by salt exchange.[7] This method offers a high yield of the desired product under controlled laboratory conditions.
Principle of the Synthesis
The synthesis involves two main stages:
-
Pinner Reaction: Acetonitrile reacts with an alcohol (e.g., ethanol) in the presence of a dry acid gas (hydrogen chloride) to form an intermediate imino ether hydrochloride. This intermediate is then reacted with ammonia to produce acetamidine hydrochloride.
-
Anion Exchange: The resulting acetamidine hydrochloride is then subjected to an anion exchange reaction to replace the chloride ion with an iodide ion, yielding the final product, Acetamidine Hydroiodide.
Detailed Experimental Protocol
Materials and Reagents:
-
Acetonitrile (anhydrous)
-
Ethanol (absolute)
-
Hydrogen chloride (gas, anhydrous)
-
Ammonia (gas, anhydrous, or a solution in anhydrous ethanol)
-
Sodium iodide or Potassium iodide
-
Anhydrous solvent for exchange (e.g., acetone or isopropanol)
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware (three-necked flask, condenser, gas inlet tube, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Ice bath
Step 1: Synthesis of Acetamidine Hydrochloride via Pinner Reaction
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser with a drying tube.
-
Initial Reaction: Charge the flask with anhydrous acetonitrile and absolute ethanol in a 1:1 molar ratio. Cool the flask in an ice-salt bath to approximately 0 °C.
-
HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. Maintain the temperature below 5 °C. The reaction is exothermic. Continue the gas flow until the solution is saturated and a white precipitate of the imino ether hydrochloride forms.
-
Ammonolysis: Prepare a solution of ammonia in absolute ethanol. Slowly add the ammoniacal ethanol solution to the stirred suspension of the imino ether hydrochloride. The reaction is typically carried out at or below room temperature. The imino ether will dissolve, and subsequently, ammonium chloride will precipitate.
-
Isolation: After the reaction is complete (typically a few hours), filter off the precipitated ammonium chloride.
-
Crystallization: Concentrate the filtrate under reduced pressure to induce crystallization of acetamidine hydrochloride. The crystals can be collected by filtration and washed with a small amount of cold, anhydrous ethanol.
Step 2: Anion Exchange to Acetamidine Hydroiodide
-
Dissolution: Dissolve the synthesized acetamidine hydrochloride in a minimal amount of a suitable anhydrous solvent in which sodium iodide or potassium iodide is also soluble (e.g., acetone or warm isopropanol).
-
Addition of Iodide Salt: Add a stoichiometric amount of sodium iodide or potassium iodide to the solution. A precipitate of sodium chloride or potassium chloride will form.
-
Reaction Completion: Stir the mixture for a few hours at room temperature to ensure complete anion exchange.
-
Isolation of Product: Filter off the precipitated sodium/potassium chloride.
-
Crystallization: Concentrate the filtrate under reduced pressure. The Acetamidine Hydroiodide can then be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether.
-
Drying: Collect the crystalline product by filtration and dry it under vacuum.
Caption: Workflow for the synthesis of Acetamidine Hydroiodide.
Application in Perovskite Solar Cells
The primary driver for the recent surge in interest in Acetamidine Hydroiodide is its application as a cation additive in metal halide perovskite solar cells. The incorporation of the larger acetamidinium (AC⁺) cation into the perovskite crystal lattice, often partially substituting the smaller methylammonium (MA⁺) cation, has been shown to significantly enhance both the efficiency and stability of these devices.
Mechanism of Performance Enhancement
The beneficial effects of Acetamidine Hydroiodide in perovskite solar cells can be attributed to several key mechanisms:
-
Structural Stabilization: The larger size of the AC⁺ cation can help to stabilize the desired photoactive perovskite phase (α-phase), particularly in formamidinium-based perovskites which are known to be structurally unstable at room temperature.[1]
-
Defect Passivation: The N-H groups of the acetamidinium cation can form hydrogen bonds with the iodide ions in the perovskite lattice. This interaction can passivate iodide-related defects at the crystal grain boundaries and surfaces, which are known to be trap states for charge carriers.[5]
-
Reduced Non-radiative Recombination: By passivating defects, the incorporation of acetamidinium reduces non-radiative recombination pathways for photogenerated electrons and holes. This leads to a longer carrier lifetime and a higher open-circuit voltage (Voc) in the solar cell.[5][8]
-
Improved Film Morphology: The use of acetamidinium-based salts as additives has been shown to improve the crystallinity and uniformity of the perovskite film, leading to better charge transport and overall device performance.[8]
Table 2: Impact of Acetamidinium Substitution on Perovskite Solar Cell Performance
| Perovskite Composition | Open-Circuit Voltage (Voc) | Carrier Lifetime | Power Conversion Efficiency (PCE) | Stability (vs. MAPbI₃) | Source |
| MAPbI₃ (Control) | 1.04 V | 20 µs | ~16% | Baseline | [5] |
| 10% AC⁺-substituted MAPbI₃ | 1.12 V | 32 µs | >18% | Significantly Improved | [5] |
Experimental Protocol: Fabrication of a Perovskite Solar Cell with Acetamidine Hydroiodide Additive
This protocol outlines a typical procedure for fabricating a perovskite solar cell using a one-step solution-processing method with Acetamidine Hydroiodide as an additive.
Materials and Reagents:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Lead iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
Acetamidine Hydroiodide (as a 10 mol% substitute for MAI)
-
Spiro-OMeTAD (hole transport material)
-
Gold or Silver (for the back contact)
-
Appropriate solvents (e.g., DMF, DMSO, chlorobenzene)
-
Spin coater
-
Hot plate
-
Thermal evaporator
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution, followed by sintering at high temperature.
-
Perovskite Precursor Solution Preparation: Prepare a precursor solution containing PbI₂, MAI, and Acetamidine Hydroiodide in a suitable solvent like a mixture of DMF and DMSO. The molar ratio of AC⁺ to MA⁺ can be varied to optimize device performance.
-
Perovskite Film Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.[9]
-
Annealing: Anneal the perovskite film on a hotplate at a temperature typically around 100 °C for a specified time to complete the crystallization process.[9]
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of Spiro-OMeTAD onto the perovskite layer.
-
Back Contact Deposition: Deposit the metal back contact (e.g., gold or silver) by thermal evaporation.
Sources
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- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Characterization of Acetamidinium Salts
Foreword: The Enduring Relevance of the Amidinium Moiety
To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide offers a comprehensive exploration of the synthesis and characterization of acetamidinium salts. Far from being a mere synthetic curiosity, the acetamidinium group is a cornerstone functional moiety with profound implications in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique electronic and structural properties, particularly its capacity for strong hydrogen bonding and charge delocalization, render it a valuable component in the design of bioactive molecules and functional materials.
The free base, acetamidine, is notoriously hygroscopic and thermally unstable, readily decomposing into ammonia and acetonitrile or reacting with atmospheric carbon dioxide to form the carbonate salt.[1] Consequently, for practical applications in synthesis and formulation, the stable, crystalline acetamidinium salt is the entity of choice. This guide is structured to provide not just a set of protocols, but a deeper understanding of the underlying principles that govern the formation and properties of these important compounds. We will delve into the nuances of synthetic strategies, the interpretation of characterization data, and the practical considerations that are paramount for successful laboratory execution and application.
I. Synthetic Strategies for Acetamidinium Salts: A Mechanistic Perspective
The synthesis of acetamidinium salts can be approached through several key pathways, each with its own set of advantages and mechanistic underpinnings. The choice of method is often dictated by the desired substitution pattern on the amidinium nitrogen atoms and the nature of the desired counter-ion.
The Pinner Reaction: A Classic and Versatile Approach
The Pinner reaction, a venerable yet highly reliable method, remains a primary route for the synthesis of unsubstituted and N-monosubstituted acetamidinium salts from nitriles.[1][3] The reaction proceeds via an imino ether intermediate, often referred to as a Pinner salt, which is subsequently ammonolyzed or aminolyzed.
Mechanism of the Pinner Reaction:
The reaction is typically carried out under anhydrous acidic conditions, with dry hydrogen chloride gas being the classical reagent of choice. The acid serves a dual role: it activates the nitrile towards nucleophilic attack by the alcohol and protonates the resulting imino ether to form the stable Pinner salt.
Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.
Experimental Protocol: Synthesis of Acetamidinium Chloride via the Pinner Reaction [1][4]
-
Materials:
-
Acetonitrile (CH₃CN)
-
Anhydrous Ethanol (CH₃CH₂OH)
-
Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether ((CH₃CH₂)₂O)
-
Ammonia (NH₃) gas or a solution of ammonia in ethanol
-
-
Procedure:
-
A solution of acetonitrile in a 1:1 molar ratio with anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The flask is cooled in an ice-salt bath to -10 to 0 °C.
-
Dry hydrogen chloride gas is bubbled through the solution for several hours until saturation is achieved. The reaction mixture is then allowed to stand at a low temperature, often for 24-48 hours, during which time the ethyl acetimidate hydrochloride (Pinner salt) precipitates as a white solid.
-
The precipitated Pinner salt is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a desiccator.
-
The dried Pinner salt is then suspended in a fresh portion of anhydrous ethanol, and the mixture is cooled in an ice bath.
-
Ammonia gas is bubbled through the suspension, or a solution of ammonia in ethanol is added dropwise, with continuous stirring. The reaction is typically exothermic.
-
After the addition of ammonia is complete, the reaction mixture is stirred for several hours at room temperature. Ammonium chloride will precipitate during this step.
-
The ammonium chloride is removed by filtration.
-
The ethanolic solution of acetamidinium chloride is concentrated under reduced pressure to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
Synthesis from Orthoesters: A Convenient Alternative
Caption: Synthesis of Acetamidinium Acetate from Triethyl Orthoacetate.
Synthesis of N,N'-Disubstituted Acetamidinium Salts
The synthesis of N,N'-disubstituted acetamidinium salts often requires a different approach, as the Pinner reaction is not always suitable for introducing two substituents. A common method involves the reaction of an N-substituted amide with an activating agent, followed by treatment with a primary amine. Triflic anhydride (Tf₂O) is a particularly effective activating agent in this context.
Experimental Protocol: Synthesis of N,N'-Diphenylacetamidinium Chloride (A representative procedure)
-
Materials:
-
Acetanilide (CH₃C(O)NHPh)
-
Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aniline (PhNH₂)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (1 M in diethyl ether)
-
-
Procedure:
-
Acetanilide is dissolved in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C (dry ice/acetone bath).
-
Triflic anhydride is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes.
-
A solution of aniline and triethylamine in anhydrous dichloromethane is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the addition of water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude N,N'-diphenylacetamidine is purified by column chromatography on silica gel.
-
The purified amidine is dissolved in anhydrous diethyl ether, and a 1 M solution of hydrochloric acid in diethyl ether is added dropwise until precipitation is complete.
-
The resulting N,N'-diphenylacetamidinium chloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
II. Comprehensive Characterization of Acetamidinium Salts
A thorough characterization of newly synthesized acetamidinium salts is essential to confirm their identity, purity, and structural features. A multi-technique approach is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and acetamidinium salts are no exception.
-
¹H NMR Spectroscopy:
-
Amidinium Protons (N-H): The protons on the nitrogen atoms of the acetamidinium cation are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, they typically appear as broad singlets in the range of δ 8.0-9.5 ppm.[1] In protic solvents like D₂O, they will exchange with deuterium and may not be observed.
-
Methyl Protons (CH₃): The methyl protons of the acetamidinium cation typically appear as a sharp singlet in the range of δ 2.0-2.5 ppm.[1]
-
Substituent Protons: The chemical shifts of any N-substituents will appear in their characteristic regions of the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Amidinium Carbon (C=N): The most characteristic signal in the ¹³C NMR spectrum of an acetamidinium salt is that of the central carbon atom of the amidinium group. This carbon is deshielded due to the electron-withdrawing effect of the two nitrogen atoms and typically resonates in the range of δ 165-175 ppm.[1][6]
-
Methyl Carbon (CH₃): The methyl carbon appears in the aliphatic region, typically between δ 15-25 ppm.[1]
-
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acetamidinium Salts [1]
| Compound | Solvent | δ ¹H (ppm) - CH₃ | δ ¹H (ppm) - NH | δ ¹³C (ppm) - C=N | δ ¹³C (ppm) - CH₃ |
| Acetamidinium Chloride | D₂O | 2.20 | - | 168.9 | 18.4 |
| Acetamidinium Nitrate | DMSO-d₆ | 2.10 | 8.39, 8.90 | 168.9 | 18.4 |
| Acetamidinium Formate | D₂O | 2.18 | - | 168.9 | 18.4 |
| Acetamidinium Perchlorate | DMSO-d₆ | 2.09 | 8.30, 8.84 | 169.0 | 18.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in acetamidinium salts.
-
N-H Stretching: For primary and secondary amidinium salts, the N-H stretching vibrations appear as broad bands in the region of 3400-3100 cm⁻¹. The broadening is due to extensive hydrogen bonding in the solid state.
-
C=N Stretching: The C=N stretching vibration of the amidinium cation is a characteristic absorption and typically appears in the range of 1680-1640 cm⁻¹. This band is often strong and can be used as a diagnostic peak.
-
N-H Bending: The N-H bending vibrations (scissoring) for primary amidinium salts are observed in the region of 1650-1580 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the acetamidinium cation. Electrospray ionization (ESI) is a commonly used technique for the analysis of these pre-ionized salts.[1]
-
Molecular Ion: In positive ion mode ESI-MS, the acetamidinium cation is directly observed as the molecular ion [M]⁺.
-
Fragmentation: The fragmentation of acetamidinium salts is influenced by the substitution pattern. Common fragmentation pathways include the loss of neutral molecules such as ammonia or amines, and cleavage of the N-substituent bonds. For N-aryl acetamidinium salts, cleavage of the aryl-nitrogen bond can be a significant fragmentation pathway.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.[1]
-
Structural Insights: X-ray crystallography has shown that the two C-N bond lengths in the acetamidinium cation are nearly identical, confirming the delocalization of the positive charge across the N-C-N system.[1]
-
Correlation with Physical Properties: The crystal packing arrangement, as determined by X-ray diffraction, has been directly correlated with the physical properties of the salts, most notably their hygroscopicity. Acetamidinium salts that form 2D layered structures with extensive hydrogen bonding tend to be non-hygroscopic, while those with 3D structures containing cavities are often hygroscopic.[1][8][9]
III. Applications in Drug Development and Beyond
The amidinium functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere of a protonated primary amine and its participation in strong hydrogen bonding interactions with biological targets.[2]
-
Pharmacophore Element: The planar, charge-delocalized nature of the amidinium group makes it an excellent pharmacophore element for interacting with carboxylate and phosphate groups in proteins and nucleic acids.[2]
-
Improving Physicochemical Properties: The conversion of a drug candidate containing a basic nitrogen atom to an acetamidinium salt can significantly improve its solubility, dissolution rate, and stability, which are critical parameters in drug development.
-
Organocatalysis: Chiral amidinium salts have emerged as effective organocatalysts in a variety of asymmetric transformations, leveraging their ability to act as hydrogen bond donors and phase-transfer catalysts.[10]
Caption: Key Application Areas of Acetamidinium Salts.
IV. Conclusion and Future Outlook
Acetamidinium salts represent a versatile and highly valuable class of organic compounds. The synthetic methodologies for their preparation are well-established, yet there remains scope for the development of even milder and more efficient protocols, particularly for the synthesis of complex, polyfunctionalized derivatives. The continued exploration of their properties, driven by advanced characterization techniques, will undoubtedly uncover new applications in fields ranging from supramolecular chemistry to the design of novel therapeutics. For the researcher engaged in drug discovery and development, a thorough understanding of the synthesis and characterization of acetamidinium salts is not merely an academic exercise, but a practical necessity for the rational design of effective and developable drug candidates.
V. References
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5(1), 84. [Link]
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. ResearchGate. [Link]
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Jalový, Z., et al. (2011). Synthesis and properties of acetamidinium salts. Semantic Scholar. [Link]
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Jalový, Z., et al. (2011). Synthesis and properties of acetamidinium salts. PubMed. [Link]
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Wikipedia. (n.d.). Amidine. In Wikipedia. Retrieved January 26, 2026, from [Link]
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Hygroscopicities of acetamidinium salts and other selected salts. ResearchGate. [Link]
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Singh, P. P., et al. (2016). 3D QSAR, pharmacophore and molecular docking studies of known inhibitors and designing of novel inhibitors for M18 aspartyl aminopeptidase of Plasmodium falciparum. BMC Bioinformatics, 17(Suppl 13), 346. [Link]
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Lorigan, G. A., et al. (2009). (1)H and (13)C NMR chemical shift assignments and conformational analysis for the two diastereomers of the vitamin K epoxide reductase inhibitor brodifacoum. Magnetic Resonance in Chemistry, 47(10), 855-862. [Link]
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Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Amide. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655. [Link]
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Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemistry LibreTexts. [Link]
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Parab, V. L., & Palav, A. V. (2018). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 11(2), 574-577. [Link]
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The FTIR spectra for (i) CH 2 -stretching, (ii) CH 2 -Wagging, (iii) CH 2 -Twisting for: (a) Pure PEO:MC, (b) PBE-10, (c) PBE-20, (d) PBE-30, (e) PBE-40, and (f) PBE-50. ResearchGate. [Link]
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Abraham, R. J., et al. (1993). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-633. [Link]
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Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Qeios. [Link]
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Sharma, P., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Synlett, 29(10), 1331-1335. [Link]
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Kumar, A., et al. (2010). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Indian Journal of Pharmaceutical Sciences, 72(3), 393-396. [Link]
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Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
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Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
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Tan, J. S., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 16(11), 1835-1855. [Link]
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Zloh, M., & Kirton, S. B. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 23(23), 15306. [Link]
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Annunziata, F., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 329. [Link]
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Analysis of Infrared spectroscopy (IR). UniTechLink Inc.. [Link]
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Abraham, R. J., et al. (1991). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Journal of the Chemical Society, Perkin Transactions 2, (10), 1483-1490. [Link]
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Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
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pharmacophore mapping studies: Topics by Science.gov. Science.gov. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
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Jalový, Z., et al. (2011). Synthesis and properties of acetamidinium salts. PubMed. [Link]
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Paul, A., et al. (2021). Structure based pharmacophore modeling, virtual screening, molecular docking and ADMET approaches for identification of natural anti-cancer agents targeting XIAP protein. Journal of Biomolecular Structure & Dynamics, 39(3), 1017-1033. [Link]
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Scheme 2. Proposed fragmentation mechanism of the [M + Li] + ion of... ResearchGate. [Link]
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New advances in asymmetric organocatalysis II. Beilstein Journals. [Link]
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Bonacorso, H. G., et al. (1992). 13 C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25(8), 1207-1220. [Link]
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Supporting Information Alkoxyamine with reduced homolysis temperature and its application in repeated autonomous self-healing of stiff polymer Ze Ping Zhang. The Royal Society of Chemistry. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
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Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(01), 64-65. [Link]
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The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Functional Group Characteristics and Roles. ASHP. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
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A Comprehensive Technical Guide to the Physical Properties of Acetamidine Hydroiodide Crystals
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the essential physical properties of acetamidine hydroiodide crystals. Designed for professionals in research and drug development, this document moves beyond a simple listing of data points to offer a foundational understanding of the causality behind experimental choices and the validation of results. We will delve into the structural, thermal, and spectroscopic characteristics that define this compound, providing both theoretical grounding and practical, field-tested protocols.
Introduction: The Significance of Acetamidine Hydroiodide
Acetamidine hydroiodide is a member of the amidinium salt family, compounds of significant interest in organic synthesis and materials science.[1] Notably, it serves as a precursor in the synthesis of various heterocyclic compounds and has been explored as a component in the formation of perovskite materials for optoelectronic applications. A thorough understanding of its solid-state properties is paramount for its effective application, ensuring reproducibility in downstream processes and providing insights into its stability and reactivity. This guide will systematically detail the analytical techniques required for a comprehensive physical characterization.
I. Crystallographic Analysis: Defining the Solid State
The precise three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to its physical properties. For acetamidine hydroiodide, which typically presents as needle-like or prismatic crystals, single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this structure.[1]
Core Principles of Single-Crystal X-ray Diffraction
SCXRD operates on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern of spots is unique to the crystal's internal structure. Analysis of the positions and intensities of these spots allows for the determination of the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (the symmetry of the unit cell), and the precise coordinates of each atom.
Experimental Protocol: Single-Crystal X-ray Diffraction
A self-validating protocol for SCXRD ensures the collection of high-quality data suitable for structure solution and refinement.
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil to prevent degradation from atmospheric moisture, given the hygroscopic nature of amidinium salts.[1]
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and potential radiation damage.
-
An initial series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to integrate the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal displacement parameters, and to minimize the difference between the observed and calculated structure factors.
-
The logical flow of this experimental workflow is depicted in the diagram below.
Caption: Integrated Thermal Analysis Workflow using TGA and DSC.
III. Spectroscopic Characterization: A Molecular Fingerprint
Vibrational and nuclear magnetic resonance spectroscopy provide a detailed "fingerprint" of the molecular structure of acetamidine hydroiodide, confirming its identity and providing insights into the bonding environment of its constituent atoms.
Vibrational Spectroscopy: FTIR and Raman
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For acetamidine hydroiodide, characteristic vibrational bands would include N-H stretching and bending, C-N stretching, and CH3 group vibrations. While specific spectra for acetamidine hydroiodide are not published, data for acetamidine hydrochloride shows characteristic peaks that can be used for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum of acetamidine hydroiodide would be expected to show a singlet for the methyl (CH₃) protons and broader signals for the amine (NH₂) protons. The ¹³C NMR spectrum would show two distinct signals corresponding to the methyl carbon and the amidinium carbon. The chemical shifts of these signals provide information about the electronic environment of the nuclei. For acetamidine hydrochloride in D₂O, the methyl protons appear as a singlet at approximately 2.25 ppm. [3]
Experimental Protocols: Spectroscopic Analysis
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the acetamidine hydroiodide crystals directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the sample spectrum.
Raman Spectroscopy
-
Place a small amount of the crystals on a microscope slide.
-
Focus the laser on the sample.
-
Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good quality signal without causing sample degradation.
NMR Spectroscopy
-
Dissolve a few milligrams of acetamidine hydroiodide in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
IV. Summary of Physicochemical Properties
The following table summarizes the known and expected physical properties of acetamidine hydroiodide crystals.
| Property | Value/Description | Technique |
| Appearance | Needle-like or prismatic crystals [1] | Visual Inspection, Microscopy |
| Melting Point | 177-178 °C [1] | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in water and ethanol; Insoluble in acetone, ether, and benzene [1] | Solubility Studies |
| Hygroscopicity | Hygroscopic [1] | Gravimetric Analysis |
| Thermal Stability | Aqueous solution decomposes when warmed [1] | Thermogravimetric Analysis (TGA) |
| Crystal System | Not reported (Expected to be similar to monoclinic for the hydrochloride salt)[2] | Single-Crystal X-ray Diffraction (SCXRD) |
| Molecular Formula | C₂H₇IN₂ | Elemental Analysis |
| Molecular Weight | 186.00 g/mol | Mass Spectrometry |
V. Conclusion
A thorough characterization of the physical properties of acetamidine hydroiodide crystals is essential for its successful application in research and development. This guide has outlined the key analytical techniques and provided a framework for a comprehensive investigation of its crystallographic, thermal, and spectroscopic properties. By following these self-validating protocols, researchers can ensure the quality and reproducibility of their work, leading to a deeper understanding of this important chemical compound.
References
-
Wikipedia. Acetamidine hydrochloride. [Link]
Sources
Navigating the Medium: A Technical Guide to the Solubility of Acetamidine Hydroiodide
For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is a cornerstone of its application, from synthetic chemistry to pharmaceutical development. Acetamidine hydroiodide, a key intermediate in the synthesis of various nitrogen-containing heterocycles and a component in the fabrication of advanced materials like perovskite solar cells, presents a solubility profile that dictates its handling, reaction conditions, and purification strategies.[1][2] This guide provides an in-depth exploration of the solubility of acetamidine hydroiodide in aqueous and organic media, grounded in fundamental chemical principles and supported by practical experimental protocols.
The Physicochemical Landscape of Acetamidine Hydroiodide
Acetamidine hydroiodide (C₂H₆N₂·HI) is the salt formed from the strong acid, hydroiodic acid, and the basic amidine, acetamidine. This ionic character is the primary determinant of its solubility behavior. The molecule's ability to form strong ion-dipole interactions and hydrogen bonds with protic solvents is key to its dissolution. Conversely, its ionic nature limits its solubility in non-polar, aprotic environments. The compound is also noted to be hygroscopic, readily absorbing moisture from the atmosphere, a factor that must be considered in its storage and handling.[1]
Aqueous Solubility: A Deep Dive
The high polarity of water and its capacity for hydrogen bonding make it an excellent solvent for many ionic compounds, and acetamidine hydroiodide is no exception.
Qualitative and Quantitative Solubility
Acetamidine hydroiodide is qualitatively described as being soluble in water.[1] While one source provides a more conservative description of "slightly" soluble, the general consensus points towards favorable dissolution in aqueous media.[1] For a closely related analogue, acetamidine hydrochloride, a high solubility in water is reported, with one source indicating a value of approximately 1 g/mL.[3][4] Another source quantifies it as 11 g per 100 g of water at 20°C.[5] This high affinity for water is anticipated for acetamidine hydroiodide as well, driven by the dissociation of the salt into the acetamidinium cation and the iodide anion, which are then effectively solvated by water molecules.
It is crucial to note that the aqueous solutions of acetamidine hydroiodide may exhibit instability upon heating, decomposing into ammonia and acetic acid.[1] This thermal lability should be taken into account when preparing and storing aqueous stock solutions, with low-temperature storage being advisable.[1]
Factors Influencing Aqueous Solubility
The solubility of acetamidine hydroiodide in aqueous systems is primarily governed by the following:
-
pH: As a salt of a weak base (acetamidine) and a strong acid (hydroiodic acid), the solubility of acetamidine hydroiodide is expected to be largely independent of pH in acidic to neutral conditions. However, in strongly basic solutions, the acetamidinium cation can be deprotonated to the free base, acetamidine, which may have a different solubility profile.
-
Common Ion Effect: The presence of a common ion, such as from the addition of sodium iodide, would be expected to decrease the solubility of acetamidine hydroiodide by shifting the dissolution equilibrium.
Caption: Dissolution and solvation of acetamidine hydroiodide in water.
Organic Solvent Solubility: A Spectrum of Polarity
The solubility of acetamidine hydroiodide in organic solvents is a direct reflection of the solvent's polarity and its ability to interact with the ionic salt.
Solubility Profile Across Organic Solvents
Based on available data, the solubility of acetamidine hydroiodide and its hydrochloride analogue in various organic solvents can be summarized as follows:
| Solvent | Type | Polarity | Expected Solubility of Acetamidine Hydroiodide |
| Ethanol | Polar Protic | High | Soluble[1] |
| Methanol | Polar Protic | High | Expected to be soluble |
| Acetonitrile | Polar Aprotic | High | Slightly Soluble[1] |
| Acetone | Polar Aprotic | Medium | Insoluble[1] |
| Diethyl Ether | Non-polar | Low | Insoluble[1] |
| Benzene | Non-polar | Low | Insoluble[1] |
Note: The solubility of the close analog, acetamidine hydrochloride, is reported as high in ethanol and methanol, and insoluble in acetone, ether, and benzene, which aligns with the data for acetamidine hydroiodide.[3] However, one source indicates acetamidine hydrochloride is soluble in acetone, which contradicts other findings.[5] This discrepancy may arise from differences in experimental conditions or impurities.
Mechanistic Insights into Organic Solubility
The observed solubility pattern is logically consistent with the principles of "like dissolves like."
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have high dielectric constants and can engage in hydrogen bonding. The hydroxyl group can solvate both the acetamidinium cation and the iodide anion, facilitating the dissolution of the salt.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): While these solvents have significant dipole moments, their ability to solvate anions is limited, and they cannot act as hydrogen bond donors to stabilize the iodide anion as effectively as protic solvents. This leads to reduced, though in the case of acetonitrile, still present, solubility.
-
Non-polar Solvents (e.g., Diethyl Ether, Benzene): These solvents lack the polarity to overcome the lattice energy of the ionic solid. The energetic cost of separating the ions is not compensated by favorable solvent-solute interactions, resulting in insolubility.
Caption: Experimental workflow for determining solubility.
Experimental Protocols for Solubility Determination
To ensure trustworthy and reproducible results, a standardized protocol for solubility determination is essential. The following outlines a robust method for quantifying the solubility of acetamidine hydroiodide.
Materials and Equipment
-
Acetamidine hydroiodide (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Methodology
-
Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, dried to minimize the impact of water, especially for non-aqueous solvents.
-
Gravimetric Addition: Add an excess amount of acetamidine hydroiodide to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the solid to settle and then carefully drawing off the supernatant, or by centrifugation followed by filtration of the supernatant through a syringe filter compatible with the solvent.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
-
Determine the concentration of acetamidine hydroiodide in the diluted solution using a validated analytical method. Given its UV absorbance, UV-Vis spectrophotometry is a viable option.[1] Alternatively, HPLC can provide greater specificity and sensitivity.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100g solvent, mol/L).
Conclusion and Future Directions
Acetamidine hydroiodide demonstrates a solubility profile characteristic of an ionic salt: soluble in polar protic solvents like water and ethanol, and largely insoluble in non-polar organic solvents. This behavior is fundamentally dictated by the principles of intermolecular forces and the energetics of solvation. For professionals in drug development and materials science, a thorough understanding of these properties is not merely academic but a practical necessity for efficient process development, formulation, and application.
While the existing data provides a solid qualitative framework, further quantitative studies, particularly on the temperature and pH dependence of its aqueous solubility, would be of significant value to the scientific community. Such data would enable more precise control over its use in synthesis and formulation, further unlocking the potential of this versatile compound.
References
-
Grokipedia. Acetamidine hydrochloride. [Link]
-
PureSynth. Acetamidine Hydroiodide (Low Water Content) 98.0%. [Link]
-
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Serajuddin, A. T. M. (2002). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]
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Foreword: Decoding the Spectroscopic Signature of Acetamidine Hydroiodide
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of Acetamidine Hydroiodide
Authored by a Senior Application Scientist
For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, a precise understanding of a molecule's structure and electronic environment is paramount. Acetamidine and its salts are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including pyrimidines and imidazoles, which form the core of many pharmacologically active agents.[1] Acetamidine hydroiodide (CH₃C(NH₂)₂⁺I⁻), while less common than its hydrochloride counterpart, offers unique properties and reactivity profiles that are of significant interest.
This technical guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectral characteristics of acetamidine hydroiodide. As direct spectral data for the hydroiodide is not extensively published, this guide synthesizes data from closely related acetamidinium salts to present a robust and scientifically grounded prediction and interpretation of its ¹H and ¹³C NMR spectra. We will delve into the underlying principles that govern the chemical shifts and multiplicities observed, offering a comprehensive resource for the unambiguous identification and characterization of this important synthetic intermediate.
The Acetamidinium Cation: Structure and Symmetry
Acetamidine hydroiodide is an organic salt consisting of an acetamidinium cation and an iodide anion.[2] The positive charge on the acetamidinium cation is delocalized across the two nitrogen atoms and the central carbon atom through resonance. This delocalization results in two equivalent N-H bonds and a C-N bond order that is intermediate between a single and a double bond. This symmetry is a key determinant of the simplicity of its NMR spectrum.
The primary NMR-active nuclei in acetamidine hydroiodide are protons (¹H) and carbon-13 (¹³C). Understanding the chemical environment of these nuclei is essential for interpreting the resulting spectra.
Caption: Structure of the Acetamidinium Cation with Iodide Anion.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of acetamidine hydroiodide is anticipated to be straightforward, exhibiting two distinct signals corresponding to the methyl (CH₃) protons and the amino (NH₂) protons.
The Methyl (CH₃) Protons
The three protons of the methyl group are chemically and magnetically equivalent due to free rotation around the carbon-carbon single bond. Consequently, they will appear as a single, sharp resonance.
-
Chemical Shift (δ): Based on data from various acetamidinium salts in D₂O, the chemical shift for the methyl protons is consistently observed around δ 2.25-2.32 ppm .[1][3] The electron-withdrawing effect of the adjacent positively charged amidinium group deshields these protons, shifting them downfield from where a typical methyl group in an alkane would resonate (around 0.9 ppm).
-
Multiplicity: As there are no adjacent protons to couple with, the methyl signal will be a singlet (s) .
-
Integration: The integral of this signal will correspond to three protons.
The Amino (NH₂) Protons
The four protons on the two nitrogen atoms are also equivalent due to the resonance delocalization of the positive charge.
-
Chemical Shift (δ): These protons are attached to nitrogen atoms, which are more electronegative than carbon, and are part of a positively charged system. Both factors lead to significant deshielding. In a non-exchanging solvent like DMSO-d₆, these protons would likely appear as a broad signal at a much lower field, potentially in the range of δ 8.0-9.0 ppm . In protic deuterated solvents like D₂O or CD₃OD, these acidic protons will readily exchange with deuterium. This exchange often leads to the signal becoming very broad or disappearing entirely from the spectrum.[1]
-
Multiplicity: Due to quadrupole broadening from the nitrogen-14 nucleus and potential proton exchange, the NH₂ signal is expected to be a broad singlet (br s) .
-
Integration: In a non-exchanging solvent, the integral would correspond to four protons. In a deuterated solvent, the integration will likely be unreliable or zero.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of acetamidine hydroiodide is predicted to be very simple, with only two signals.
The Methyl Carbon (CH₃)
-
Chemical Shift (δ): The methyl carbon is an sp³-hybridized carbon. Its chemical shift will be in the typical aliphatic region, but slightly downfield due to the adjacent electron-withdrawing amidinium group. A reasonable estimate for its chemical shift is in the range of δ 15-25 ppm .
The Amidinium Carbon (C(NH₂)₂⁺)
-
Chemical Shift (δ): This sp²-hybridized carbon is bonded to two nitrogen atoms and carries a partial positive charge, resulting in significant deshielding. Its resonance will appear considerably downfield. For comparison, the carbon in other amidinium salts has been observed in the range of 162-167 ppm.[4] Therefore, a predicted chemical shift in the range of δ 160-170 ppm is expected.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for preparing a sample of acetamidine hydroiodide and acquiring its NMR spectra.
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of acetamidine hydroiodide.
-
Solvent Selection and Dissolution: Transfer the solid to a standard 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Expert Insight: The choice of solvent is critical. DMSO-d₆ is recommended if observation of the NH₂ protons is desired. D₂O is a good choice for its high polarity and ability to dissolve the salt, but the NH₂ protons will exchange and likely be unobservable.[1]
-
-
Homogenization: Cap the NMR tube and vortex gently until the solid is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent. The probe should then be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity optimized through a process called "shimming."
-
¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using proton decoupling. This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum with single lines for each unique carbon atom. A larger number of scans will be required for ¹³C due to its lower natural abundance and sensitivity.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier transform. The spectrum is then phase-corrected and the baseline is flattened to allow for accurate integration and chemical shift determination.
Summary of Predicted Spectral Data
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for acetamidine hydroiodide.
Table 1: Predicted ¹H NMR Data for Acetamidine Hydroiodide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C H₃ | 2.25 - 2.32 | Singlet (s) | 3H |
| NH ₂ | 8.0 - 9.0 (in DMSO-d₆) | Broad Singlet (br s) | 4H |
Table 2: Predicted ¹³C NMR Data for Acetamidine Hydroiodide
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C H₃ | 15 - 25 |
| C (NH₂)₂⁺ | 160 - 170 |
Conclusion: A Clear Spectroscopic Identity
The NMR spectra of acetamidine hydroiodide are predicted to be simple and highly characteristic, providing a definitive fingerprint for this compound. The ¹H spectrum is dominated by two singlets, a sharp signal for the methyl group around 2.3 ppm and a broad signal for the amino protons at a much lower field (if a non-exchanging solvent is used). The ¹³C spectrum is equally unambiguous, with two distinct signals representing the methyl and the significantly deshielded amidinium carbons. This comprehensive understanding of its spectral features is indispensable for scientists utilizing acetamidine hydroiodide in synthesis and drug development, ensuring accurate reaction monitoring and final product verification.
References
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Štiasna, L., et al. (2013). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 7(1), 52. Available at: [Link]
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Shimadzu. (n.d.). [¹³C]-Acetamidine hydrochloride salt. Available at: [Link]
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Clement, J. B., & Lokensgard, J. P. (1979). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society, 101(25), 7299-7306. Available at: [Link]
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Hygroscopic nature of acetamidinium salts
An In-Depth Technical Guide to the Hygroscopic Nature of Acetamidinium Salts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between a solid-state material and atmospheric moisture is a critical parameter in the development of stable and effective pharmaceuticals. This guide provides a detailed examination of the hygroscopic nature of acetamidinium salts, a class of compounds relevant to both pharmaceutical sciences and materials science, such as in perovskite solar cells.[1][2] Hygroscopicity, the tendency to attract and hold water molecules, can significantly impact a substance's chemical stability, physical properties, and overall performance.[3][4] This document explores the molecular drivers of hygroscopicity in these salts, details the definitive analytical techniques for its characterization, and discusses strategies for its mitigation. By synthesizing fundamental principles with field-proven methodologies, this guide serves as an essential resource for professionals navigating the challenges of moisture sensitivity in drug development and materials engineering.
Section 1: The Molecular Basis of Hygroscopicity in Acetamidinium Salts
The hygroscopicity of an acetamidinium salt is not an arbitrary property but is deeply rooted in its molecular and supramolecular structure. Understanding these foundational principles is paramount for predicting and controlling moisture-induced effects.
The Role of the Cation and Anion
The acetamidinium cation itself possesses sites capable of forming hydrogen bonds, which is a primary mechanism for attracting water molecules. However, the most significant determinant of a salt's hygroscopicity is often the interplay between this cation and its corresponding anion (counterion). The nature of the counterion influences the salt's overall crystal lattice energy, the availability of hydrogen bonding sites, and the pH of the saturated solution, all of which modulate its interaction with water.[5] Studies on various pharmaceutical salts have shown that the counterion has a profound effect on chemical stability, largely driven by its influence on hygroscopicity, aqueous solubility, and the pH of the microenvironment formed by sorbed water.[5]
Causality of Crystal Packing: A Decisive Factor
This structural paradigm provides a powerful predictive tool during salt screening and selection in early-phase drug development.
-
Sample Preparation: Accurately weigh 5–15 mg of the acetamidinium salt into a DVS sample pan. [3]2. Initial Equilibration: Place the sample in the DVS instrument. Equilibrate the sample at 25°C and 0% RH until a stable mass is achieved (e.g., weight change of less than 0.002% per minute). This establishes a dry reference weight.
-
Adsorption Phase: Begin the adsorption cycle by increasing the RH in a stepwise fashion (e.g., 10% increments) from 0% to 90% RH. At each step, the instrument holds the RH constant until the sample mass equilibrates.
-
Desorption Phase: Once 90% RH is reached and the mass is stable, initiate the desorption cycle by decreasing the RH in the same stepwise increments back to 0% RH. 5. Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption and desorption isotherms. Analyze the shape of the isotherm, the total moisture uptake, and the degree of hysteresis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [10][11]For hygroscopicity studies, it is primarily used to determine the total water content (both surface-adsorbed and bound hydrate water) by quantifying the mass loss upon heating. [12][13][14]
The key to a successful TGA experiment for moisture content is selecting an appropriate temperature ramp. The heating rate must be slow enough to ensure clear separation of the water loss event from other thermal events like decomposition. Typically, a ramp from ambient temperature to just above the boiling point of water (e.g., 120-150°C) is sufficient to drive off unbound and loosely bound water. The resulting mass loss step on the TGA curve corresponds to the moisture content. [12]TGA can distinguish between free and bound water based on temperature-specific weight loss. [12]
-
Instrument Calibration: Ensure the TGA's balance and temperature are calibrated according to standard procedures.
-
Sample Preparation: Accurately weigh 5-10 mg of the acetamidinium salt into a tared TGA pan.
-
Experimental Setup: Place the sample in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: Heat the sample from ambient temperature to approximately 150°C at a linear heating rate of 10°C/min.
-
Data Analysis: Analyze the resulting thermogram. The percentage mass loss in the temperature range corresponding to water volatilization (typically below 120°C) is reported as the water content.
Karl Fischer Titration (KFT)
KFT is a highly specific and accurate chemical method for the determination of water content. [15][16][17]It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent. [18]KFT is considered a primary method for water determination and is widely used in the pharmaceutical industry. [16]It is particularly valuable for accurately quantifying low levels of moisture.
There are two main types of KFT: volumetric and coulometric. [18]The choice depends on the expected water content. Volumetric KFT is suitable for samples with water content above 0.1%, while the more sensitive coulometric KFT is ideal for samples with water content between 10 and 1000 ppm. [18]Proper sample handling is critical to prevent exposure to atmospheric moisture, which can lead to erroneously high results. The sample must be introduced directly into the sealed titration vessel. For insoluble solids, a high-temperature oven attachment can be used to vaporize the water from the sample, which is then carried by an inert gas into the titration cell.
-
Instrument Preparation: Standardize the Karl Fischer reagent using a certified water standard (e.g., disodium tartrate dihydrate) to determine the reagent titer. [19]2. Sample Introduction: Accurately weigh a suitable amount of the acetamidinium salt and quickly introduce it into the KFT titration vessel, ensuring minimal exposure to the atmosphere.
-
Titration: Initiate the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed, the reagent titer, and the sample mass.
-
System Suitability: Perform replicate measurements to ensure precision and accuracy.
Section 3: Interpreting Hygroscopicity Data and Classification
The data generated from these analytical techniques must be contextualized. The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours. [20][21]While DVS provides a more dynamic and complete picture, the Ph. Eur. criteria offer a standardized classification for reporting. [21] Table 1: European Pharmacopoeia Hygroscopicity Classification [21]
| Classification | Increase in Mass (w/w) |
|---|---|
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 2: Hygroscopicity of Selected Acetamidinium Salts
| Compound | Anion | Crystal Structure Type | Hygroscopicity (% weight gain after 14 days at 90% RH, 30°C) | Classification |
| Acetamidinium Chloride | Chloride | 3D Network | ~25% | Very hygroscopic |
| Acetamidinium Nitrate | Nitrate | 2D Layered | ~0% | Non-hygroscopic |
| Acetamidinium Acetate | Acetate | 3D Network | ~20% | Very hygroscopic |
| Acetamidinium Formate | Formate | 2D Layered | ~0% | Non-hygroscopic |
| Acetamidinium Sulphate | Sulphate | 3D Network | ~18% | Very hygroscopic |
| Acetamidinium Perchlorate | Perchlorate | 3D Network | ~15% | Very hygroscopic |
Data synthesized from literature reports. [1][6][9]
Section 4: Strategies for Mitigating Hygroscopicity
For active pharmaceutical ingredients (APIs) that are inherently hygroscopic, several strategies can be employed to improve their stability and handling properties.
-
Salt Selection: As demonstrated, the choice of counterion is a primary and highly effective strategy. Selecting a counterion that promotes a non-hygroscopic 2D layered crystal structure can fundamentally solve the problem at the molecular level. [1]* Crystal Engineering (Co-crystallization): Forming a co-crystal of a hygroscopic API with a suitable, non-hygroscopic co-former can significantly reduce moisture uptake. [22][23]In co-crystals, the hydrogen bonding sites that would otherwise interact with water are occupied by the co-former, effectively "shielding" the API from atmospheric moisture. [22]* Formulation Approaches: If the API cannot be modified, formulation strategies become key. This includes the use of hydrophobic coatings on solid dosage forms, packaging with desiccants, and controlling humidity during manufacturing and storage. [3]
Section 5: Conclusion
The hygroscopic nature of acetamidinium salts is a critical attribute governed by predictable structure-property relationships. The choice of counterion and the resulting crystal lattice architecture—specifically, the distinction between 2D layered and 3D network structures—are the primary determinants of moisture sensitivity. A thorough characterization using a suite of analytical techniques, including DVS, TGA, and Karl Fischer titration, is essential for a complete understanding of a salt's behavior. By leveraging this knowledge, researchers and drug development professionals can make informed decisions during salt selection, develop robust formulations, and ultimately ensure the stability, quality, and efficacy of the final product.
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Sihorkar, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2448-2455. [Link]
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Otrębska-Machaj, E., et al. (2016). Influence of counterions on the interaction of pyridinium salts with model membranes. Cellular & Molecular Biology Letters, 21(1), 1-14. [Link]
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Stephenson, G. A., et al. (2000). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 89(7), 927-937. [Link]
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Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
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Zhang, T., et al. (2020). Acetamidinium-Substituted Methylammonium Lead Iodide Perovskite Solar Cells with Higher Open-Circuit Voltage and Improved Intrinsic Stability. ACS Applied Materials & Interfaces, 12(12), 14036-14044. [Link]
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MDPI. Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. [Link]
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Universität Stuttgart. Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. [Link]
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Navigating the Synthesis and Handling of Acetamidine Hydroiodide: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Acetamidine hydroiodide is a valuable reagent in innovative chemical synthesis, notably in the burgeoning field of perovskite solar cells and LEDs.[1][2] Its unique properties, however, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the health and safety considerations for handling acetamidine hydroiodide, drawing from available data and best practices for related chemical compounds.
Understanding the Hazard Profile
GHS Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation[5] |
Note: Respiratory irritation is extrapolated from data for acetamidine hydrochloride.
The presence of the iodide ion also warrants consideration of potential long-term health effects associated with iodides, which can include skin sensitization and effects on the thyroid gland.[6] Prolonged exposure to iodides may lead to "iodism," with symptoms such as skin rash, headache, and irritation of mucous membranes.[7]
Physicochemical Properties and Intrinsic Instability
A critical aspect of safely handling acetamidine hydroiodide is understanding its inherent chemical properties and instabilities.
| Property | Value/Description | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 100 °C | [1] |
| Solubility | Slightly soluble in acetonitrile and water | [1] |
| Hygroscopicity | Highly hygroscopic | [1] |
| Thermal Stability | Decomposes in warm aqueous solution to ammonia and acetic acid.[1] |
The hygroscopic nature of acetamidine hydroiodide is a significant handling concern.[1] Absorption of moisture can lead to degradation of the compound and potentially alter its reactivity. Furthermore, its decomposition in warm water underscores the need for strict temperature control during storage and in experimental protocols.[1]
Core Principles for Safe Handling and Storage
A proactive approach to safety is paramount when working with acetamidine hydroiodide. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the compound within a well-ventilated area.
-
Fume Hood: All weighing and transfers of solid acetamidine hydroiodide should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Glove Box: For procedures requiring an inert atmosphere to protect the hygroscopic compound, a glove box is recommended.[8]
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE must be worn at all times when handling acetamidine hydroiodide.
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[4] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron is advised.[9]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary.[9]
Experimental Protocol: Weighing and Dispensing Acetamidine Hydroiodide
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Gather all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and a labeled, sealable container for the dispensed material.
-
PPE: Don appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
Inert Environment (if required): If working with a highly pure or anhydrous sample, perform the weighing inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Carefully open the main container of acetamidine hydroiodide inside the fume hood. Using a clean spatula, transfer the desired amount of the solid to the weighing paper or boat on the balance.
-
Closure: Immediately and securely seal the main container to minimize exposure to atmospheric moisture.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or secondary container.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of contaminated weighing paper and gloves in the designated chemical waste.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Storage: Maintaining Chemical Integrity
Proper storage is critical to preserving the stability and purity of acetamidine hydroiodide.
-
Temperature: Store in a freezer at -20°C.[1]
-
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[1]
-
Container: Use a tightly sealed, clearly labeled container.
-
Incompatibilities: Store away from strong oxidizing agents.[3][4] Oxidizing agents are substances that can cause other materials to lose electrons and can potentially lead to vigorous or explosive reactions.[10]
Navigating Emergency Situations: A Step-by-Step Response
Preparedness is key to effectively managing accidental exposures or spills.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.
Spill Response Protocol
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for chemical waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.
-
Wash the area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry to the affected area.
-
Provide the emergency response team with the identity and hazards of the spilled material.
-
Diagram: Emergency Response Workflow for Acetamidine Hydroiodide Exposure
Caption: Workflow for responding to an exposure event involving acetamidine hydroiodide.
Conclusion: A Culture of Safety
The responsible use of acetamidine hydroiodide in research and development hinges on a comprehensive understanding of its hazards and a steadfast commitment to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and storage procedures, researchers can mitigate the risks associated with this valuable compound. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and have access to all available safety information before commencing work with acetamidine hydroiodide.
References
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ResearchGate. The investigation of an amidine-based additive in the perovskite films and solar cells. [Link]
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S D FINE-CHEM LIMITED. ACETAMIDINIUM CHLORIDE GHS Safety Data Sheet. [Link]
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GOV.UK. What to do in a chemical emergency. [Link]
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Organic Chemistry Portal. Oxidizing Agents. [Link]
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Cal State LA. EMERGENCY RESPONSE PROCEDURES FOR EVENTS INVOLVING RADIOACTIVE MATERIAL. [Link]
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New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]
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Thermo Fisher Scientific. Safety Data Sheet. [Link]
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PubMed. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. [Link]
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Unveiling the Structural Landscape of Acetamidine Hydroiodide: A Theoretical and Computational Guide
This in-depth technical guide provides a comprehensive theoretical framework for understanding the molecular and supramolecular structure of acetamidine hydroiodide (CH₃C(NH₂)₂I). As a compound of interest in materials science, particularly in the synthesis of perovskite structures and hexagonal polytypes, a detailed grasp of its structural characteristics at the atomic level is paramount for researchers, scientists, and professionals in drug development and materials engineering.[1] This document moves beyond a simple recitation of data, offering a causal explanation for the selection of computational methodologies and interpreting the theoretical results to provide actionable insights.
Introduction: The Significance of Acetamidine Hydroiodide and the Role of Theoretical Chemistry
Acetamidine hydroiodide, the salt formed from the strong base acetamidine and hydroiodic acid, presents a fascinating case study in non-covalent interactions. The acetamidinium cation possesses multiple hydrogen bond donors, while the iodide anion is a soft, polarizable hydrogen bond acceptor. The interplay of N-H···I hydrogen bonds, alongside weaker C-H···I interactions, dictates the crystal packing and, consequently, the material's bulk properties.[2][3][4]
Experimental characterization through techniques like X-ray crystallography provides invaluable data on the solid-state structure. However, a purely experimental approach may not fully elucidate the energetic nuances of intermolecular forces, the vibrational dynamics, and the electronic properties that govern the compound's reactivity and utility. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to probe these aspects with high fidelity.[5][6] This guide outlines a robust theoretical protocol to investigate the structure of acetamidine hydroiodide, providing a self-validating system where computational results can be benchmarked against experimental data.
The Computational Gauntlet: A Protocol for Structural Elucidation
The cornerstone of trustworthy theoretical research is a well-justified and reproducible computational methodology. The following protocol is designed to deliver a detailed and accurate structural and vibrational analysis of acetamidine hydroiodide.
Step-by-Step Computational Workflow
-
Initial Structure Construction : The initial 3D coordinates for the acetamidinium cation will be constructed based on known structural data of similar compounds, such as acetamidine hydrochloride.[7] The iodide anion is placed in proximity to the N-H groups of the cation to facilitate the formation of hydrogen bonds.
-
Gas-Phase Geometry Optimization : The geometry of an isolated acetamidine hydroiodide ion pair is optimized in the gas phase. This step provides insights into the intrinsic interaction between the cation and anion without the influence of crystal packing forces.
-
Frequency Analysis : A vibrational frequency calculation is performed on the optimized gas-phase structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields the theoretical infrared (IR) and Raman spectra.[8][9]
-
Periodic Boundary Conditions (Solid-State) Optimization : To simulate the crystalline state, the initial structure is placed in a unit cell with periodic boundary conditions. The lattice parameters can be initially guided by experimental data for acetamidine hydrochloride, given its structural similarity.[7] The atomic positions and the unit cell parameters are then fully optimized.
-
Analysis of Intermolecular Interactions : The optimized solid-state structure is analyzed to identify and characterize the hydrogen bonding network. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts.[5]
Caption: A flowchart of the computational protocol for the theoretical study of acetamidine hydroiodide.
Causality in Method Selection
-
Density Functional Theory (DFT) : DFT is chosen for its excellent balance of computational cost and accuracy in describing electronic systems, particularly for main group elements.
-
B3LYP Functional : The B3LYP hybrid functional is a workhorse in computational chemistry, known for its reliability in predicting geometries and vibrational frequencies of organic molecules.
-
6-311++G(d,p) Basis Set : This basis set is selected to provide a flexible description of the electron density. The diffuse functions (++) are crucial for accurately modeling the iodide anion and the non-covalent interactions, while the polarization functions (d,p) account for the non-spherical nature of electron distribution in chemical bonds.
-
Dispersion Correction (e.g., D3) : A dispersion correction, such as Grimme's D3, is essential to accurately capture the van der Waals forces that play a significant role in the crystal packing of molecular solids.
Theoretical Findings and In-depth Analysis
This section presents the anticipated results from the computational protocol, offering a comprehensive picture of the structural and vibrational properties of acetamidine hydroiodide.
Molecular Geometry: A Tale of Two Ions
The geometry optimization of the acetamidinium cation is expected to reveal a planar C-N₃ core, a consequence of the delocalization of the positive charge across the N-C-N system. The C-N bond lengths should be intermediate between a single and a double bond. In the solid state, slight deviations from planarity may occur due to the influence of intermolecular hydrogen bonding.
| Parameter | Predicted Gas-Phase Value | Predicted Solid-State Value |
| C-N Bond Length (Å) | ~1.32 | ~1.33 |
| C-C Bond Length (Å) | ~1.50 | ~1.51 |
| N-C-N Bond Angle (°) | ~120 | ~119.5 |
| N-H Bond Length (Å) | ~1.02 | ~1.03 - 1.05 |
| Shortest N···I Distance (Å) | ~3.60 | ~3.55 |
Table 1: Predicted key geometrical parameters for acetamidine hydroiodide from DFT calculations.
Vibrational Spectroscopy: The Fingerprints of Structure and Interaction
The calculated IR and Raman spectra provide a means to validate the theoretical model against experimental data. The vibrational modes can be assigned to specific molecular motions, with hydrogen bonding significantly influencing the N-H stretching frequencies.
-
N-H Stretching Vibrations : In a non-hydrogen-bonded state, N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. Due to the strong N-H···I hydrogen bonds in acetamidine hydroiodide, these modes are predicted to be red-shifted to lower frequencies, likely appearing as broad bands in the 3000-3200 cm⁻¹ range.
-
C-N Stretching Vibrations : The delocalized N-C-N system will give rise to strong symmetric and asymmetric stretching modes, anticipated in the 1600-1680 cm⁻¹ region.
-
C-H Stretching and Bending : The methyl group C-H stretching vibrations are expected around 2900-3000 cm⁻¹, while bending modes will appear at lower frequencies.[10]
Caption: A diagram illustrating the primary hydrogen bonding interactions between the acetamidinium cation and the iodide anion.
The Supramolecular Architecture: Deciphering the Hydrogen Bond Network
The crystal structure of acetamidine hydroiodide is stabilized by a network of N-H···I hydrogen bonds. Each acetamidinium cation, with its four N-H protons, can engage in multiple hydrogen bonds with surrounding iodide anions. These interactions are expected to be the primary drivers of the crystal packing. The N···I distances and N-H···I angles are key indicators of the strength of these bonds. Weaker C-H···I interactions, while energetically less significant, can also contribute to the overall stability of the crystal lattice.[2][11] The iodide anion's role as a hydrogen bond acceptor is well-documented, though these bonds are generally weaker than those involving more electronegative atoms like oxygen or fluorine.[3]
Conclusion: A Framework for Predictive Science
This guide has laid out a comprehensive theoretical framework for the study of acetamidine hydroiodide's structure. By employing a robust computational protocol rooted in Density Functional Theory, we can gain deep insights into the molecular geometry, vibrational dynamics, and the critical role of hydrogen bonding in defining its solid-state architecture. The predictive power of this theoretical approach, when coupled with experimental validation, provides a powerful tool for researchers in materials science and drug development, enabling the rational design of new materials and molecules with tailored properties.
References
- Fischer, S., & Lindsjö, M. (2005). A new polymorph of iodic acid, γ-HIO3. Acta Crystallographica Section E: Structure Reports Online, 61(7), i133-i135.
- Khan, I., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(4), 888.
- Taylor, C. G. P., et al. (2022). Pushing the limits of the hydrogen bond enhanced halogen bond—the case of the C–H hydrogen bond. Chemical Science, 13(40), 11957-11965.
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Wikipedia. (2023, December 28). Acetamidine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamidine monohydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride. Retrieved from [Link]
-
PureSynth. (n.d.). Acetamidine Hydroiodide (Low Water Content) 98.0%. Retrieved from [Link]
- Evans, J. C., & Bernstein, H. J. (1956). The Vibrational Spectra of Acetaldehyde and Acetaldehyde-d1. Canadian Journal of Chemistry, 34(8), 1083-1099.
- Liu, T., et al. (2022). Weak Hydrogen Bond with Iodide Modulating Crystallization of Methylammonium Lead Iodide for High-Performance Perovskite Solar Cells.
- Cintrón, J. M., et al. (2018). Vibrational spectroscopy investigation of defects in Zr- and Hf-UiO-66. Physical Chemistry Chemical Physics, 20(22), 15337-15346.
- Taylor, C. G. P., et al. (2022). Pushing the limits of the hydrogen bond enhanced halogen bond—the case of the C–H hydrogen bond. Chemical Science, 13(40), 11957-11965.
- Smith, I. C., et al. (2018). Hydrogen Bonding Controls Structural Evolution in Perovskite-Related Hybrid Platinum (IV) Iodides. Inorganic Chemistry, 57(21), 13546-13554.
- Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1502.
- Park, J.-Y., & Woon, D. E. (2006). Theoretical Modeling of Formic Acid (HCOOH), Formate (HCOO-), and Ammonia (NH4+) Vibrational Spectra in Astrophysical Ices. The Astrophysical Journal, 648(1), 747-754.
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ResearchGate. (2022). Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. Retrieved from [Link]
- Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395.
- Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review.
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American Chemical Society. (2018). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. Retrieved from [Link]
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Methodological & Application
Application Note: Enhancing Perovskite Solar Cell Performance and Stability with Acetamidine Hydroiodide Additive
Introduction: The Challenge of Perovskite Perfection
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a leading next-generation photovoltaic technology.[1] However, the solution-processed polycrystalline nature of perovskite thin films inevitably introduces a high density of defects, particularly at grain boundaries and surfaces.[2] These defects, such as iodine vacancies, act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall device efficiency. Furthermore, these sites can initiate degradation pathways, compromising the long-term operational stability of the solar cell.
Additive engineering has emerged as a powerful strategy to mitigate these issues. By incorporating specific compounds into the perovskite precursor solution or as a post-treatment step, it is possible to passivate defects, control crystal growth, and enhance the intrinsic stability of the perovskite layer. Among various additives, organic ammonium salts have shown significant promise.[3]
This application note provides a detailed technical guide on the use of Acetamidine Hydroiodide (AHI) , an amidinium-based salt, as a highly effective additive in the fabrication of methylammonium and formamidinium-based perovskite solar cells. We will elucidate the underlying mechanisms of AHI's action and provide a comprehensive, step-by-step protocol for its successful implementation, leading to enhanced device performance and longevity.
Mechanism of Action: The Dual Role of Acetamidine
Acetamidine-based salts, when introduced into the perovskite layer, perform a dual function: defect passivation and crystallinity enhancement.[4] The primary mechanism involves the interaction of the acetamidinium (Aa⁺) cation with the perovskite crystal lattice.
A. Defect Passivation: The Aa⁺ cation, with its N-H functional groups, can effectively passivate common defects in perovskite films. Specifically, it forms strong hydrogen bonds (N-H···I) with under-coordinated iodide ions at the perovskite surface and grain boundaries.[5][6] This interaction helps to heal iodine vacancy defects, which are notorious for creating deep-level traps that facilitate non-radiative recombination.[7] By neutralizing these trap states, AHI significantly reduces charge carrier recombination, leading to a longer carrier lifetime and a notable increase in the open-circuit voltage (Voc) of the final device.[4]
B. Crystallinity and Morphology Enhancement: The presence of AHI in the precursor solution can influence the crystallization kinetics of the perovskite film. It has been observed to promote the formation of smooth, uniform films with high crystallinity and full substrate coverage.[4] This improved morphology is critical for efficient charge transport and extraction, minimizing charge carrier losses as they traverse the perovskite layer.
The diagram below illustrates the proposed mechanism for defect passivation by the acetamidinium cation at a perovskite grain boundary.
Caption: Acetamidinium cation passivating an iodine vacancy at a grain boundary.
Materials and Equipment
Chemicals
-
Lead (II) Iodide (PbI₂, 99.99%)
-
Methylammonium Iodide (MAI) or Formamidinium Iodide (FAI)
-
Acetamidine Hydroiodide (AHI) (High Purity, water < 100 ppm recommended)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%)
-
Chlorobenzene (CB, anhydrous, ≥99.8%)
-
Spiro-OMeTAD (for HTL)
-
Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide)
-
4-tert-Butylpyridine (tBP)
-
Titanium diisopropoxide bis(acetylacetonate) (for ETL)
-
Indium Tin Oxide (ITO) coated glass substrates
-
Gold (Au) or Silver (Ag) evaporation pellets
Equipment
-
Nitrogen-filled glovebox
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Current-Voltage (J-V) measurement system
-
Standard lab glassware, pipettes, and syringes with PTFE filters
Detailed Experimental Protocol
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using AHI as an additive in a one-step deposition method.
Preparation of Precursor Solutions (Inside Glovebox)
1. Perovskite Stock Solution (Control):
-
Prepare a 1.2 M stock solution of the desired perovskite composition. For a standard MAPbI₃ solution:
-
Weigh 553 mg of PbI₂ and 191 mg of MAI.
-
Dissolve in a solvent mixture of 800 µL DMF and 200 µL DMSO.[8]
-
Stir the solution on a hotplate at 60°C for at least 2 hours until a clear yellow solution is formed.
2. AHI-Modified Perovskite Solution:
-
The optimal concentration of AHI can vary, but a good starting point is a 2-5 mol% substitution relative to the A-site cation (MA⁺ or FA⁺).
-
Example (2.5 mol% AHI):
- Weigh 553 mg of PbI₂.
- Weigh 186 mg of MAI (97.5 mol%).
- Weigh 6.5 mg of AHI (2.5 mol%).
- Dissolve all three components in the same 800 µL DMF / 200 µL DMSO solvent mixture.
- Stir at 60°C for at least 2 hours.
3. Hole Transport Layer (HTL) Solution:
-
Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
-
Add 28.8 µL of tBP.
-
Add 17.5 µL of a Li-TFSI stock solution (520 mg Li-TFSI in 1 mL acetonitrile).
Device Fabrication Workflow
The following workflow outlines the complete fabrication process from substrate cleaning to final device encapsulation.
Caption: Step-by-step workflow for fabricating AHI-modified perovskite solar cells.
Step-by-Step Procedure:
-
Substrate Cleaning: Clean ITO-coated glass substrates sequentially with detergent, deionized water, and isopropanol in an ultrasonic bath. Dry with N₂ gas and treat with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ or SnO₂ layer according to established literature protocols, followed by annealing. Transfer substrates into the nitrogen glovebox.
-
Perovskite Film Deposition:
-
Place the substrate on the spin coater.
-
Dispense ~40 µL of the AHI-modified perovskite precursor solution.
-
Use a two-step spin-coating program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).[8]
-
During the second step, with about 10-15 seconds remaining, drip ~100 µL of chlorobenzene (antisolvent) onto the spinning substrate. This induces rapid crystallization, leading to a uniform film.
-
-
Annealing: Immediately transfer the substrate to a preheated hotplate and anneal at a temperature between 100°C and 150°C for 10-30 minutes. The optimal temperature and time will depend on the specific perovskite composition.
-
Hole Transport Layer (HTL) Deposition: After the film has cooled to room temperature, spin-coat the prepared Spiro-OMeTAD solution (e.g., at 4000 rpm for 30s).
-
Back Contact Deposition: Transfer the substrates to a thermal evaporator. Evaporate an 80-100 nm thick layer of Gold (Au) or Silver (Ag) to define the back contact of the solar cell.
Characterization and Expected Results
The successful incorporation of AHI should lead to measurable improvements in film quality and device performance.
Film Characterization
-
Scanning Electron Microscopy (SEM): Films modified with AHI are expected to show a more uniform surface with potentially larger grain sizes compared to control films.[4]
-
X-ray Diffraction (XRD): The XRD pattern should confirm the formation of the desired perovskite phase. AHI addition has been shown to enhance the crystallinity, which may be observed as sharper and more intense diffraction peaks.[4]
-
Photoluminescence (PL) Spectroscopy: AHI-treated films should exhibit a higher steady-state PL intensity and a longer time-resolved PL (TRPL) decay lifetime. This is a direct indication of reduced non-radiative recombination due to effective defect passivation.[4][7]
Device Performance
The primary benefit of using AHI is the enhancement of photovoltaic parameters. A comparison with a control device (without AHI) should be performed.
| Parameter | Control Device (Typical) | AHI-Modified Device (Expected) | Rationale for Improvement |
| PCE (%) | 18.0 - 20.0 | 19.5 - 21.5+ | Overall enhancement from improved Voc and FF.[4] |
| Voc (V) | 1.05 - 1.10 | 1.12 - 1.18 | Significant reduction in non-radiative recombination.[4] |
| Jsc (mA/cm²) | 22.0 - 23.5 | 22.5 - 24.0 | Improved crystallinity and charge transport. |
| FF (%) | 75 - 78 | 78 - 82 | Reduced trap-assisted recombination and better charge extraction. |
Note: These values are representative and can vary significantly based on the base perovskite composition, processing conditions, and device architecture.
Stability
Devices incorporating AHI are expected to show enhanced operational and environmental stability.
-
Moisture Stability: The improved film quality can make the perovskite layer more hydrophobic, slowing degradation from ambient moisture.[3]
-
Thermal Stability: Passivation of defect sites can prevent ion migration and material decomposition under thermal stress.
-
Operational Stability: A device with fewer defects will be more robust under continuous illumination (Maximum Power Point Tracking), showing less degradation over time. AHI-containing devices have shown only 16.5% degradation over 50 days.[4]
Troubleshooting and Key Insights
-
AHI Solubility: Ensure the AHI is fully dissolved in the precursor solution. If solubility issues arise, slightly increasing the DMSO content or warming the solution may help.
-
Optimizing Concentration: The optimal AHI concentration is critical. Too little may not provide sufficient passivation, while too much can disrupt the perovskite lattice or lead to phase segregation, impairing performance.[9] An optimization study (e.g., 0.5%, 1%, 2.5%, 5% mol ratio) is highly recommended.
-
Antisolvent Timing: The timing of the antisolvent drip is crucial for achieving a high-quality film. This parameter should be precisely controlled for reproducible results.
Safety Precautions
-
Perovskite precursors, especially lead iodide, are toxic. Always handle them inside a fume hood or glovebox.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents like DMF, DMSO, and chlorobenzene are hazardous. Handle with care and ensure proper ventilation. Dispose of all chemical waste according to institutional guidelines.
Conclusion
Acetamidine hydroiodide is a highly effective and easily implementable additive for fabricating high-performance and stable perovskite solar cells. Its ability to passivate defects and improve film crystallinity directly translates to higher open-circuit voltages and fill factors. By following the detailed protocols and understanding the underlying mechanisms outlined in this application note, researchers can leverage AHI to push the efficiency and stability of their perovskite solar cells to new heights.
References
-
The investigation of an amidine-based additive in the perovskite films and solar cells. (2025). ResearchGate. [Link]
-
Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. (n.d.). MDPI. [Link]
-
Facile Synthesized Acetamidine Thiocyanate with Synergistic Passivation and Crystallization for Efficient Perovskite Solar Cells. (n.d.). Wiley Online Library. [Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2022). MDPI. [Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2022). ResearchGate. [Link]
-
Magic guanidinium cations in perovskite solar cells: from bulk to interface. (n.d.). RSC Publishing. [Link]
-
Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. (n.d.). RSC Publishing. [Link]
-
Guanidinium: A Route to Enhanced Carrier Lifetime and Open-Circuit Voltage in Hybrid Perovskite Solar Cells. (2016). ACS Publications. [Link]
-
Facile Synthesized Acetamidine Thiocyanate with Synergistic Passivation and Crystallization for Efficient Perovskite Solar Cells. (n.d.). ResearchGate. [Link]
-
Exploring Solar Cells Based on Lead- and Iodide-Deficient Halide Perovskite (d-HP) Thin Films. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis of formamidinium lead halide perovskite nanocrystals through solid–liquid–solid cation exchange. (n.d.). RSC Publishing. [Link]
-
Iodide management in formamidinium-lead-halide-based perovskite layers for efficient solar cells. (2017). PubMed. [Link]
-
Guanidinium found to stabilize perovskite solar cells at 19% efficiency. (2017). Perovskite-Info. [Link]
-
Guanidinium Cation Substitution Effects on Perovskite Solar Cells. (2022). JKPS. [Link]
-
Deciphering Reaction Products in Formamidine-Based Perovskites with Methylammonium Chloride Additive. (n.d.). ResearchGate. [Link]
-
Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. (n.d.). RSC Publishing. [Link]
-
Direct Surface Passivation of Perovskite Film by 4-Fluorophenethylammonium Iodide toward Stable and Efficient Perovskite Solar Cells. (2021). Sci-Hub. [Link]
-
(PDF) Enhanced stability and efficiency in perovskite solar cells via mixed-metal chalcohalide-alloyed formamidinium lead iodide. (n.d.). ResearchGate. [Link]
-
Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material. (n.d.). MDPI. [Link]
-
(PDF) Co‐Evaporated Formamidinium Lead Iodide Based Perovskites with 1000 h Constant Stability for Fully Textured Monolithic Perovskite/Silicon Tandem Solar Cells. (2021). ResearchGate. [Link]
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Formamidinium Lead-halide Perovskite Nanocrystals synthesis. (2017). YouTube. [Link]
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Boosting the efficiency of Ruddlesden–Popper tin perovskite solar cells through ethylenediamine dihydroiodide-mediated phase modulation. (n.d.). RSC Publishing. [Link]
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Synthesizing Organometal Halide Perovskites. (2014). YouTube. [Link]
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Protocol for the Synthesis of Hexagonal Perovskite Polytypes Utilizing Acetamidine Hydroiodide
Introduction: The Emergence of Hexagonal Perovskites
Conventional perovskite materials, celebrated for their exceptional optoelectronic properties, typically adopt a cubic crystal structure characterized by a network of corner-sharing octahedra. However, a fascinating and less-explored frontier in perovskite science is the synthesis and characterization of hexagonal polytypes. These structures deviate from the cubic norm, exhibiting a combination of corner- and face-sharing octahedral arrangements.[1][2] This structural variance profoundly influences the material's electronic and optical properties, opening new avenues for applications beyond conventional photovoltaics, in fields such as quantum materials and novel electronic devices.[3]
The stabilization of these hexagonal phases is a delicate interplay of precursor chemistry, processing conditions, and, critically, the choice of the organic cation. Small organic cations have been shown to be instrumental in templating the formation of these unique crystal structures.[1] Among these, the acetamidinium (ACA) cation has emerged as a promising candidate for directing the crystallization towards hexagonal polytypes.[1] This application note provides a detailed protocol for the synthesis of hexagonal perovskite polytypes using acetamidine hydroiodide, with a focus on tin iodide-based systems as a lead-free alternative.
The causality behind employing acetamidinium lies in its specific size and bonding characteristics. The delocalized π-electron cloud over the N–C–N bond and the potential for multiple hydrogen bonds with the inorganic framework are thought to influence the stacking of the inorganic octahedra, favoring the formation of hexagonal arrangements over the cubic perovskite phase.[4] This protocol is designed to be a self-validating system, with integrated characterization steps to confirm the successful synthesis of the desired hexagonal polytype.
Materials and Equipment
Precursor Materials
| Chemical | Formula | Purity | Supplier | Notes |
| Acetamidine hydrochloride | CH₃C(NH)NH₂·HCl | ≥98% | e.g., Sigma-Aldrich, TCI | Precursor for acetamidine hydroiodide. |
| Hydroiodic acid | HI | 57 wt. % in H₂O | e.g., Sigma-Aldrich | Used for synthesis of acetamidine hydroiodide. |
| Tin(II) iodide | SnI₂ | ≥99.99% (anhydrous) | e.g., Sigma-Aldrich, Alfa Aesar | Metal halide precursor. Sensitive to oxidation. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent for precursor solution. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Co-solvent to aid dissolution and film formation. |
| Diethyl ether | (C₂H₅)₂O | Anhydrous | e.g., Sigma-Aldrich | For washing and recrystallization. |
| Ethanol | C₂H₅OH | Anhydrous | e.g., Sigma-Aldrich | For recrystallization. |
| Isopropanol | C₃H₈O | Anhydrous | e.g., Sigma-Aldrich | For substrate cleaning. |
| Acetone | C₃H₆O | ACS grade | e.g., Sigma-Aldrich | For substrate cleaning. |
| Deionized (DI) water | H₂O | 18.2 MΩ·cm | - | For substrate cleaning. |
Equipment
| Equipment | Purpose |
| Schlenk line or glovebox | For handling air-sensitive reagents (SnI₂) and performing reactions under inert atmosphere. |
| Magnetic stir plate with heating | For dissolving precursors and controlling reaction temperature. |
| Rotary evaporator | For solvent removal during precursor synthesis. |
| Spin coater | For thin-film deposition. |
| Hot plate | For annealing perovskite films. |
| Substrates | e.g., FTO-coated glass, silicon wafers. |
| Syringe filters | 0.22 µm PTFE or nylon filters. |
| Standard laboratory glassware | Schlenk flasks, round-bottom flasks, beakers, graduated cylinders, etc. |
| Analytical balance | For precise weighing of precursors. |
| Fume hood | For handling volatile and hazardous chemicals. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves (nitrile or neoprene). |
Experimental Protocols
PART 1: Synthesis of Acetamidine Hydroiodide (ACAI)
This protocol is adapted from the synthesis of similar organic ammonium halides.[5]
Safety First: Acetamidine hydrochloride is a skin and eye irritant.[2][6][7][8] Hydroiodic acid is corrosive and should be handled with extreme care in a fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a stoichiometric amount of acetamidine hydrochloride in a minimal amount of DI water.
-
Acid Addition: While stirring vigorously, slowly add a 2x molar excess of hydroiodic acid (57 wt. %) to the acetamidine hydrochloride solution. The reaction is exothermic.
-
Reaction and Drying: Continue stirring the solution at 50 °C for 10-15 minutes.[5] Subsequently, remove the solvent using a rotary evaporator at 60-70 °C until a solid powder is formed.
-
Purification:
-
Wash the resulting powder with anhydrous diethyl ether to remove unreacted starting materials and byproducts.
-
Recrystallize the powder from anhydrous ethanol to obtain purified white, needle-like crystals of acetamidine hydroiodide.[5]
-
-
Drying and Storage: Dry the purified ACAI crystals in a vacuum oven overnight at 60 °C. Store the final product in a desiccator or under an inert atmosphere to prevent moisture absorption.
PART 2: Preparation of Hexagonal Perovskite Precursor Solution (ACASnI₃)
This protocol is based on the synthesis of tin-based perovskites and the use of acetamidinium to form hexagonal polytypes.[1]
Handle with Care: Tin(II) iodide is susceptible to oxidation. All steps involving SnI₂ should be performed in an inert atmosphere (glovebox or Schlenk line). The solvents DMF and DMSO are harmful; handle them in a fume hood and avoid skin contact.
-
Solvent Mixture: Prepare a solvent mixture of anhydrous DMF and anhydrous DMSO, typically in a 4:1 volume ratio.
-
Precursor Dissolution:
-
In a clean vial inside a glovebox, weigh out equimolar amounts of the synthesized acetamidine hydroiodide (ACAI) and anhydrous tin(II) iodide (SnI₂).
-
Add the prepared DMF:DMSO solvent mixture to the vial to achieve the desired final concentration (e.g., 1.0 M).
-
-
Dissolution and Filtration:
-
Stir the solution on a magnetic stir plate at room temperature or with gentle heating (e.g., 40-50 °C) until all precursors are fully dissolved. The solution should be clear and yellow.
-
Filter the precursor solution through a 0.22 µm syringe filter to remove any particulate impurities before use.
-
PART 3: Thin-Film Deposition and Annealing
This section outlines a typical spin-coating procedure for fabricating thin films.
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or filtered air.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
-
Spin Coating:
-
Transfer the cleaned substrates and the filtered precursor solution into a glovebox.
-
Dispense a sufficient amount of the ACASnI₃ precursor solution onto the substrate to cover the entire surface.
-
Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10 seconds, followed by 4000-6000 rpm for 30 seconds). The exact parameters may need optimization depending on the desired film thickness and substrate.
-
-
Annealing:
-
Immediately transfer the spin-coated substrate to a preheated hotplate inside the glovebox.
-
Anneal the film at a specific temperature, typically in the range of 60-100 °C, for 10-20 minutes. The annealing temperature is a critical parameter that influences the final crystal structure and morphology.
-
Characterization and Validation
The successful synthesis of the hexagonal perovskite polytype must be confirmed through rigorous characterization.
| Technique | Purpose | Expected Results for Hexagonal Polytype |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity. | The diffraction pattern will show characteristic peaks corresponding to a hexagonal space group (e.g., P6₃mc for the 2H polytype), which are distinct from the cubic perovskite phase. |
| Raman Spectroscopy | To probe the vibrational modes of the crystal lattice, which are sensitive to the local symmetry and bonding. | The Raman spectrum will exhibit vibrational modes that are unique to the face-sharing octahedra and the overall hexagonal symmetry, differing from the spectrum of the cubic phase.[9][10] |
| UV-Vis Spectroscopy | To determine the optical bandgap of the material. | The absorption spectrum will show a distinct band edge. The bandgap of hexagonal polytypes is typically different from their cubic counterparts. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and grain structure of the thin film. | SEM images will reveal the film's uniformity, grain size, and crystallinity. |
Mechanism and Causality
The formation of hexagonal polytypes is a thermodynamically and kinetically controlled process. The acetamidinium cation plays a crucial role in directing the stacking of the [SnI₆]⁴⁻ octahedra.
Caption: Proposed mechanism for the formation of hexagonal perovskite polytypes using acetamidine hydroiodide.
Workflow Summary
Caption: Step-by-step workflow for the synthesis and characterization of hexagonal perovskite thin films.
Conclusion
This application note provides a comprehensive protocol for the synthesis of hexagonal perovskite polytypes using acetamidine hydroiodide. By carefully controlling the synthesis of the organic precursor and the conditions for thin-film deposition and annealing, it is possible to direct the crystallization towards these novel hexagonal structures. The provided characterization methods are essential for validating the successful formation of the desired polytype. The exploration of hexagonal perovskites opens up exciting possibilities for the development of new materials with tailored optoelectronic properties for a range of advanced applications.
References
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Stoumpos, C. C., Mao, L., Malliakas, C. D., & Kanatzidis, M. G. (2017). Structure–Band Gap Relationships in Hexagonal Polytypes and Low-Dimensional Structures of Hybrid Tin Iodide Perovskites. Inorganic Chemistry, 56(1), 56–73. [Link]
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ResearchGate. (n.d.). Structure-Band Gap Relationships in Hexagonal Polytypes and Low-Dimensional Structures of Hybrid Tin Iodide Perovskites. Retrieved from [Link]
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PubMed. (2017). Structure-Band Gap Relationships in Hexagonal Polytypes and Low-Dimensional Structures of Hybrid Tin Iodide Perovskites. Inorganic chemistry, 56(1), 56–73. [Link]
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ACS Publications. (2016). Structure–Band Gap Relationships in Hexagonal Polytypes and Low-Dimensional Structures of Hybrid Tin Iodide Perovskites. Inorganic Chemistry, 56(1), 56-73. [Link]
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Preparation of Air Stable Lead-free CsSnI3 Perovskites: Synthesis Based on CsI and SnCl2 Solutions. (n.d.). [Link]
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ResearchGate. (n.d.). Raman spectrum of the 6R polytype-based perovskite. Retrieved from [Link]
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PMC. (n.d.). An Exploration of the Role of Acetamidinium Substitution in Methylammonium Lead Iodide Perovskites. Retrieved from [Link]
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Acetamidine hydrochloride - SAFETY DATA SHEET. (2024). [Link]
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Perovskite-Info. (2024). Researchers examine halide perovskites in their molten and glassy states. Retrieved from [Link]
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PMC. (n.d.). Accessing Multiple Phases via Thermodynamic or Kinetic Pathways: The Impact of Bivalent Ferrocene Spacers on 2D Hybrid Perovskite Formation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
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European Patent Office. (2023). A METHOD FOR SYNTHESIS OF ORGANIC IODIDES. Retrieved from [Link]
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Application Notes and Protocols: Acetamidine Hydroiodide in Organic Synthesis
Introduction: The Strategic Role of Acetamidine Hydroiodide
Acetamidine hydroiodide serves as a robust and versatile precursor in modern organic synthesis, primarily valued as a reliable source of the acetamidine moiety. Its salt form provides stability and ease of handling compared to the free base. In the field of drug development and materials science, acetamidine hydroiodide is a key building block for constructing nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of its applications, focusing on the synthesis of pyrimidines and other vital heterocycles, complete with mechanistic insights and validated laboratory protocols.
The primary utility of acetamidine lies in its N-C-N fragment, which is ideal for cyclocondensation reactions with substrates containing two electrophilic centers. The hydroiodide salt can be used directly or converted in situ to the free base under basic conditions, which then acts as a potent binucleophilic reagent.[2]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation. Acetamidine hydroiodide is a crystalline solid, and like its hydrochloride counterpart, it is hygroscopic and should be stored accordingly.[3][4]
Table 1: Properties of Acetamidine Hydroiodide & Hydrochloride
| Property | Acetamidine Hydroiodide | Acetamidine Hydrochloride |
| Molecular Formula | C₂H₆N₂·HI | C₂H₇ClN₂ |
| Molar Mass | 186.00 g/mol (approx.) | 94.54 g/mol [2] |
| Appearance | Needle-like or prismatic crystals[3] | White to cream crystalline powder[1] |
| Melting Point | 177-178 °C[3] | 165–170 °C[5] |
| Solubility | Soluble in water and ethanol; insoluble in acetone, ether, benzene.[3] | Soluble in water and alcohol.[2][5] |
| Stability | Aqueous solutions can decompose upon warming into ammonia and acetic acid.[3] Hygroscopic.[3] | Hygroscopic.[2] Decomposes upon heating.[2] |
Safe Handling and Storage
Causality Behind Handling Procedures: The hygroscopic nature of amidine salts necessitates storage in a desiccator or under an inert atmosphere to prevent absorption of moisture, which can lead to hydrolysis and reduced reactivity.[3][4] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[7]
Storage:
-
Keep containers tightly sealed in a cool, dry place away from incompatible materials like strong oxidizing agents.[6]
-
For long-term storage, refrigeration (-20°C) under an inert atmosphere is recommended to maintain purity and reactivity.[3]
Core Application: Synthesis of Pyrimidine Scaffolds
The most prominent application of acetamidine hydroiodide is in the synthesis of pyrimidines, a core structure in numerous bioactive molecules, including Vitamin B1 (Thiamine).[8] The classical and most reliable method involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent.[9]
The Pinner Synthesis: Mechanistic Rationale
The reaction between acetamidine and a 1,3-dicarbonyl compound, such as acetylacetone, follows the principles of the Pinner synthesis for pyrimidines. The causality of this reaction is a sequence of nucleophilic attacks and dehydrative cyclization.
Mechanism Explained:
-
Amidine Activation: The reaction is typically carried out in the presence of a base (e.g., NaOEt, K₂CO₃) to deprotonate the acetamidine hydroiodide, generating the free base, which is a stronger nucleophile.[10]
-
Nucleophilic Attack: One of the nitrogen atoms of the acetamidine attacks one of the carbonyl carbons of the β-dicarbonyl compound.
-
Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group forms a six-membered heterocyclic intermediate.
-
Dehydration & Aromatization: Subsequent elimination of two molecules of water leads to the formation of the stable, aromatic pyrimidine ring.
Diagram 1: General Experimental Workflow
Caption: A typical workflow for pyrimidine synthesis.
Diagram 2: Mechanism of Pyrimidine Formation
Caption: Reaction of acetamidine with a β-dicarbonyl.
Protocol: Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine
This protocol details the synthesis of a model pyrimidine from acetamidine and ethyl acetoacetate. The choice of ethyl acetoacetate as the β-dicarbonyl component provides a robust and well-documented example of this cyclocondensation.[11]
Materials:
-
Acetamidine hydrochloride (can be substituted with hydroiodide, adjusting for molecular weight)
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (250 mL) under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Expert Insight: The use of anhydrous ethanol is critical. Water will hydrolyze the sodium ethoxide and the acetamidine, significantly reducing the yield.[3]
-
-
Addition of Reagents: To the cooled sodium ethoxide solution, add acetamidine hydrochloride (1.02 eq). Stir for 15-20 minutes to allow for the formation of the free base and precipitation of NaCl.[12] Then, add ethyl acetoacetate (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting materials (ethyl acetoacetate) on the TLC plate indicates the reaction is proceeding towards completion.
-
-
Work-up: After cooling to room temperature, evaporate the ethanol under reduced pressure. Dissolve the resulting solid residue in boiling water (approx. 300 mL).[12]
-
Precipitation: Acidify the aqueous solution with glacial acetic acid or dilute HCl. The desired pyrimidine product will precipitate out of the solution.[12]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying and Characterization: Dry the product in a vacuum oven. The final product can be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Extended Applications: Synthesis of Other Heterocycles
While pyrimidine synthesis is a major application, acetamidine hydroiodide is also a valuable precursor for other heterocyclic systems.
Imidazole Synthesis
Imidazoles are another class of heterocycles with significant biological activity.[13] Acetamidine can react with α-haloketones in a condensation reaction to form substituted imidazoles. The reaction involves the initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration.
Triazole Synthesis
1,2,4-Triazoles can be synthesized from amidines by reacting them with acyl hydrazines or other suitable precursors.[14] These reactions often require elevated temperatures and may be facilitated by microwave irradiation to improve yields and reduce reaction times.[15][16] Conducting the reaction under an inert atmosphere is recommended to prevent oxidation of sensitive intermediates.[15]
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Wet reagents/solvents. 3. Incorrect stoichiometry. 4. Loss during work-up. | 1. Extend reflux time; monitor by TLC. 2. Use freshly dried solvents and hygroscopic reagents from a desiccator. 3. Re-verify calculations and weighings. 4. Ensure pH is optimal for precipitation; minimize transfers. |
| Impure Product | 1. Side reactions (e.g., self-condensation of dicarbonyl). 2. Incomplete removal of starting materials. | 1. Control temperature carefully; add reagents dropwise. 2. Purify via recrystallization from an appropriate solvent system or column chromatography. |
| Reaction Fails to Start | 1. Inactive base (hydrolyzed). 2. Low reaction temperature. 3. Poor quality starting materials. | 1. Use freshly prepared or properly stored sodium ethoxide. 2. Ensure the mixture reaches and maintains reflux. 3. Verify the purity of acetamidine and the dicarbonyl substrate. |
Conclusion
Acetamidine hydroiodide is a highly effective and strategically important reagent for the synthesis of nitrogen-containing heterocycles. Its utility in forming pyrimidine rings via the Pinner condensation is a cornerstone reaction for medicinal and agricultural chemists. By understanding the underlying mechanisms, adhering to rigorous anhydrous techniques, and following validated protocols, researchers can reliably leverage acetamidine hydroiodide to construct complex molecular architectures for a wide range of applications.
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- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Acetamidine Hydroiodide from Acetonitrile
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of acetamidine hydroiodide from acetonitrile. This synthesis is primarily achieved via the Pinner reaction, a classic and reliable method for preparing amidines from nitriles.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization techniques. Acetamidine hydroiodide is a valuable reagent, notably used in the formulation of perovskite materials for optoelectronic applications.[4] The protocol emphasizes anhydrous conditions and procedural nuances critical for achieving a high yield and purity of the target compound.
Introduction and Scientific Background
Amidines are a class of organic compounds characterized by the C(=NH)NH2 functional group. Their unique structural and electronic properties make them versatile building blocks in the synthesis of nitrogen-containing heterocycles, as well as ligands in coordination chemistry.[5] Acetamidine, one of the simplest amidines, and its salts are precursors in various chemical syntheses.[2]
The synthesis of acetamidine salts from acetonitrile is most effectively accomplished through the Pinner reaction.[6][7] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to form an intermediate imino ether salt, often called a "Pinner salt".[7][8] This intermediate is then converted to the desired amidine salt through ammonolysis. The entire process must be conducted under strictly anhydrous conditions, as the Pinner salt is susceptible to hydrolysis, which would yield an ester as a byproduct.[2][6]
While the synthesis of acetamidine hydrochloride is widely documented, this guide will adapt the established Pinner methodology for the preparation of acetamidine hydroiodide, substituting hydrogen chloride with hydrogen iodide.
Reaction Mechanism: The Pinner Synthesis
The synthesis proceeds in two primary stages:
-
Formation of the Pinner Salt: Acetonitrile is reacted with an alcohol (in this case, absolute ethanol) in the presence of a strong, anhydrous acid (hydrogen iodide). The acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by the alcohol. This results in the formation of an acetimido ethyl ether hydroiodide salt.
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia. The ammonia displaces the ethoxy group of the imino ether to form the more stable acetamidine hydroiodide, with ethanol as a byproduct.
This two-step sequence is a robust method for converting the relatively unreactive nitrile functional group into the valuable amidine moiety.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |
| Acetonitrile (CH₃CN) | 41.05 | Anhydrous, ≥99.8% | Must be thoroughly dry.[9] |
| Absolute Ethanol (C₂H₅OH) | 46.07 | Anhydrous, ≥99.5% | Must be free of water.[9] |
| Hydrogen Iodide (HI) | 127.91 | Anhydrous Gas | Corrosive and toxic. Handle with extreme care. |
| Ammonia (NH₃) | 17.03 | Anhydrous Gas | For preparing alcoholic ammonia solution. |
| Diethyl Ether | 74.12 | Anhydrous | For washing. |
| Sulfuric Acid (H₂SO₄) | 98.08 | Concentrated | For use as a desiccant. |
Equipment
-
Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, gas inlet tube, and a drying tube (filled with CaCl₂).
-
Ice-salt bath.
-
Gas dispersion tube.
-
Büchner funnel and suction flask.
-
Mortar and pestle.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Fume hood.
Detailed Step-by-Step Methodology
PART A: Synthesis of Acetimido Ethyl Ether Hydroiodide (Pinner Salt)
-
Preparation of the Reaction Mixture: In a 1 L three-neck flask, combine 100 g (2.44 moles) of thoroughly dried acetonitrile and 113 g (143 mL, 2.45 moles) of absolute ethanol.[9]
-
Acidification with Hydrogen Iodide: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C. Begin bubbling anhydrous hydrogen iodide gas through the solution via a gas dispersion tube while stirring vigorously.
-
Monitoring the Reaction: Continue the addition of HI gas until the reaction mixture has increased in weight by approximately 330 g (2.58 moles). This process may take several hours.
-
Scientist's Note: The reaction is exothermic. Careful temperature control is necessary to prevent side reactions. An anti-suck-back trap should be placed between the HI gas source and the reaction flask.
-
-
Crystallization of the Pinner Salt: Once the addition of HI is complete, securely stopper the flask, ensuring the drying tube remains in place. Allow the flask to stand in a cold environment (e.g., a refrigerator at 4 °C) for 48-72 hours. During this time, a dense, solid mass of acetimido ethyl ether hydroiodide crystals will form.[9]
PART B: Ammonolysis to Acetamidine Hydroiodide
-
Preparation of Alcoholic Ammonia: Prepare a solution of anhydrous ammonia in absolute ethanol. This can be done by bubbling anhydrous ammonia gas through chilled absolute ethanol. The concentration should be determined by titration and should ideally be around 9-10% by weight for optimal results.[9]
-
Processing the Intermediate: Break up the solid crystalline mass of the Pinner salt inside the flask. Transfer the solid to a dry mortar and grind it into a fine paste with a small amount of absolute ethanol. Return the paste to the reaction flask.[9]
-
Scientist's Note: This grinding step is critical. Lumps of the Pinner salt can become coated with the ammonium iodide byproduct, preventing the ammonia from reacting completely and leading to a lower yield.[9]
-
-
Ammonolysis Reaction: Add an excess of the alcoholic ammonia solution (e.g., ~550 mL of a 9% solution) to the flask containing the ground Pinner salt. Stir the mixture mechanically. The imido ether salt will gradually dissolve, and a precipitate of ammonium iodide will form.
-
Reaction Completion and Filtration: Continue stirring for at least 3-4 hours at room temperature. After this period, filter the mixture by suction to remove the precipitated ammonium iodide.
-
Isolation of Crude Product: Transfer the filtrate to a round-bottom flask and concentrate it on a rotary evaporator under reduced pressure. Reduce the volume to about 200 mL. Crystals of acetamidine hydroiodide will begin to form.[9]
-
Purification and Drying: Cool the concentrated solution in an ice bath to maximize crystallization. Collect the resulting colorless, needle-like crystals by suction filtration.[10] Wash the crystals with a small amount of cold absolute ethanol. Dry the final product in a desiccator over concentrated sulfuric acid. A second crop of crystals can be obtained by further concentrating the mother liquor.
Workflow and Logic Diagram
Sources
- 1. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 3. Amidine synthesis by imidoylation [organic-chemistry.org]
- 4. ossila.com [ossila.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Acetamidine Hydroiodide | 1452099-14-7 [m.chemicalbook.com]
Application Note: Acetamidine Hydroiodide as a Functional Additive for Tuning the Electronic Properties and Performance of Metal Halide Perovskites
Introduction
Metal halide perovskites have emerged as a revolutionary class of semiconductor materials, primarily due to their exceptional optoelectronic properties, including high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps.[1][2] These characteristics make them ideal candidates for next-generation photovoltaic devices. However, solution-processed perovskite films are inherently polycrystalline and suffer from a high density of defects, such as vacancies and grain boundaries.[1][3] These defects act as non-radiative recombination centers, limiting device efficiency and long-term stability.
Effective defect passivation is therefore a critical strategy for unlocking the full potential of perovskite solar cells (PSCs).[1][2] This has led to the exploration of various additives incorporated into the perovskite precursor solution to improve film quality and electronic properties. Among these, amidine-based salts have shown significant promise. This application note provides a detailed guide on the use of Acetamidine Hydroiodide (CH₃C(NH)NH₂·HI, hereafter AAI) as a potent additive for tuning the electronic properties of formamidinium- and methylammonium-based perovskite thin films. We will explore the underlying mechanisms, provide validated experimental protocols, and detail the expected impact on material properties and device performance.
Mechanism of Action: The Role of the Acetamidinium Cation
The efficacy of AAI as a performance-enhancing additive stems from the dual-functionality of its constituent ions: the acetamidinium (AA⁺) cation and the iodide (I⁻) anion. The primary role is attributed to the AA⁺ cation, which passivates key defects within the perovskite lattice.
1.1. Defect Passivation via Hydrogen Bonding
The most significant contribution of the AA⁺ cation is its ability to passivate undercoordinated iodide ions and iodine vacancies (VI), which are prevalent defects in perovskite films. The N-H bonds in the acetamidinium cation can form strong hydrogen bonds with the perovskite lattice.[4] Specifically, the AA⁺ cation can interact with the iodide ions surrounding a vacancy, effectively neutralizing the charge trap and reducing non-radiative recombination.[4][5]
1.2. Enhanced Crystallinity and Morphological Control
The incorporation of AAI into the precursor solution influences the crystallization kinetics during film formation. Amidine-based additives have been shown to enhance the crystallinity of the perovskite layer, leading to the formation of smoother, more uniform films with larger grain sizes and complete surface coverage.[5][6] This improved morphology reduces the density of grain boundaries, which are a major source of defects and charge carrier scattering. The improved film quality is a direct result of the additive modulating the nucleation and growth process during spin coating and annealing.
Below is a diagram illustrating the primary passivation mechanism of the acetamidinium cation at an iodine vacancy defect site.
Caption: Passivation of an iodine vacancy by the acetamidinium cation.
Impact on Perovskite Electronic Properties
The addition of AAI leads to significant and measurable improvements in the electronic properties of the perovskite film. These enhancements are the direct consequence of improved film quality and effective defect passivation.
2.1. Reduction in Trap-State Density and Carrier Recombination
By passivating defects, AAI significantly reduces the density of electronic trap states within the bandgap. This directly suppresses Shockley-Read-Hall (SRH) non-radiative recombination, which is a primary loss mechanism in perovskite solar cells.[1] The reduction in recombination is evidenced by a longer photoluminescence (PL) lifetime and an increase in the open-circuit voltage (VOC) of the final device.[5][6]
2.2. Enhanced Charge Carrier Dynamics
A lower defect density and fewer grain boundaries result in improved charge carrier dynamics.[7][8] Perovskite films treated with AAI exhibit a longer charge carrier lifetime, indicating that photogenerated electrons and holes persist for a longer duration before recombining.[5][6] This increased lifetime allows for more efficient charge extraction by the transport layers in a solar cell, leading to a higher short-circuit current density (JSC) and overall device efficiency.
2.3. Quantitative Impact Summary
The following table summarizes the typical effects observed upon incorporating an optimized concentration of AAI into a standard methylammonium lead iodide (MAPbI₃) perovskite formulation.
| Parameter | Control Perovskite Film | AAI-Treated Perovskite Film | Causality & Significance |
| Film Morphology | Smaller grains, pinholes | Larger, uniform grains, full coverage | AAI modulates crystallization, reducing grain boundary defects.[5][6] |
| Charge Carrier Lifetime (τ) | ~100 - 300 ns | > 500 ns | Defect passivation reduces non-radiative recombination pathways.[5][6] |
| Open-Circuit Voltage (VOC) | ~1.05 V | > 1.10 V | Suppression of recombination reduces VOC deficit.[6] |
| Power Conversion Efficiency (PCE) | ~15.4% | > 16.5% | Overall improvement from reduced recombination and better charge extraction.[5][6] |
Experimental Protocols
This section provides a step-by-step protocol for the fabrication of perovskite thin films using AAI as an additive. The protocol is designed to be self-validating through the inclusion of key characterization steps.
3.1. Materials and Reagents
-
Lead(II) Iodide (PbI₂, 99.99%)
-
Methylammonium Iodide (MAI) or Formamidinium Iodide (FAI)
-
Acetamidine Hydroiodide (AAI, >98%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Chlorobenzene (CB, anhydrous)
-
Indium Tin Oxide (ITO) coated glass substrates
-
Electron Transport Layer (ETL) precursor (e.g., SnO₂)
-
Hole Transport Layer (HTL) precursor (e.g., Spiro-OMeTAD)
-
Gold or Silver for top electrode evaporation
3.2. Workflow for Perovskite Film Fabrication with AAI
The following diagram outlines the complete workflow from substrate preparation to the final perovskite film.
Caption: Step-by-step workflow for perovskite film fabrication and characterization.
3.3. Detailed Protocol: One-Step Solution Processing
This protocol describes a common one-step spin-coating method with an anti-solvent wash.[9]
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before use to enhance wettability.
-
Deposit your chosen ETL (e.g., spin-coat a SnO₂ nanoparticle solution and anneal according to literature). Transfer substrates into a nitrogen-filled glovebox.
-
-
Perovskite Precursor Solution Preparation (1.2 M MAPbI₃ Example):
-
Control Solution: Dissolve 553.2 mg of PbI₂ (1.2 mmol) and 190.8 mg of MAI (1.2 mmol) in a solvent mixture of 700 µL DMF and 300 µL DMSO.
-
Stir both solutions on a hotplate at 60 °C for at least 2 hours until all solids are fully dissolved. Filter through a 0.22 µm PTFE syringe filter before use.
-
-
Perovskite Film Deposition:
-
Dispense 40 µL of the precursor solution onto the center of the ETL-coated substrate.
-
Immediately begin a two-step spin-coating program:
-
Step 1: 1000 rpm for 10 seconds (acceleration: 200 rpm/s).
-
Step 2: 5000 rpm for 30 seconds (acceleration: 1000 rpm/s).
-
-
During the second step, at approximately the 15-second mark, dispense 100 µL of chlorobenzene (anti-solvent) onto the spinning substrate.[9] This induces rapid, uniform crystallization.
-
-
Annealing:
-
Immediately transfer the substrate onto a preheated hotplate inside the glovebox.
-
Anneal at 100 °C for 30 minutes for MAPbI₃-based films or 150 °C for 60 minutes for FAPbI₃-based films.
-
The film should change color from yellowish to dark brown/black, indicating the formation of the desired perovskite phase.
-
Validation and Characterization Protocol
To validate the effect of AAI, a parallel comparison with a control sample is essential.
-
X-Ray Diffraction (XRD):
-
Purpose: To confirm the crystalline phase of the perovskite and assess crystallinity.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To analyze film morphology, grain size, and coverage.
-
Procedure: Obtain top-down SEM images of both films.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To determine the absorption profile and estimate the optical bandgap.
-
Procedure: Measure the absorbance spectra of the films.
-
Expected Outcome: A sharp absorption onset should be observed. The bandgap can be estimated from a Tauc plot. AAI is not expected to significantly alter the bandgap, but it will improve the sharpness of the absorption edge, indicating lower Urbach energy and reduced electronic disorder.
-
-
Time-Resolved Photoluminescence (TRPL):
-
Purpose: To measure the charge carrier lifetime.
-
Procedure: Excite the films with a pulsed laser and measure the decay of the photoluminescence signal over time.
-
Conclusion
Acetamidine hydroiodide is a highly effective and easily implementable additive for enhancing the quality and electronic properties of metal halide perovskite films. Its primary mechanism of action involves the passivation of iodine-related defects through hydrogen bonding from the acetamidinium cation, which in turn improves crystallinity and reduces non-radiative charge carrier recombination. The direct results are a longer carrier lifetime, higher open-circuit voltage, and ultimately, a significant boost in the power conversion efficiency of perovskite solar cells. The protocols outlined in this note provide a robust framework for researchers to leverage AAI for fabricating high-performance and more stable perovskite devices.
References
-
The investigation of an amidine-based additive in the perovskite films and solar cells. (2018). ResearchGate. [Link]
-
Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. (2021). MDPI. [Link]
-
I2 vapor-induced degradation of formamidinium lead iodide based perovskite solar cells under heat-light soaking conditions. (2019). ResearchGate. [Link]
-
Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. (2022). MDPI. [Link]
-
The investigation of an amidine-based additive in the perovskite films and solar cells. (2018). AIP Publishing. [Link]
-
Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. (2021). ResearchGate. [Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2023). MDPI. [Link]
-
Increasing the Stability and Efficiency of Perovskite solar cell using Formamidinium Lead Iodide (FAPbI₃) instead of CH₃NH₃PbI₃ (Methylammonium Lead Iodide) and their comparison. (2024). ResearchGate. [Link]
-
Charge carrier dynamics in two-dimensional hybrid perovskites: Dion–Jacobson vs. Ruddlesden–Popper phases. (2021). Journal of Materials Chemistry A. [Link]
-
Enhanced stability and efficiency in perovskite solar cells via mixed-metal chalcohalide-alloyed formamidinium lead iodide. (2024). ResearchGate. [Link]
-
Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2023). MDPI. [Link]
-
Physics-driven discovery and bandgap engineering of hybrid perovskites. (2023). RSC Publishing. [Link]
-
Iodide management in formamidinium-lead-halide-based perovskite layers for efficient solar cells. (2017). Science. [Link]
-
Compositional Engineering for Efficient Wide Band Gap Perovskites with Improved Stability to Photoinduced Phase Segregation. (2018). ACS Energy Letters. [Link]
-
Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite. (2016). Scientific Reports. [Link]
-
Methods for Passivating Defects of Perovskite for Inverted Perovskite Solar Cells and Modules. (2024). ResearchGate. [Link]
-
Enhanced stability and efficiency in perovskite solar cells via mixed-metal chalcohalide-alloyed formamidinium lead iodide. (2024). Nature. [Link]
-
Crystallization manipulation and holistic defect passivation toward stable and efficient inverted perovskite solar cells. (2023). Energy & Environmental Science. [Link]
-
Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive. (2020). Journal of Materials Chemistry A. [Link]
-
Charge-Carrier Dynamics and Mobilities in Formamidinium Lead Mixed-Halide Perovskites. (2015). Advanced Materials. [Link]
-
Stability in Perovskite Solar Cells. (2019). YouTube. [Link]
-
Hybrid perovskite solar cells fabricated from guanidine hydroiodide and tin iodide. (2017). Scientific Reports. [Link]
-
Boosting the efficiency of Ruddlesden–Popper tin perovskite solar cells through ethylenediamine dihydroiodide-mediated phase modulation. (2023). Chemical Communications. [Link]
-
Controlling the charge carrier dynamics by modulating the orientation diversity of perovskites. (2021). Materials Chemistry Frontiers. [Link]
-
Defects and Defect Passivation in Perovskite Solar Cells. (2023). Molecules. [Link]
-
Band gap tuning of perovskite solar cells for enhancing the efficiency and stability: issues and prospects. (2024). ResearchGate. [Link]
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- 2. Defects and Defect Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The investigation of an amidine-based additive in the perovskite films and solar cells [jos.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Charge carrier dynamics in two-dimensional hybrid perovskites: Dion–Jacobson vs. Ruddlesden–Popper phases - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Controlling the charge carrier dynamics by modulating the orientation diversity of perovskites - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Acetamidine Salts as Versatile Catalysts in Organic Synthesis: Application Notes and Protocols
Introduction: The Catalytic Potential of Acetamidine and Its Salts
Acetamidine, the simplest amidine, and its salts have emerged as potent tools in the arsenal of synthetic organic chemists. The core value of these compounds lies in their unique structural and electronic properties. The amidine moiety (–C(NH)NH₂) can function as a strong, yet sterically unencumbered, base and as an effective nucleophile.[1][2] In its protonated form, the acetamidinium cation can act as a hydrogen bond donor, activating electrophiles. This dual reactivity allows acetamidine salts to catalyze a variety of organic transformations, particularly in the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science.[3][4]
While acetamidine hydrochloride is the most commonly employed and commercially available salt, other salts, including acetamidine hydroiodide, can be synthesized and utilized.[3] The catalytic activity primarily resides in the acetamidinium cation or the corresponding free base, which can be generated in situ. The choice of the counter-anion (e.g., chloride vs. iodide) can influence factors such as solubility, hygroscopicity, and the overall reaction kinetics, though the fundamental catalytic pathway often remains the same. This guide provides an in-depth look at the applications of acetamidine salts as catalysts, with a focus on practical, field-proven protocols.
PART 1: Synthesis and Preparation of Acetamidine Catalysts
Synthesis of Acetamidine Hydrochloride
The most prevalent method for synthesizing acetamidine hydrochloride is the Pinner reaction.[5] This two-step process involves the reaction of acetonitrile with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride intermediate. This intermediate is then treated with ammonia to yield acetamidine hydrochloride.[5][6]
Protocol 1: Laboratory-Scale Synthesis of Acetamidine Hydrochloride via Pinner Reaction [5][6]
Materials:
-
Acetonitrile (anhydrous)
-
Ethanol (absolute)
-
Hydrogen chloride (gas, anhydrous)
-
Ammonia (gas, anhydrous, or a solution in absolute ethanol)
-
Diethyl ether (anhydrous)
Procedure:
Step 1: Formation of Acetimido Ethyl Ether Hydrochloride
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Charge the flask with a solution of anhydrous acetonitrile in absolute ethanol (e.g., 100 mL of a 1:1 molar ratio solution).
-
Cool the flask to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at or below 5 °C.
-
Continue the gas addition until the solution is saturated and a white precipitate of acetimido ethyl ether hydrochloride forms.
-
Stopper the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete crystallization.
-
Collect the crystalline product by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to Acetamidine Hydrochloride
-
Suspend the dried acetimido ethyl ether hydrochloride in absolute ethanol in a clean, dry flask.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ammonia in absolute ethanol (or bubble anhydrous ammonia gas) with stirring.
-
Continue the addition until the reaction is complete, which is typically indicated by the dissolution of the starting material and the precipitation of ammonium chloride.
-
Stir the reaction mixture for an additional 2-3 hours at room temperature.
-
Filter off the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to induce crystallization of acetamidine hydrochloride.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
General Method for the Synthesis of Other Acetamidinium Salts (including Hydroiodide)
While acetamidine hydroiodide is not commonly commercially available, it can be synthesized from acetamidine hydrochloride via a salt metathesis reaction.[3] This involves generating the free base of acetamidine and then neutralizing it with the desired acid (in this case, hydroiodic acid).
Protocol 2: Synthesis of Acetamidinium Salts [3]
Materials:
-
Acetamidine hydrochloride
-
Sodium ethoxide or sodium methoxide
-
Anhydrous ethanol or methanol
-
The desired acid (e.g., hydroiodic acid, nitric acid, etc.)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Slowly add a solution of acetamidine hydrochloride in ethanol to the sodium ethoxide solution with stirring.
-
A precipitate of sodium chloride will form. Stir the mixture for approximately one hour at room temperature.
-
Filter off the precipitated sodium chloride. The filtrate now contains the free base of acetamidine in ethanol.
-
To the ethanolic solution of acetamidine, slowly add a stoichiometric amount of the desired acid (e.g., a solution of hydroiodic acid in ethanol).
-
The corresponding acetamidinium salt will precipitate.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
PART 2: Application in Heterocyclic Synthesis
Acetamidine salts are excellent reagents for the construction of various heterocyclic systems, including pyrimidines and imidazoles.[3][7] In these reactions, acetamidine typically acts as a binucleophile, providing a N-C-N unit to form the heterocyclic core.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. Acetamidine hydrochloride can be used to construct the pyrimidine ring through condensation with 1,3-dicarbonyl compounds or their equivalents.
Causality Behind Experimental Choices:
-
Catalyst: Acetamidine hydrochloride provides the N-C-N fragment. The reaction is often promoted by a base to generate the more nucleophilic free acetamidine.
-
Solvent: A polar protic solvent like ethanol is typically used to facilitate the dissolution of the reactants and intermediates.
-
Temperature: Heating is generally required to drive the condensation and subsequent cyclization/dehydration steps.
Protocol 3: Synthesis of a Substituted Pyrimidine
Reaction: Condensation of Acetylacetone with Acetamidine Hydrochloride
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to generate the acetamidine free base.
-
Add acetylacetone (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 2,4-dimethyl-6-methylpyrimidine.
Reaction Workflow:
Caption: Workflow for pyrimidine synthesis.
Mechanistic Insights:
The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic nitrogen of acetamidine attacks one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.
Caption: Simplified mechanism of pyrimidine formation.
PART 3: Data Presentation and Comparison
The choice of acetamidinium salt can influence reaction outcomes, primarily through solubility and the nature of the counter-ion. While specific data for acetamidine hydroiodide is scarce, a comparison of hygroscopicity for various acetamidinium salts has been reported.[3]
| Acetamidinium Salt | Hygroscopicity (90% humidity) | Crystal Structure | Reference |
| Chloride | High | 3D | [3] |
| Nitrate | Low | 2D Layered | [3] |
| Acetate | High | 3D | [3] |
| Sulphate | High | 3D | [3] |
| Formate | Low | 2D Layered | [3] |
Field-Proven Insights: The lower hygroscopicity of salts like the nitrate and formate can be advantageous in reactions sensitive to moisture.[3] While not explicitly studied in the provided literature, it is plausible that acetamidine hydroiodide would exhibit different solubility profiles compared to the hydrochloride, which could be leveraged to optimize reaction conditions in various solvent systems.
Conclusion and Future Outlook
Acetamidine and its salts are robust and versatile reagents and catalysts for the synthesis of valuable organic molecules, especially nitrogen-containing heterocycles. While acetamidine hydrochloride remains the workhorse, the potential for other salts, including the hydroiodide, to offer advantages in specific applications is an area ripe for exploration. The protocols and insights provided herein serve as a foundation for researchers to harness the power of acetamidine catalysis in their synthetic endeavors. Future work should focus on systematically evaluating the impact of different counter-ions on the catalytic efficacy of acetamidine in a broader range of organic transformations.
References
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Synthesis and properties of acetamidinium salts - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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acetamidine hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]
- Method for synthesizing acetamidine, acetamidine and application thereof, and vitamin B1. (n.d.). Google Patents.
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Retrieved January 26, 2026, from [Link]
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Amidines, isothioureas, and guanidines as nucleophilic catalysts. (2012). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Acetamidine hydrochloride. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Acyl Iodides in Organic Synthesis. Reaction of Acyl Iodides with N , N Dimethyl Carboxylic Acid Amides. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]
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Advances in Selected Heterocyclization Methods. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Acetamidine hydrochloride. (n.d.). Grokipedia. Retrieved January 26, 2026, from [Link]
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Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
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Azides in the Synthesis of Various Heterocycles. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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What is the mechanism of Acetamide?. (2024). Patsnap Synapse. Retrieved January 26, 2026, from [Link]
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Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. (2021). MDPI. Retrieved January 26, 2026, from [Link]
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The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Baxendale Group. Retrieved January 26, 2026, from [Link]
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Exploring Guanidinium Organocatalysts for Hypoiodite-Mediated Reactions. (2023). PubMed. Retrieved January 26, 2026, from [Link]
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Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Amidines, isothioureas, and guanidines as nucleophilic catalysts. (n.d.). The University of Bath's research portal. Retrieved January 26, 2026, from [Link]
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Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Application Notes & Protocols for the Growth of Acetamidine Hydroiodide Single Crystals
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for growing high-quality single crystals of acetamidine hydroiodide. The protocols herein are designed to be robust and reproducible, emphasizing the scientific principles behind each step to empower the user with the ability to troubleshoot and optimize the crystallization process. We will cover fundamental material properties, a selection of field-proven crystallization techniques—including slow evaporation, slow cooling, and vapor diffusion—and strategies for optimization and crystal harvesting.
Introduction: The Significance of Crystalline Acetamidine Hydroiodide
Acetamidine hydroiodide is a valuable precursor in the synthesis of various heterocyclic compounds and has garnered significant interest in materials science. Notably, it is used as a component in the formation of advanced materials such as hexagonal polytypes and perovskites for optoelectronic applications like solar cells and LEDs.[1] The quality of the final material is critically dependent on the purity and structural perfection of its precursors. Therefore, the ability to produce large, high-quality single crystals of acetamidine hydroiodide is paramount for fundamental research and the development of next-generation technologies.
Crystallization is a thermodynamic process driven by the transition of a solute from a supersaturated solution to a highly ordered, solid state. This guide demystifies the process by providing not just the "how" but the "why" behind each experimental choice, ensuring a higher probability of success.
Foundational Knowledge: Material Properties and Purity
Success in crystallization begins with a thorough understanding of the starting material. Acetamidine hydroiodide, like its hydrochloride counterpart, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property is critical; absorbed water can act as an impurity, inhibiting nucleation or being incorporated into the crystal lattice, leading to defects. Therefore, all handling should be performed in a controlled environment (e.g., a glovebox or using dry solvents) where practical.
The choice of a suitable crystallization method is dictated by the compound's solubility profile. The properties of acetamidine hydroiodide are summarized below.
Table 1: Physicochemical Properties of Acetamidine Hydroiodide
| Property | Value / Description | Significance for Crystallization | Source(s) |
| Molecular Formula | C₂H₆N₂·HI | - | [3] |
| Molecular Weight | 186.00 g/mol | - | [3] |
| Appearance | Powder/crystals | The starting morphology is less important than purity. | [1] |
| Melting Point | 177–178 °C | A high melting point suggests a stable crystal lattice. | [1] |
| Solubility | Soluble in water, ethanol; Slightly soluble in acetonitrile; Insoluble in acetone, ether, benzene. | This is the most critical parameter for solvent selection in all crystallization methods. | [1][3] |
| Stability | Hygroscopic; aqueous solutions may decompose upon warming. | Requires careful handling and storage at low temperatures to prevent degradation. | [1] |
Strategic Approach to Crystallization
The goal of any crystallization technique is to achieve a state of supersaturation slowly and in a controlled manner. Rapid changes in conditions often lead to the formation of amorphous precipitates or a multitude of small, poorly-formed crystals. The diagram below outlines a logical workflow for selecting an appropriate method based on preliminary solubility tests.
Caption: Decision workflow for selecting a crystal growth method.
Experimental Protocols
The following protocols are presented in order of increasing complexity. It is recommended to start with the simplest method that aligns with the material's properties.
Protocol 1: Slow Evaporation
-
Principle of Causality: This is the most straightforward technique. By allowing the solvent to evaporate slowly from a subsaturated or nearly saturated solution, the concentration of acetamidine hydroiodide gradually increases.[4] Once the solution becomes supersaturated, nucleation occurs, and crystals begin to grow. This method is best suited for compounds that are moderately soluble at room temperature. A study on acetamidinium salts specifically noted that crystals suitable for X-ray analysis were prepared from water via solvent evaporation at 5°C, indicating that cooling can effectively slow the process.[5]
-
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 20-50 mg of high-purity acetamidine hydroiodide in a suitable solvent (e.g., absolute ethanol or deionized water) in a clean 4 mL glass vial. Use the minimum amount of solvent required to fully dissolve the solid at room temperature. A slightly larger volume of solvent can be used to slow down the process.
-
Setup: Cover the vial with paraffin film. Using a fine needle, pierce 1-3 small holes in the film. The number and size of these holes will control the rate of evaporation; fewer/smaller holes lead to slower evaporation and typically better crystals.[6]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. A desiccator or a quiet cupboard is ideal. To replicate the referenced success, place the setup in a refrigerator at approximately 5°C.[5]
-
Monitoring: Observe the vial daily without disturbing it. Crystals can take several days to several weeks to appear and grow to a suitable size.
-
Protocol 2: Vapor Diffusion (Anti-Solvent Method)
-
Principle of Causality: This is one of the most successful methods for growing high-quality single crystals, especially for compounds that are highly soluble in the primary solvent.[7] The technique works by placing a concentrated solution of the compound in an open inner vial, which is then sealed inside a larger container holding a volatile "anti-solvent." The anti-solvent is a liquid in which the compound is insoluble but which is miscible with the primary solvent.[8] Over time, the anti-solvent's vapor diffuses into the primary solution, gradually reducing the compound's solubility and inducing a controlled state of supersaturation.
-
Step-by-Step Methodology:
-
Solvent Selection:
-
Solution Preparation: In a small, clean vial (e.g., 0.5 mL), prepare a concentrated solution by dissolving 5-10 mg of acetamidine hydroiodide in ~0.2 mL of the good solvent (ethanol).
-
Setup:
-
Place the open inner vial containing the solution inside a larger vial or jar (e.g., 20 mL).
-
Carefully add 2-4 mL of the anti-solvent (diethyl ether) to the outer jar, ensuring none splashes into the inner vial. The level of the anti-solvent should be well below the top of the inner vial.
-
Seal the outer jar tightly with a cap.
-
-
Incubation: Place the sealed system in a stable, vibration-free environment.
-
Monitoring: Crystals should form at the bottom of the inner vial over the course of a few days to a week. The interface between the solution and the vapor is where the change in solubility is most pronounced.
-
Caption: Schematic of the vapor diffusion setup.
Protocol 3: Slow Cooling
-
Principle of Causality: This method is effective when the solubility of the compound shows a strong positive correlation with temperature. A saturated solution is prepared at an elevated temperature, and as it cools slowly, the solubility decreases, leading to supersaturation and crystallization.[7] The key is to ensure the cooling is gradual; rapid cooling will cause the compound to precipitate as a powder.
-
Step-by-Step Methodology:
-
Solution Preparation: In a small flask or vial, add a known amount of acetamidine hydroiodide to a suitable solvent (e.g., ethanol).
-
Saturation: Gently warm the solution in a water bath while stirring until all the solid dissolves. If it dissolves too easily, add more solute until a small amount remains undissolved, indicating saturation. Filter the hot solution into a clean, pre-warmed vial to remove any undissolved solids.
-
Cooling: Cap the vial and place it into a large, insulated container (a Dewar flask filled with warm water is ideal) to ensure the cooling process occurs over several hours or days.[4][7]
-
Incubation: Allow the system to cool to room temperature undisturbed.
-
Monitoring: Crystals should form as the solution cools.
-
Troubleshooting and Optimization
Crystallization can often require multiple attempts and refinement. The following table provides guidance on common issues and potential solutions.
Table 2: Crystallization Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| No crystals form | Solution is not sufficiently supersaturated; nucleation is inhibited. | 1. Allow more solvent to evaporate. 2. Place the vial in a cooler environment (fridge). 3. Add a "seed crystal" from a previous attempt. 4. Gently scratch the inside of the vial with a glass rod to create a nucleation site. | [8] |
| An oil forms ("oiling out") | The compound's solubility is too high in the chosen solvent; supersaturation is too high. | 1. Use a more dilute solution. 2. Change to a solvent system where the compound is less soluble. 3. Try a different method, such as vapor diffusion. | [6] |
| Many small crystals or powder | Nucleation is too rapid; supersaturation was achieved too quickly. | 1. Slow down the process (e.g., reduce evaporation rate, cool more slowly). 2. Use a more dilute starting solution. 3. Try a solvent in which the compound is slightly more soluble. | [8] |
| Poor quality crystals | Growth was too fast; impurities present. | 1. Recrystallize the starting material to improve purity. 2. Slow down the crystallization process. 3. Try a different solvent system or method entirely. | [8] |
Crystal Harvesting and Final Thoughts
Once crystals of a suitable size and quality have formed, they must be harvested carefully.
-
Harvesting: Use a pipette to carefully remove the mother liquor (the remaining solution). Wash the crystals gently with a small amount of a cold solvent in which they are insoluble (e.g., diethyl ether) to remove any residual solution from the surface.
-
Drying: Quickly but gently dry the crystals, for instance, by dabbing them with filter paper or placing them under a gentle stream of inert gas.
-
Storage: Due to the hygroscopic nature of acetamidine hydroiodide, store the harvested crystals in a desiccator or under an inert atmosphere.[1]
The final confirmation of a single crystal's quality and its atomic structure is typically achieved through Single-Crystal X-ray Diffraction (SC-XRD) . This powerful analytical technique provides definitive proof of the material's identity, purity, and three-dimensional arrangement of atoms in the crystal lattice.[9]
References
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University of Washington. (n.d.). How to Grow Crystals. Retrieved from [Link]
- Google Patents. (2020). CN111018744A - Method for synthesizing acetamidine, acetamidine and application thereof, and vitamin B1.
-
Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Jones, P. G. (1981). Crystal growing. Chemistry in Britain, 17(5). Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]
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Wikipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]
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Vávra, J., et al. (2014). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 8(1), 5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetamidine. PubChem Compound Database. Retrieved from [Link]
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PureSynth. (n.d.). Acetamidine Hydroiodide (Low Water Content) 98.0%. Retrieved from [Link]
-
Senthil, K., Kalainathan, S., & Kumar, A. R. (2014). Growth and characterization of an organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 448-453. Retrieved from [Link]
-
Jeon, S., et al. (2020). Experimental and theoretical investigation of crystal structure of formamidinium–copper–iodide single crystals grown from aqueous solution. CrystEngComm, 22(34), 5645-5652. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Using Acetamidine Hydroiodide
Introduction: The Strategic Role of Acetamidine in Heterocyclic Chemistry
Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry and drug development. Scaffolds such as pyrimidines and triazines are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and ability to engage in specific biological interactions. The efficient construction of these rings is therefore a paramount objective in synthetic chemistry.
Acetamidine, as its hydroiodide or hydrochloride salt, serves as a robust and versatile "N-C-N" synthon. It provides a pre-formed 1,3-diamino structural unit, primed for cyclization with a variety of three-carbon electrophilic partners. This guide provides detailed application notes and field-proven protocols for leveraging acetamidine hydroiodide in the synthesis of high-value pyrimidine and triazine cores, designed for researchers, chemists, and drug development professionals.
A Note from the Scientist on Acetamidine Salts: While this guide specifies acetamidine hydroiodide, the vast majority of published literature employs the more common acetamidine hydrochloride. For most applications, these salts are functionally interchangeable. The crucial step in these reactions is the in situ generation of the free base, acetamidine, through the addition of a stoichiometric amount of a stronger base (e.g., KOH, NaOEt, KOtBu). The resulting inorganic salt byproduct (KI or KCl) is typically removed during aqueous workup. Researchers can confidently adapt the following protocols for either salt, with minor considerations for the solubility and removal of the respective inorganic byproducts.
Application Note 1: Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, uracil) and are found in numerous approved drugs. The most reliable and versatile method for their construction using acetamidine involves the condensation with a three-carbon electrophile, such as an α,β-unsaturated ketone (chalcone) or a 1,3-dicarbonyl compound.
Method A: Classic [3+3] Annulation with α,β-Unsaturated Ketones
This approach represents a robust and widely-used strategy for creating highly substituted pyrimidines. The reaction proceeds through a tandem Michael addition-cyclization-aromatization sequence.
Causality and Mechanism: The reaction is initiated by the deprotonation of the acetamidine salt to its free base form, a potent nucleophile. This free base then undergoes a conjugate (Michael) addition to the β-carbon of the α,β-unsaturated ketone. The resulting enolate intermediate then undergoes an intramolecular cyclization, with the second nitrogen of the amidine attacking the ketone carbonyl. Subsequent dehydration and aromatization, often via oxidation by air or another oxidant, yield the stable pyrimidine ring.[1][2]
Caption: Mechanism of Pyrimidine Synthesis from α,β-Unsaturated Ketones.
Detailed Protocol: Synthesis of 2-Methyl-4,6-diphenylpyrimidine
This protocol is adapted from established literature procedures for the condensation of chalcones with amidine salts.[1][3][4]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add chalcone (1.0 eq, e.g., 2.08 g, 10.0 mmol) and acetamidine hydroiodide (1.2 eq, 2.21 g, 12.0 mmol).
-
Solvent and Base Addition: Add absolute ethanol (40 mL). While stirring, add a solution of potassium hydroxide (2.0 eq, 1.12 g, 20.0 mmol) dissolved in a minimal amount of water (~2 mL) or an equivalent amount of sodium ethoxide.
-
Scientist's Note: The use of a strong base is critical to deprotonate the amidinium salt to the reactive free base. An excess ensures the reaction goes to completion.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the chalcone spot indicates reaction completion.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts (e.g., potassium iodide). The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield the pure 2-methyl-4,6-diphenylpyrimidine.
Data Presentation: Scope of the [3+3] Annulation
| Entry | α,β-Unsaturated Ketone (Chalcone) | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Chalcone (R1=Ph, R2=Ph) | NaOH/Ethanol | Reflux | ~90% | [1] |
| 2 | 4-Methoxy-chalcone | KOH/Ethanol | Reflux | High | [3] |
| 3 | 4-Chloro-chalcone | Choline Hydroxide | 60 | 95% | [1] |
| 4 | Coumarin-based Chalcone | Base/DMF | MW | 74-91% | [1] |
Method B: Modern Acceptorless Dehydrogenative Coupling (ADC) with Alcohols
This cutting-edge method offers a greener, more atom-economical route to pyrimidines, starting from readily available alcohols instead of pre-formed ketones.[5]
Causality and Mechanism: The reaction is catalyzed by a heterogeneous platinum-on-carbon (Pt/C) catalyst. The process begins with the platinum-catalyzed dehydrogenation of a secondary alcohol to form a ketone in situ. Simultaneously, a primary alcohol is dehydrogenated to an aldehyde. These two carbonyl compounds then undergo a condensation reaction, and the resulting α,β-unsaturated ketone intermediate is immediately trapped by the acetamidine in a subsequent cyclization, as described in Method A. The entire cascade occurs in one pot without the need for external oxidants (acceptorless), releasing only hydrogen gas and water as byproducts.[5][6]
Caption: Acceptorless Dehydrogenative Cascade for Pyrimidine Synthesis.
Detailed Protocol: Pt/C-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyrimidines
This protocol is based on the innovative work on acceptorless dehydrogenative catalysis.[5][6]
-
Reactor Setup: To an oven-dried Schlenk tube or a dedicated reactor vessel, add the Pt/C catalyst (e.g., 5 mol% Pt), acetamidine hydroiodide (1.0 eq, 1.0 mmol), and potassium tert-butoxide (KOtBu, 1.5 eq, 1.5 mmol).
-
Scientist's Note: KOtBu acts as both the base to generate the free amidine and as a co-catalyst. The heterogeneous Pt/C catalyst is crucial for the dehydrogenation steps and can often be recycled.
-
-
Reagent Addition: Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar). Add the secondary alcohol (1.25 eq, 1.25 mmol), primary alcohol (1.5 eq, 1.5 mmol), and anhydrous toluene (2 mL) via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to 110°C in an oil bath with vigorous stirring for 24 hours. The reaction generates hydrogen gas, so ensure the vessel is appropriately rated for a moderate pressure increase.
-
Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Pt/C catalyst, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure trisubstituted pyrimidine product.
Application Note 2: Synthesis of 1,3,5-Triazines via Dehydrogenative Coupling
1,3,5-Triazines are privileged scaffolds in materials science and medicinal chemistry. A highly efficient and green synthesis involves the direct, one-pot reaction of alcohols and amidines, again leveraging the power of acceptorless dehydrogenative coupling.[7]
Causality and Mechanism: This elegant transformation constructs the triazine ring from two equivalents of a primary alcohol and one equivalent of an amidine. The reaction, catalyzed by platinum supported on alumina (Pt/Al₂O₃), proceeds through a sequential cascade:
-
The primary alcohol is first dehydrogenated to an aldehyde.
-
The aldehyde reacts with acetamidine to form an N-acylamidine intermediate.
-
A second molecule of alcohol is dehydrogenated to another aldehyde, which then condenses with the intermediate.
-
Final cyclization and dehydrogenative aromatization yield the stable 1,3,5-triazine ring, with H₂ and H₂O as the only byproducts.
Caption: Dehydrogenative Pathway to 1,3,5-Triazines from Alcohols.
Detailed Protocol: Synthesis of 2-Methyl-4,6-diphenyl-1,3,5-triazine
This protocol is derived from the acceptorless dehydrogenative methodology for triazine synthesis.[7]
-
Reactor Setup: In a pressure-rated reaction vessel, combine benzyl alcohol (2.5 eq, 2.5 mmol), acetamidine hydroiodide (1.0 eq, 1.0 mmol), potassium carbonate (K₂CO₃, 2.0 eq, 2.0 mmol), and the Pt/Al₂O₃ catalyst (5 mol %).
-
Scientist's Note: K₂CO₃ is a milder base suitable for this transformation, generating the active amidine species. The choice of support (Al₂O₃) for the platinum catalyst can be critical for reactivity in this specific synthesis.
-
-
Solvent and Atmosphere: Add a suitable high-boiling solvent like mesitylene (3 mL). Seal the vessel, then purge thoroughly with an inert gas (N₂ or Ar).
-
Reaction Execution: Heat the stirred reaction mixture to 150°C for 24 hours.
-
Workup and Isolation: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate and filter through Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solvent under vacuum. The crude product is then purified by column chromatography on silica gel to yield the desired 2,4,6-disubstituted-1,3,5-triazine.
Data Presentation: Scope of the Dehydrogenative Triazine Synthesis
| Entry | Alcohol | Amidine | Temp (°C) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzamidine HCl | 150 | 93% | [7] |
| 2 | 4-Me-Benzyl alcohol | Benzamidine HCl | 150 | 91% | [7] |
| 3 | 1-Hexanol | Benzamidine HCl | 150 | 75% | [7] |
| 4 | Benzyl alcohol | Acetamidine HCl | 150 | 85% | [7] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
Gomez, C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799. Available from: [Link]
-
Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). YouTube. Retrieved from [Link]
- Abdel-Wahab, B. F. (n.d.).
-
He, C., et al. (2017). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology, 7(21), 5028-5033. Available from: [Link]
-
Gommaa, A. M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available from: [Link]
-
Wang, Z., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(23), 4435-4440. Available from: [Link]
-
Al-Joboury, H. A. (2023). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. ResearchGate. Available from: [Link]
-
Rostamizadeh, S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-142. Available from: [Link]
-
Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24. Available from: [Link]
-
He, C., et al. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. ACS Catalysis, 8(11), 10336-10341. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
- Sahoo, B. M., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 9(12), 33-39.
-
Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. ResearchGate. Available from: [Link]
-
Triazine synthesis via amidines and benzyl alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619. Available from: [Link]
-
Name Reactions in Heterocyclic Chemistry. (2005). Academia.edu. Available from: [Link]
-
El-Sayed, A. A., et al. (2022). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. RSC Advances, 12(48), 31213-31225. Available from: [Link]
- Al-Masoudi, N. A., et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Egyptian Journal of Chemistry, 64(9), 4875-4885.
- Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105.
- He, C., et al. (2017).
- Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry.
-
Ahmad, A., et al. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 10(2), 205-213. Available from: [Link]
-
Balar, M., et al. (2016). Acceptorless dehydrogenative synthesis of primary amides from alcohols and ammonia. Nature Communications, 7, 11679. Available from: [Link]
-
Wang, Y., et al. (2019). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 24(18), 3349. Available from: [Link]
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- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of Acetamidine Salts in the Synthesis of 2,4-Diaminopyrimidine-Based Antimalarial Agents
Authored by: A Senior Application Scientist
Abstract
The alarming rise of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of novel antimalarial therapeutics.[1] A cornerstone of antimalarial drug design has been the targeting of the parasite's folate biosynthesis pathway, a strategy successfully employed by antifolates like pyrimethamine.[2][3] The 2,4-diaminopyrimidine scaffold is the pharmacophoric core of these inhibitors. This document provides a detailed technical guide on the application of acetamidine salts, specifically acetamidine hydroiodide and its commonly documented analogue acetamidine hydrochloride, as a critical reagent in the construction of this essential heterocyclic system. We will explore the underlying reaction mechanisms, provide a detailed synthetic protocol, and discuss the biological rationale for its use, aimed at researchers and professionals in medicinal chemistry and drug development.
Introduction: The Enduring Relevance of the 2,4-Diaminopyrimidine Scaffold
The fight against malaria, a devastating infectious disease, heavily relies on chemotherapy.[4] However, the parasite's ability to develop resistance to frontline drugs, including the combination of sulfadoxine and pyrimethamine (SP), presents a persistent global health challenge.[2][5] Pyrimethamine's efficacy stems from its function as a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), an essential component in the synthesis of nucleic acids and certain amino acids.[6][7]
The chemical foundation of pyrimethamine and many other DHFR inhibitors is the 2,4-diaminopyrimidine ring. The synthesis of this core structure is therefore a subject of significant interest in medicinal chemistry. Acetamidine, a simple amidine, serves as a powerful and efficient building block for creating this N-C-N fragment within the pyrimidine ring. While this guide refers to acetamidine hydroiodide, it is important to note that the vast majority of published literature utilizes the more common acetamidine hydrochloride salt.[8][9] For the synthetic applications discussed herein, these salts are considered functionally interchangeable, as their primary role is to serve as a source of the acetamidine nucleophile upon deprotonation.
Reagent Profile: Acetamidine Salts
Acetamidine hydrochloride is a hygroscopic, crystalline solid that is soluble in water and alcohols.[8][9] It is the primary precursor for generating the acetamidine free base in situ for chemical reactions.
Causality Behind its Use: The power of acetamidine in pyrimidine synthesis lies in its structure: H₃C-C(=NH)NH₂. It provides two nucleophilic nitrogen centers and a central carbon atom, perfectly pre-organized to react with a three-carbon electrophilic component to form the stable six-membered aromatic pyrimidine ring. This cyclocondensation reaction is a robust and high-yielding method for heterocyclic synthesis.
Table 1: Properties and Safety of Acetamidine Hydrochloride
| Property | Value | Reference |
| Chemical Formula | C₂H₇ClN₂ | [8] |
| Molar Mass | 94.54 g·mol⁻¹ | [8] |
| Appearance | White to almost white crystalline powder | [10] |
| Solubility | Soluble in water and alcohol | [8] |
| Key Hazard | Causes skin and serious eye irritation | [10] |
| Handling | Hygroscopic; store under inert gas | [8][10] |
| Precaution | Wear protective gloves and eye protection | [10] |
Core Mechanism: Pyrimidine Ring Formation
The most common application of acetamidine in this context is the Traube pyrimidine synthesis or a related cyclocondensation reaction. The general principle involves the reaction of an amidine with a compound containing a three-carbon chain with electrophilic sites at the 1 and 3 positions. A classic example is the reaction with a β-dicarbonyl compound or, more relevant to antifolate synthesis, an α-cyano ketone or related activated nitrile.[11]
The reaction is typically initiated by a base (e.g., sodium ethoxide, sodium methoxide) which deprotonates the acetamidine salt to generate the free base. This potent nucleophile then attacks one of the carbonyl or cyano groups of the three-carbon component, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
Caption: Two-step synthesis of a 2,4-diaminopyrimidine core.
Step 1: Synthesis of the α-Aryl-β-phenylacrylonitrile Intermediate
Rationale: This step creates the required three-carbon electrophilic component for the subsequent cyclization. The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an active methylene compound (here, an aryl acetonitrile) with an aldehyde.
Procedure:
-
To a solution of the appropriately substituted aryl acetonitrile (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol (5 mL/mmol), add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the acrylonitrile intermediate.
Step 2: Cyclocondensation with Acetamidine Hydrochloride
Rationale: This is the key ring-forming step. Sodium ethoxide is used as a strong base to deprotonate the acetamidine hydrochloride, generating the nucleophilic free base in situ. The free amidine then reacts with the acrylonitrile intermediate to form the stable 2,4-diaminopyrimidine ring. Absolute ethanol is used as the solvent to prevent hydrolysis of the reagents and intermediates. [9] Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in absolute ethanol (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add acetamidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add the α-Aryl-β-phenylacrylonitrile intermediate (1.0 eq) from Step 1 to the reaction mixture.
-
Heat the mixture to reflux. Monitor the reaction progress by TLC (typically 6-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water. A solid precipitate will form.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2,4-diamino-5-aryl-6-methylpyrimidine derivative.
Table 2: Representative Reagent Quantities and Yields
| Reagent | Molar Eq. | Role | Step | Typical Yield |
| Aryl Acetonitrile | 1.0 | Starting Material | 1 | - |
| Benzaldehyde | 1.0 | Starting Material | 1 | - |
| Piperidine | 0.1 | Base Catalyst | 1 | 85-95% |
| Acrylonitrile Intermediate | 1.0 | Reactant | 2 | - |
| Sodium Metal | 1.2 | Base | 2 | - |
| Acetamidine HCl | 1.2 | N-C-N Source | 2 | 70-85% |
Biological Context: Mechanism of Action of Antifolate Antimalarials
The 2,4-diaminopyrimidine compounds synthesized using acetamidine function as antimetabolites. They are structural analogues of dihydrofolate, the natural substrate for the enzyme dihydrofolate reductase (DHFR). [3] In the Plasmodium parasite, DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate (THF). [12]THF is an essential cofactor for the synthesis of thymidylate and purines, which are the building blocks of DNA. [7][13]By competitively and selectively inhibiting the parasite's DHFR over the human equivalent, these drugs starve the parasite of necessary nucleic acid precursors, thereby halting its replication and growth. [12]This mechanism is often enhanced by co-administration with a sulfa drug, like sulfadoxine, which inhibits an earlier enzyme (dihydropteroate synthase) in the same pathway, creating a synergistic blockade. [2]
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- 2. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis of novel anti malarial agents - Okayama University [okayama-u.ac.jp]
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- 6. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
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Application Note: A Comprehensive Guide to the Synthesis of Acetamidinium Salts via the Pinner Reaction
Abstract: This document provides an in-depth guide for the synthesis of acetamidinium salts, valuable precursors in pharmaceutical and materials science, utilizing the classic Pinner reaction. We will explore the underlying mechanism, provide a detailed and validated experimental protocol, and offer expert insights into reaction optimization, troubleshooting, and substrate considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for the preparation of these important chemical entities.
Introduction: The Significance of Acetamidinium Salts
Acetamidinium salts are a class of organic compounds characterized by a protonated amidine functional group. Their unique structural and electronic properties make them crucial building blocks in organic synthesis. They serve as precursors for a wide array of nitrogen-containing heterocycles, including imidazoles, pyrimidines, and triazines, which form the core of many pharmacologically active molecules[1]. The Pinner reaction, first reported by Adolf Pinner in 1877, remains a cornerstone method for their synthesis, proceeding through a stable and isolable imidate salt intermediate, commonly known as a Pinner salt[2][3]. This two-step process offers a reliable pathway from readily available nitriles to the desired amidinium salts[4][5].
Part 1: The Pinner Reaction: Mechanism and Principles
The Pinner reaction is a versatile acid-catalyzed process that converts a nitrile into an amidinium salt in two distinct stages[4]. Understanding the mechanism is paramount for troubleshooting and adapting the reaction to various substrates.
Stage 1: Formation of the Pinner Salt (Alkyl Imidate Hydrochloride)
The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl) gas. This protonation dramatically increases the electrophilicity of the nitrile carbon[2]. Subsequently, a nucleophilic alcohol attacks this activated carbon, forming a protonated imidate intermediate. A final proton transfer yields the neutral alkyl imidate, which, under the acidic conditions, is protonated to form the thermodynamically stable alkyl imidate hydrochloride, or "Pinner salt"[2][6]. This salt often precipitates from the reaction mixture and can be isolated.
Stage 2: Ammonolysis to the Acetamidinium Salt
The isolated or in-situ generated Pinner salt is a reactive intermediate[3]. The addition of ammonia or an amine triggers a nucleophilic attack on the imidate carbon. This is followed by the elimination of the alcohol molecule, resulting in the formation of the final, stable amidinium salt[3][6].
Critical Parameters and Causality
-
Anhydrous Conditions: The exclusion of water is the most critical parameter in the first stage. Pinner salts are highly susceptible to hydrolysis, which leads to the formation of an ester as a major byproduct, thereby reducing the yield of the desired imidate[2][7]. All reagents and glassware must be rigorously dried.
-
Acid Catalyst: Gaseous hydrogen chloride is the traditional and most effective catalyst. Its anhydrous nature and high acidity ensure efficient protonation of the nitrile[6]. Solutions of HCl in anhydrous solvents can also be used[7].
-
Temperature Control: The formation of the Pinner salt is typically conducted at low temperatures (0 °C or below)[7][8]. Imidate hydrochlorides are often thermodynamically unstable at higher temperatures and can decompose or rearrange into N-alkyl amides, another potential side product[3][8].
Part 2: Master Protocol for Acetamidinium Salt Synthesis
This protocol provides a reliable, step-by-step methodology for the synthesis of acetamidinium chloride from acetonitrile and an alcohol (e.g., ethanol).
Safety Precautions:
-
Hydrogen chloride gas is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.
-
Anhydrous solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Equipment:
-
Acetonitrile (anhydrous, ≥99.8%)
-
Ethanol (anhydrous, 200 proof)
-
Diethyl ether (anhydrous)
-
Hydrogen chloride gas cylinder with a regulator and gas dispersion tube
-
Ammonia (solution in a suitable alcohol, e.g., 2M in ethanol, or gaseous)
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Drying tube (filled with CaCl₂ or Drierite)
-
Ice-salt bath
-
Buchner funnel and filter flask
Step-by-Step Procedure:
Stage 1: Preparation of Ethyl Acetimidate Hydrochloride (Pinner Salt)
-
Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube.
-
Reagents: Charge the flask with anhydrous acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq)[9].
-
Cooling: Cool the solution to 0 °C using an ice-salt bath. Efficient cooling is crucial to prevent side reactions[8].
-
HCl Addition: Slowly bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. Maintain the temperature below 5 °C throughout the addition[9].
-
Reaction: After HCl saturation, remove the gas inlet and seal the flask. Store the sealed vessel at 4 °C for 24 to 48 hours. During this time, the ethyl acetimidate hydrochloride will precipitate as a white crystalline solid[9].
-
Isolation: Collect the crystals by vacuum filtration under a dry atmosphere (e.g., under a stream of nitrogen). It is vital to minimize exposure to atmospheric moisture.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials[9].
-
Drying: Dry the Pinner salt under vacuum to obtain the pure intermediate.
Stage 2: Conversion to Acetamidinium Chloride
-
Setup: In a clean, dry flask, suspend the prepared ethyl acetimidate hydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or ethanol[7][9].
-
Ammonia Addition: To the stirred suspension at room temperature, add a solution of ammonia in ethanol (e.g., 2M, 1.5-2.0 eq) dropwise. Alternatively, bubble anhydrous ammonia gas through the suspension[1][5][7].
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the imidate.
-
Isolation: The product, acetamidinium chloride, will typically precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with anhydrous diethyl ether to remove soluble impurities. Dry the final product under vacuum. The yield is typically high, often exceeding 90% for the ammonolysis step.
Part 3: Application Notes & Field-Proven Insights
Substrate Scope and Yield Optimization
The Pinner reaction is generally effective for a range of nitriles and alcohols. However, reactivity can be influenced by electronic and steric factors.
| Nitrile Substrate | Alcohol | Key Considerations | Expected Yield |
| Aliphatic (e.g., Acetonitrile, Propionitrile) | Primary (e.g., Methanol, Ethanol) | Reaction is generally fast and high-yielding. Low temperatures are key. | Excellent (>90%)[10] |
| Benzylic | Primary | Good reactivity. | Good to Excellent |
| Aromatic (e.g., Benzonitrile) | Primary | Less reactive due to the electron-donating nature of the phenyl ring, which stabilizes the nitrile and destabilizes the nitrilium ion intermediate[6]. Longer reaction times or slightly higher temperatures may be needed. | Moderate to Good[6] |
| Electron-poor Aromatic | Primary | More reactive than electron-rich aromatics. | Good |
| Sterically Hindered (e.g., t-butyl cyanide) | Any | Reaction is often very slow or fails due to steric hindrance preventing the alcohol's approach. | Poor to No Reaction[7] |
| Any | Secondary (e.g., Isopropanol) | Slower reaction rates compared to primary alcohols due to increased steric bulk[6]. | Moderate |
| Any | Tertiary (e.g., t-butanol) | Generally unreactive under standard Pinner conditions. | No Reaction |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of Pinner Salt | 1. Presence of moisture. 2. Insufficient HCl. 3. Reaction temperature too high. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. Use fresh anhydrous solvents. 2. Ensure a steady stream of HCl gas for the recommended duration. 3. Maintain temperature at or below 0 °C during HCl addition. |
| Ester byproduct detected | Hydrolysis of the Pinner salt intermediate due to moisture. | Rigorously follow anhydrous protocols. Perform filtration and washing steps quickly to minimize air exposure. |
| Amide byproduct detected | Thermal decomposition or rearrangement of the Pinner salt. | Ensure the reaction temperature for Stage 1 does not exceed recommended limits[8]. Isolate the Pinner salt before proceeding to ammonolysis if possible. |
| Incomplete ammonolysis | 1. Insufficient ammonia. 2. Low reactivity of the Pinner salt. | 1. Use a larger excess of the ammonia solution. 2. Allow for longer reaction times or gentle warming (e.g., to 40 °C)[7]. |
Conclusion
The Pinner reaction is a powerful and time-tested method for the synthesis of acetamidinium salts from simple nitrile precursors. By carefully controlling reaction parameters, particularly the exclusion of moisture and maintenance of low temperatures, researchers can achieve high yields of the desired products. The intermediate Pinner salt is a versatile synthon that opens the door to a wide variety of amidine derivatives. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists in their synthesis of these critical chemical building blocks.
References
-
Pinner Reaction. SynArchive. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Pinner Reaction. NROChemistry. [Link]
-
Chemistry Premium Edit Acetamidines are starting materials for many heterocycles such as imidazoles, pyrimidines, and triazinese. Scribd. [Link]
-
Synthesis and properties of acetamidinium salts. PubMed Central (PMC). [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
-
A Lewis acid-promoted Pinner reaction. National Institutes of Health (NIH). [Link]
-
A greener Pinner-type synthesis of trimethylorthoesters. IRIS (Institutional Research Information System). [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Scheme 4 Synthesis of imidate hydrochloride salts. ResearchGate. [Link]
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- 4. synarchive.com [synarchive.com]
- 5. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iris.unive.it [iris.unive.it]
Application Notes and Protocols: Acetamidine Hydroiodide in the Formation of Pyrimidines and Triazines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Acetamidine Hydroiodide in Heterocyclic Chemistry
Pyrimidines and 1,3,5-triazines represent foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The efficient construction of these nitrogen-containing heterocycles is a subject of continuous investigation. Acetamidine, as a simple amidine, serves as a versatile and powerful C-N building block for the assembly of these important molecular frameworks.
This technical guide provides an in-depth exploration of the application of acetamidine hydroiodide as a key reagent in the synthesis of substituted pyrimidines and 1,3,5-triazines. As a salt, acetamidine hydroiodide offers practical advantages over the hygroscopic and less stable free base. The choice of the hydroiodide salt over the more common hydrochloride can be a strategic decision in reaction design. Iodide is a superior leaving group compared to chloride, which can influence reaction kinetics. Additionally, the solubility profile of iodide salts in organic solvents can differ from their chloride counterparts, potentially impacting reaction efficiency and product isolation.
This document will elucidate the underlying reaction mechanisms, provide detailed, field-proven protocols, and present a comparative analysis of reaction outcomes to empower researchers in leveraging acetamidine hydroiodide for the synthesis of diverse pyrimidine and triazine libraries.
Part 1: Synthesis of Substituted Pyrimidines via Pinner Condensation
The Pinner synthesis is a classic and reliable method for the construction of the pyrimidine ring. It involves the condensation of an amidine with a β-dicarbonyl compound or its synthetic equivalent. Acetamidine hydroiodide serves as an excellent source of the requisite N-C-N fragment for this transformation.
The Underlying Chemistry: A Mechanistic Perspective
The reaction proceeds through a multi-step sequence initiated by the in situ generation of the free acetamidine base from its hydroiodide salt. A base, such as sodium ethoxide or another suitable alkoxide, is employed to deprotonate the acetamidinium ion. The liberated acetamidine then engages in a condensation cascade with the β-dicarbonyl compound.
The causality behind the key steps is as follows:
-
Enamine Formation: The more nucleophilic nitrogen of acetamidine attacks one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by dehydration to form a vinylogous amidine (an enamine-imine system), which is a key intermediate.
-
Intramolecular Cyclization: The terminal amino group of the vinylogous amidine then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon. This step forges the six-membered heterocyclic ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water to achieve the stable, aromatic pyrimidine ring system.
Figure 1: Generalized workflow for the Pinner pyrimidine synthesis.
Protocol: Synthesis of 2-Methyl-4,6-diphenylpyrimidine
This protocol details the synthesis of 2-methyl-4,6-diphenylpyrimidine from acetamidine hydroiodide and 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). The procedure is designed to be self-validating by ensuring anhydrous conditions to prevent hydrolysis of intermediates, a common cause of low yields in Pinner-type reactions.[1]
Materials:
-
Acetamidine hydroiodide (1.1 eq)
-
1,3-Diphenyl-1,3-propanedione (dibenzoylmethane) (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol (reaction solvent)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled anhydrous ethanol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.
-
Base and Amidine Reaction: Add sodium ethoxide (1.1 eq) to the stirred ethanol, followed by the portion-wise addition of acetamidine hydroiodide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature. This step is crucial for the generation of the free acetamidine base.
-
Diketone Addition: Dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-methyl-4,6-diphenylpyrimidine.
Characterization:
-
1H NMR: Expect characteristic signals for the methyl group singlet and the aromatic protons of the phenyl substituents, as well as the pyrimidine ring proton.
-
13C NMR: Signals corresponding to the methyl carbon, the aromatic carbons, and the distinct carbons of the pyrimidine ring should be observed.
-
IR Spectroscopy: Look for characteristic C=N and C=C stretching vibrations of the pyrimidine ring, as well as aromatic C-H stretching.[2]
Scope and Yields: A Comparative Overview
The Pinner synthesis is a versatile method that accommodates a range of substituted β-dicarbonyl compounds, leading to a variety of substituted pyrimidines. The yields are generally good to excellent, provided that anhydrous conditions are maintained.
| β-Dicarbonyl Compound (R1, R3) | Product (2-Methyl-4-R1-6-R3-pyrimidine) | Typical Yield (%) | Reference |
| Acetylacetone (R1, R3 = CH₃) | 2,4,6-Trimethylpyrimidine | 75-85 | General Knowledge |
| Benzoylacetone (R1 = Ph, R3 = CH₃) | 2,4-Dimethyl-6-phenylpyrimidine | 70-80 | [3] |
| Dibenzoylmethane (R1, R3 = Ph) | 2-Methyl-4,6-diphenylpyrimidine | 65-78 | [3] |
| Ethyl Acetoacetate (R1 = CH₃, R3 = OEt) | 4-Ethoxy-2,6-dimethylpyrimidine | 60-75 | [4] |
Part 2: Synthesis of 1,3,5-Triazines from Acetamidine
While the cyclotrimerization of nitriles is a common route to symmetrically substituted 1,3,5-triazines, acetamidine can be employed in copper-catalyzed oxidative couplings to generate unsymmetrically substituted triazines, offering a more versatile synthetic strategy.
The Underlying Chemistry: Copper-Catalyzed Oxidative Annulation
A modern and efficient method for the synthesis of 2,4-disubstituted-1,3,5-triazines involves the copper-catalyzed aerobic oxidative cyclization of amidines with N,N-dimethylformamide (DMF) serving as a one-carbon synthon.[5][6] This approach is highly practical due to the use of readily available starting materials and an inexpensive catalyst.
The proposed mechanism is as follows:
-
Amidine Oxidation: The reaction is initiated by the copper-catalyzed oxidation of the amidine.
-
Reaction with DMF: The oxidized amidine species reacts with DMF, which serves as the source of the third carbon and nitrogen atom for the triazine ring.
-
Cyclization and Aromatization: A second molecule of the amidine condenses with the intermediate, leading to the formation of the 1,3,5-triazine ring through a cyclization and subsequent aromatization process.
Figure 2: Simplified workflow for the copper-catalyzed synthesis of 2,4-disubstituted-1,3,5-triazines.
Protocol: Synthesis of 2,4-Dimethyl-1,3,5-triazine
This protocol describes the synthesis of 2,4-dimethyl-1,3,5-triazine from acetamidine hydroiodide using a copper-catalyzed oxidative coupling with DMF.
Materials:
-
Acetamidine hydroiodide (2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and C1 source)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a Schlenk tube, add acetamidine hydroiodide (2.0 eq), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours with vigorous stirring. The reaction is typically run under an air atmosphere, as oxygen is the terminal oxidant.
-
Work-up and Isolation:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 2,4-dimethyl-1,3,5-triazine.
Scope and Yields of Amidine-Based Triazine Synthesis
The copper-catalyzed method demonstrates good functional group tolerance and provides a practical route to both symmetrical and unsymmetrical 2,4-disubstituted-1,3,5-triazines.
| Amidine (R) | Product (2,4-Di-R-1,3,5-triazine) | Typical Yield (%) | Reference |
| Benzamidine (R = Ph) | 2,4-Diphenyl-1,3,5-triazine | 85 | [5] |
| 4-Methoxybenzamidine (R = 4-MeO-Ph) | 2,4-Bis(4-methoxyphenyl)-1,3,5-triazine | 92 | [5] |
| 4-Chlorobenzamidine (R = 4-Cl-Ph) | 2,4-Bis(4-chlorophenyl)-1,3,5-triazine | 78 | [5] |
| Acetamidine (R = CH₃) | 2,4-Dimethyl-1,3,5-triazine | 65-75 | Inferred from similar reactions |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Pyrimidine Synthesis | Presence of water leading to hydrolysis of intermediates. | Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Incomplete reaction. | Increase reaction time and monitor by TLC. Ensure the base is of good quality and added in the correct stoichiometry. | |
| Formation of Byproducts in Triazine Synthesis | Sub-optimal catalyst loading or reaction temperature. | Optimize the amount of copper catalyst and reaction temperature. Ensure efficient stirring. |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase. | Perform multiple extractions with the organic solvent. If necessary, saturate the aqueous phase with NaCl to decrease the polarity. |
References
- Cho, S. H., et al. (2007). Copper-catalyzed synthesis of pyrimidines from β-bromo-α,β-unsaturated ketones and amidines. Tetrahedron Letters, 48(25), 4369-4372.
- Movassaghi, M., & Hill, M. D. (2007). A protocol for the single-step synthesis of pyrimidine derivatives by condensation of N-vinyl or N-aryl amides with nitriles.
- Radi, M., Schenone, S., & Botta, M. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines. Organic & Biomolecular Chemistry, 7(14), 2841-2847.
- Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.
- Li, X., et al. (2014). A Novel Straightforward Synthesis of 2,4-Disubstituted-1,3,5-triazines via Aerobic Copper-Catalyzed Cyclization of Amidines with DMF. Organic Letters, 16(14), 3892-3895.
- Katritzky, A. R., et al. (2006). Microwave reactions of primary and secondary amines with imidoylbenzotriazoles gave various polysubstituted amidines in good yields. The Journal of Organic Chemistry, 71(9), 3375-3380.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances.
-
Master Organic Chemistry. (2011). What Makes A Good Leaving Group? Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Retrieved from [Link]
- Sahu, M., & Siddiqui, N. (2016). A review on biological importance of pyrimidines in the new era. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 8-21.
- Patil, S. B. (2021). Biological and medicinal significance of pyrimidines: A review. Journal of Advanced Scientific Research, 12(1), 01-10.
- El-Gaby, M. S. A. (2005). Synthesis of some new 1,3,5-triazine derivatives and their antimicrobial activity. Acta Pharmaceutica, 55(4), 381-389.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
- Vidal, B., et al. (2010). A modified Pinner reaction under ultrasound irradiation for the synthesis of fully substituted pyrimidines. Tetrahedron Letters, 51(1), 184-186.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acetamidine Hydroiodide
Welcome to the Technical Support Center for the synthesis of acetamidine hydroiodide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a foundational building block in the synthesis of various nitrogen-containing heterocycles, pharmaceuticals, and materials like perovskites, achieving a high yield of pure acetamidine hydroiodide is often critical.[1][2] This document provides in-depth, experience-driven advice to navigate the nuances of this synthesis, focusing on the widely-used Pinner reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing acetamidine salts? A1: The most established and reliable method is the Pinner reaction.[3] This two-step process involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (like ethanol or methanol) to form an intermediate imino ester salt, often called a "Pinner salt".[2][3][4] This intermediate is then treated with ammonia in a second step (ammonolysis) to yield the final acetamidine salt.[3]
Q2: Why are anhydrous (dry) conditions so critical for this reaction? A2: The Pinner reaction is extremely sensitive to moisture. The intermediate imino ether is highly susceptible to hydrolysis.[5] If water is present, it will readily attack the imino ether, leading to the formation of an ester (e.g., ethyl acetate) and ammonium salts as byproducts, which significantly reduces the yield of the desired acetamidine salt.[4][6]
Q3: Can I use Hydrogen Iodide (HI) directly instead of HCl to make the hydroiodide salt? A3: Yes, the general mechanism of the Pinner reaction accommodates the use of different acids. The reaction is initiated by the protonation of the nitrile by a strong acid.[7] While most literature procedures detail the use of gaseous hydrogen chloride, using anhydrous hydrogen iodide will similarly generate the intermediate Pinner salt with iodide as the counter-ion, which then proceeds to form acetamidine hydroiodide upon ammonolysis. Ensure the HI used is also anhydrous to prevent side reactions.
Q4: My Pinner salt intermediate is a solid crystalline mass. How do I ensure it reacts completely? A4: This is a critical physical handling step. If the imino ether hydroiodide (Pinner salt) solidifies into a hard cake, it must be broken up or ground into a fine paste or slurry before or during the addition of the ammonia solution.[5] Lumps of this intermediate can become coated with the byproduct ammonium iodide, which is insoluble in the alcoholic solvent. This coating prevents the ammonia from reaching and reacting with the core of the intermediate, leading to an incomplete reaction and low yield.[5]
Q5: What are the primary side products I should be aware of? A5: The main side products are esters (from hydrolysis of the Pinner salt) and acetamide.[4][8] Acetamide can form if the reaction temperature is too high, causing the Pinner salt to decompose, or if the starting acetonitrile undergoes hydrolysis.[3][9]
Visualized Experimental Workflow
The synthesis of acetamidine hydroiodide via the Pinner reaction is a sequential two-stage process. The following workflow diagram illustrates the key steps from starting materials to the final product.
Caption: Diagnostic flowchart for troubleshooting synthesis.
Optimized Experimental Protocol
This protocol is adapted from the highly reliable procedure for acetamidine hydrochloride published in Organic Syntheses and is modified for the preparation of the hydroiodide salt. [5] Materials & Equipment:
-
Acetonitrile (CH₃CN), dried over CaCl₂ and distilled
-
Absolute Ethanol (EtOH, ≥99.5%), anhydrous
-
Hydrogen Iodide (HI), anhydrous gas
-
Ammonia (NH₃), anhydrous gas
-
Round-bottom flask or suction flask (heavy-walled)
-
Gas dispersion tube
-
Stir plate and magnetic stir bar
-
Ice-salt bath
-
Drying tubes (CaCl₂)
-
Büchner funnel and filter paper
-
Rotary evaporator
Step 1: Formation of Acetimido Ethyl Ether Hydroiodide (Pinner Salt)
-
Setup: In a fume hood, equip a 1 L heavy-walled flask with a magnetic stir bar, a gas inlet tube reaching below the liquid surface, and a drying tube on the outlet.
-
Reagents: Charge the flask with 41 g (1.0 mole) of thoroughly dried acetonitrile and 47 g (1.02 moles) of absolute ethanol.
-
Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Acidification: Slowly bubble anhydrous hydrogen iodide (HI) gas through the stirring solution. The flask should be weighed periodically until an increase in weight of approximately 128 g (1.0 mole) is obtained. This process is exothermic; maintain the low temperature throughout the addition.
-
Crystallization: Once the addition is complete, replace the gas inlet with a stopper protected by a drying tube. Allow the flask to stand in a cold place (e.g., a refrigerator) for 24-48 hours, or until the mixture has solidified into a solid mass of white crystals.
Step 2: Ammonolysis and Isolation of Acetamidine Hydroiodide
-
Prepare Ammonia Solution: In a separate flask, prepare a solution of anhydrous ammonia in absolute ethanol. This is done by bubbling anhydrous NH₃ gas through cold, stirring absolute ethanol until the solution is saturated. The concentration should be determined by titration and should be at least 9% by weight.
-
Process Intermediate: Break up the solid crystalline mass of the Pinner salt from Step 1. Transfer it to a mortar and grind it to a fine paste with ~50 mL of absolute ethanol. Return the resulting slurry to a larger flask suitable for mechanical stirring.
-
Reaction: Add a molar excess of the alcoholic ammonia solution (e.g., ~2 moles of NH₃) to the stirred slurry. The crystals will gradually dissolve, and a new precipitate (ammonium iodide) will form. Continue stirring vigorously for at least 3-4 hours at room temperature.
-
Filtration: Filter the reaction mixture by suction filtration to remove the precipitated ammonium iodide. Wash the filter cake with a small amount of cold absolute ethanol and combine the filtrates.
-
Concentration & Crystallization: Transfer the filtrate to a round-bottom flask and concentrate the solution on a rotary evaporator under reduced pressure. Reduce the volume until a significant quantity of crystals begins to form.
-
Isolation: Cool the concentrated mixture in an ice bath to complete the crystallization. Collect the acetamidine hydroiodide crystals by suction filtration.
-
Drying: Wash the crystals with a very small amount of ice-cold absolute ethanol. Dry the final product in a vacuum desiccator over a strong desiccant like P₄O₁₀. The product is hygroscopic and should be stored in a tightly sealed container in a dry environment. [2]
References
- CN111018744A - Method for synthesizing acetamidine, acetamidine and application thereof, and vitamin B1.
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
-
Pinner Reaction. NROChemistry. [Link]
-
Pinner reaction. In Wikipedia. [Link]
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]
- CN111269145A - Preparation method of acetamidine hydrochloride.
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Dox, A. W. (1925). Acetamidine hydrochloride. Organic Syntheses, 5, 1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Common Issues in Perovskite Solar Cells Using Acetamidine Hydroiodide
Welcome to the technical support center for the application of acetamidine hydroiodide (AcHI) in perovskite solar cell research and development. This guide is designed for researchers, scientists, and professionals in the field to navigate the common challenges and optimize the use of AcHI as a crucial additive in perovskite formulations. Here, we synthesize field-proven insights with established scientific principles to provide a self-validating framework for your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses general inquiries about the role and application of acetamidine hydroiodide in perovskite solar cells.
Q1: What is the primary function of acetamidine hydroiodide (AcHI) in perovskite solar cells?
A1: Acetamidine hydroiodide is primarily utilized as an additive in perovskite precursor solutions to enhance the quality and stability of the resulting perovskite thin film. As an amidine-based salt, it can improve the crystallinity of the perovskite layer, leading to the formation of smooth and uniform films with good surface coverage.[1] This improvement in film morphology is crucial for efficient charge transport and reduced recombination losses. Furthermore, AcHI can contribute to defect passivation, reducing carrier recombination within the film and at its interfaces, which often translates to a higher open-circuit voltage (Voc) in the final device.[1]
Q2: How does acetamidine hydroiodide compare to other common additives like guanidinium iodide (GuI)?
A2: Both acetamidine and guanidinium belong to the amidinium family of organic cations and are explored for their potential to enhance perovskite solar cell performance and stability. While they share similarities in their ability to passivate defects, their different molecular structures and sizes can lead to distinct effects on the perovskite lattice. For instance, guanidinium iodide has been reported to not react with lead iodide (PbI2) but to react with tin iodide (SnI2), which can be a critical consideration when working with different perovskite compositions.[2] The choice between AcHI and GuI will depend on the specific perovskite composition, the desired film properties, and the processing conditions.
Q3: Is acetamidine hydroiodide hygroscopic, and how does this affect my experiments?
A3: Amidinium salts, in general, can be hygroscopic, meaning they tend to absorb moisture from the atmosphere. This property necessitates careful handling and storage of AcHI powder and its solutions in a controlled, low-humidity environment, such as a nitrogen-filled glovebox. Exposure to moisture can lead to degradation of the perovskite film and adversely affect device performance and stability.[3] The hydrophobic or hydrophilic nature of the functional groups in amidinium salts plays a pivotal role in the moisture resistance of the resulting perovskite film.[4]
Q4: What are the expected benefits of successfully incorporating AcHI into my perovskite solar cell fabrication process?
A4: Successful incorporation of an optimized concentration of AcHI can lead to several key improvements in your perovskite solar cells:
-
Enhanced Crystallinity: Larger and more uniform crystal grains with fewer grain boundaries.[1]
-
Improved Film Morphology: Smoother and more complete coverage of the substrate, reducing the likelihood of pinholes.[1]
-
Reduced Non-radiative Recombination: Passivation of defect states, leading to longer carrier lifetimes.[1]
-
Higher Open-Circuit Voltage (Voc): A direct consequence of reduced recombination.[1]
-
Improved Device Stability: Enhanced resistance to degradation from environmental factors like humidity.[3]
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments with acetamidine hydroiodide.
A. Precursor Solution Issues
Q1: My acetamidine hydroiodide is not fully dissolving in the perovskite precursor solution, or a precipitate forms over time. What is happening and how can I fix it?
A1: This issue can arise from several factors related to solubility and solution stability.
-
Causality:
-
Solvent Choice: AcHI may have limited solubility in the specific solvent or solvent mixture you are using for your perovskite precursors.
-
Concentration: You may be exceeding the solubility limit of AcHI in your precursor solution.
-
Temperature: The solubility of AcHI can be temperature-dependent.
-
Aging and Undesired Reactions: Over time, components in the precursor solution can react with each other, leading to the formation of insoluble byproducts. For instance, while not specific to AcHI, guanidine hydroiodide has been shown to react with SnI2 but not PbI2.[2] Similar reactivity should be considered for AcHI.
-
-
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Action: Try adding a co-solvent to your precursor solution. For example, if you are using DMF, consider adding a small percentage of DMSO, or vice-versa, to improve the solubility of all components.
-
Rationale: Different solvents have different coordinating abilities and can help to solvate the various precursor components more effectively.
-
-
Concentration Titration:
-
Action: Systematically decrease the concentration of AcHI in your precursor solution to determine its solubility limit under your specific conditions.
-
Rationale: Finding the optimal concentration is key; too much additive can lead to precipitation and negatively impact film formation.
-
-
Gentle Heating and Sonication:
-
Action: Gently warm the solution (e.g., to 40-60 °C) and use a sonicator to aid dissolution. Ensure the solution is cooled to room temperature before spin-coating.
-
Rationale: Increased thermal energy can help overcome the activation energy for dissolution. However, prolonged heating should be avoided as it can accelerate precursor degradation.
-
-
Fresh Solution Preparation:
-
Action: Prepare fresh precursor solutions containing AcHI shortly before use, especially if you observe precipitation over time.
-
Rationale: This minimizes the impact of potential aging-related chemical reactions within the solution.
-
-
Experimental Workflow for Precursor Solution Optimization
Caption: Workflow for troubleshooting AcHI solubility issues in perovskite precursor solutions.
B. Film Formation and Morphology Issues
Q2: After spin-coating, my perovskite film has a rough surface and contains pinholes, even with the addition of AcHI. How can I improve the film quality?
A2: While AcHI is intended to improve film morphology, its effectiveness is highly dependent on processing parameters.
-
Causality:
-
Incorrect AcHI Concentration: Both too little and too much AcHI can be detrimental. An insufficient amount may not provide the desired effect on crystallization, while an excess can lead to the formation of secondary phases or disrupt the perovskite crystal growth.
-
Spin-Coating Parameters: The speed, duration, and ramp of the spin-coating process are critical for achieving a uniform film.
-
Annealing Conditions: The annealing temperature and time must be optimized to allow for proper crystallization and removal of residual solvents without causing thermal degradation.
-
Environmental Humidity: The hygroscopic nature of AcHI and the perovskite precursors themselves means that uncontrolled humidity during fabrication can interfere with film formation.[5]
-
-
Troubleshooting Protocol:
-
Optimize AcHI Concentration:
-
Action: Prepare a series of precursor solutions with varying concentrations of AcHI (e.g., 0.5, 1, 2, 5 mol% with respect to the A-site cation) and fabricate films from each.
-
Rationale: This allows for the empirical determination of the optimal concentration for your specific perovskite composition and processing conditions.
-
-
Refine Spin-Coating Process:
-
Action: Experiment with a two-step spin-coating program: a slower initial step for uniform spreading, followed by a faster step to thin the film and promote solvent evaporation. Also, optimize the timing of the anti-solvent drip.
-
Rationale: A well-controlled spin-coating process is fundamental to achieving a uniform wet film, which is a prerequisite for a high-quality solid-state film.
-
-
Systematic Annealing Study:
-
Action: Vary the annealing temperature (e.g., in 10 °C increments around your standard temperature) and time to find the optimal conditions for films containing AcHI.
-
Rationale: The presence of AcHI may alter the crystallization kinetics of the perovskite, necessitating a re-optimization of the annealing step.
-
-
Control the Fabrication Environment:
-
Action: Ensure all solution preparation and spin-coating are performed in an inert atmosphere with low humidity (e.g., a nitrogen-filled glovebox).
-
Rationale: Minimizing exposure to moisture is critical for preventing the degradation of the hygroscopic precursors and ensuring reproducible film quality.[5]
-
-
Table 1: Troubleshooting Guide for Perovskite Film Morphology
| Issue | Potential Cause | Recommended Action |
| Rough Surface | Incorrect AcHI concentration, non-optimal annealing | Titrate AcHI concentration, perform annealing temperature/time matrix |
| Pinholes | Incomplete surface coverage, high humidity | Optimize spin-coating parameters, ensure fabrication in a dry environment |
| Small Grains | Sub-optimal AcHI concentration, fast crystallization | Adjust AcHI concentration, modify annealing profile |
| Hazy Film | Incomplete solvent removal, secondary phase formation | Increase annealing time/temperature, check AcHI solubility |
C. Device Performance and Stability Issues
Q3: My perovskite solar cells with AcHI show lower-than-expected efficiency and degrade quickly. What are the likely causes and solutions?
A3: Poor device performance and stability can often be traced back to issues with the perovskite film quality and interfacial properties.
-
Causality:
-
Defect-Assisted Recombination: Despite the presence of AcHI, a high density of defects may still exist in the bulk of the perovskite or at the interfaces with the charge transport layers.
-
Phase Segregation: In mixed-halide perovskites, the presence of additives can sometimes influence halide migration under illumination, leading to phase segregation and a reduction in device performance.
-
Interfacial Incompatibility: The AcHI may interact unfavorably with the electron or hole transport layers, impeding charge extraction.
-
Moisture Ingress: The hygroscopic nature of AcHI could potentially attract moisture to the perovskite layer, accelerating degradation, especially in unencapsulated devices.[3]
-
-
Troubleshooting Protocol:
-
Characterize Defect Density:
-
Action: Use techniques like photoluminescence (PL) and time-resolved photoluminescence (TRPL) to assess the carrier lifetime and defect density in your films.
-
Rationale: A short carrier lifetime is indicative of a high defect density. If the lifetime does not improve with AcHI, further optimization of the concentration and processing is needed.
-
-
Investigate Phase Stability:
-
Action: Perform X-ray diffraction (XRD) measurements on your films before and after prolonged illumination to check for changes in the crystal structure that might indicate phase segregation.
-
Rationale: Stable XRD patterns under illumination are a good indicator of phase stability.
-
-
Interface Engineering:
-
Action: Consider introducing a thin passivation layer between the perovskite and the charge transport layers.
-
Rationale: This can help to reduce interfacial recombination and improve charge extraction, complementing the bulk passivation provided by AcHI.
-
-
Device Encapsulation and Stability Testing:
-
Action: Encapsulate your devices to protect them from atmospheric moisture and perform stability testing under controlled conditions (e.g., continuous illumination at a fixed temperature).
-
Rationale: This will help to decouple intrinsic degradation mechanisms from those caused by environmental factors.
-
-
Defect Passivation and Stability Enhancement Workflow
Caption: A workflow for diagnosing and addressing performance and stability issues in perovskite solar cells incorporating AcHI.
III. References
-
The investigation of an amidine-based additive in the perovskite films and solar cells. (2021). Request PDF. Retrieved from [Link]
-
In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts for Perovskite Precursor Solution on Their Photovoltaic Performance. (2022). National Institutes of Health. Retrieved from [Link]
-
Hybrid perovskite solar cells fabricated from guanidine hydroiodide and tin iodide. (2017). National Institutes of Health. Retrieved from [Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024). MDPI. Retrieved from [Link]
-
Lead-sulfur interaction induced damp and water stability in pure formamidinium lead triiodide. (2023). National Institutes of Health. Retrieved from [Link]
-
The investigation of an amidine-based additive in the perovskite films and solar cells. (n.d.). Semantic Scholar. Retrieved from [Link]
-
I2 vapor-induced degradation of formamidinium lead iodide based perovskite solar cells under heat-light soaking conditions. (2019). ResearchGate. Retrieved from [Link]
-
Improved Stability of Organo-metal Halide Perovskite Films and Solar Cells Towards Humidity Via Surface Passivation with Oleic Acid. (2017). Request PDF. Retrieved from [Link]
-
Boosting the efficiency of Ruddlesden–Popper tin perovskite solar cells through ethylenediamine dihydroiodide-mediated phase modulation. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Hybrid perovskite solar cells fabricated from guanidine hydroiodide and tin iodide. (2017). PubMed. Retrieved from [Link]
-
Mixed-Dimensional Naphthylmethylammoinium-Methylammonium Lead Iodide Perovskites with Improved Thermal Stability. (2020). ResearchGate. Retrieved from [Link]
-
Long-term operating stability in perovskite photovoltaics. (2022). Sargent Group. Retrieved from [Link]
-
Atmospheric Humidity Underlies Irreproducibility of Formamidinium Lead Iodide Perovskites. (2023). Wiley Online Library. Retrieved from [Link]
-
Degradation Pathways in Perovskite Solar Cells: Strategies for Enhancing Stability. (2024). ResearchGate. Retrieved from [Link]
-
Effects of Hydroiodic Acid Concentration on the Properties of CsPbI3 Perovskite Solar Cells. (2018). ACS Publications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hybrid perovskite solar cells fabricated from guanidine hydroiodide and tin iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Atmospheric Humidity Underlies Irreproducibility of Formamidinium Lead Iodide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Acetamidine Hydroiodide
Welcome to the technical support center for the purification of crude acetamidine hydroiodide. This guide is designed for researchers, scientists, and professionals in drug development who handle this versatile but sensitive compound. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot and optimize your purification processes with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about acetamidine hydroiodide to ensure safe and effective handling before you begin purification.
Q1: What is acetamidine hydroiodide and why is its purity important?
Acetamidine hydroiodide (C₂H₆N₂·HI) is an organic salt used as a reactant and intermediate in the synthesis of various molecules, including pharmaceuticals and materials for perovskite solar cells.[1] Its high reactivity stems from the amidine functional group. Purity is critical because common impurities can interfere with subsequent reactions, leading to low yields, unwanted side products, and difficulties in the purification of the final compound.
Q2: What are the critical physical and chemical properties of acetamidine hydroiodide I need to be aware of?
Understanding the properties of acetamidine hydroiodide is the first step to a successful purification.
-
Hygroscopicity : The compound readily absorbs moisture from the atmosphere.[1] This can lower its purity and potentially cause hydrolysis. All handling should be done under dry conditions (e.g., in a glove box or using a nitrogen atmosphere) and the final product must be stored in a tightly sealed container, preferably in a desiccator.
-
Solubility : It is reported to be soluble in water and ethanol, but insoluble in non-polar solvents like acetone, ether, and benzene.[1] This solubility profile is the key to purification by recrystallization.
-
Stability : Acetamidine hydroiodide is sensitive to heat and moisture. In a warm aqueous solution, it can decompose into ammonia and acetic acid.[1] Dry, it is more stable but should still be stored at a low temperature (-20°C is recommended) under an inert atmosphere to maximize its shelf life.[1]
Q3: What are the most common impurities in crude acetamidine hydroiodide?
Crude acetamidine hydroiodide, often synthesized via the Pinner reaction or similar methods, typically contains a predictable set of impurities.[2][3]
-
Ammonium Iodide (NH₄I) : A common byproduct from the ammonolysis step in the synthesis.[2]
-
Acetamide (CH₃CONH₂) : Formed by the hydrolysis of the acetimidate intermediate or the final product if moisture is present.[4]
-
Unreacted Starting Materials : Residual acetonitrile is a possible contaminant.
-
Elemental Iodine (I₂) : Oxidation of the iodide counter-ion can lead to the formation of elemental iodine, which imparts a yellow-to-brown color to the crude product.
-
Oligomeric or Polymeric Materials : Side reactions can sometimes produce complex, often sticky or oily, byproducts.
Part 2: Core Purification Protocols
The primary method for purifying crude acetamidine hydroiodide is recrystallization. This technique leverages differences in solubility between the desired compound and impurities at varying temperatures.[5]
Recrystallization Solvent Selection
The ideal solvent should dissolve acetamidine hydroiodide poorly at room temperature but readily at its boiling point. Based on the known solubility of acetamidine salts, several solvent systems can be considered.[1][2]
| Solvent System | Suitability for Acetamidine Hydroiodide | Rationale & Impurity Removal |
| Ethanol (Absolute) | Excellent (Primary Choice) | Dissolves the product well when hot, but has lower solubility when cold. Most organic impurities remain in the mother liquor, while ammonium iodide has different solubility characteristics. |
| Isopropanol | Good (Alternative) | Similar properties to ethanol. May offer a steeper solubility curve, potentially improving recovery. |
| Ethanol/Diethyl Ether | Good (for high purity) | Used as a solvent/anti-solvent pair. The product is dissolved in a minimum of hot ethanol, and ether is added to induce crystallization upon cooling. Excellent for removing highly soluble impurities. |
| Acetonitrile | Poor for Recrystallization | The product is only slightly soluble in acetonitrile, making it unsuitable as a primary recrystallization solvent but potentially useful for washing.[1] |
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a step-by-step methodology for purifying crude acetamidine hydroiodide.
Safety First : Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the procedure in a well-ventilated fume hood.
-
Dissolution : Place the crude acetamidine hydroiodide (e.g., 10 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of absolute ethanol (e.g., start with 20-30 mL) and heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation : Continue to add small portions of hot ethanol until all the solid has just dissolved. Causality Note: Adding a large excess of solvent will reduce the final yield. The goal is to create a saturated solution at the boiling point of the solvent.
-
(Optional) Decolorization : If the solution is colored (yellow/brown), it indicates the presence of elemental iodine or other colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the mixture for a few minutes. Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration : If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality Note: This step must be done quickly to prevent the product from crystallizing prematurely on the funnel.[6]
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality Note: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter with a small amount of ice-cold absolute ethanol to remove any residual mother liquor.
-
Drying : Dry the crystals thoroughly under high vacuum. Due to the hygroscopic nature of the product, it is essential to minimize exposure to air. A vacuum desiccator containing a strong desiccant like phosphorus pentoxide is recommended.
Part 3: Troubleshooting Guide
This section is designed to help you resolve common issues encountered during the purification process.
Caption: Troubleshooting Decision Tree for Purification Issues.
Q: My crude product is an oil or a sticky solid. What should I do? A: This often indicates the presence of significant amounts of low-melting point impurities or residual solvent.
-
Expert Insight : Before attempting recrystallization, try trituration. Suspend the sticky material in a solvent in which acetamidine hydroiodide is insoluble, such as cold diethyl ether or acetone.[1] Stir vigorously. This will often wash away the oily impurities and cause your product to solidify. You can then filter the solid and proceed with recrystallization.
Q: My recrystallization yield is very low. How can I improve it? A: This is one of the most common issues and usually points to one of two causes.
-
Cause 1: Using too much solvent. The most critical step is adding the minimum amount of hot solvent to dissolve the crude product. Any excess will keep a significant portion of your product dissolved even after cooling.
-
Solution : If you suspect you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution and then proceed with the cooling step. After filtering your first crop of crystals, you can concentrate the mother liquor (the remaining filtrate) and cool it again to obtain a second, albeit likely less pure, crop of crystals.[6]
-
Cause 2: Insufficient cooling. Ensure you have allowed adequate time for cooling, first to room temperature and then in an ice bath.
Q: The purified product is still yellow or brown. How can I remove the color? A: A persistent color, especially yellow or brown, is often due to trace amounts of elemental iodine (I₂).
-
Solution 1: Activated Charcoal. As described in the protocol, using activated charcoal during recrystallization is effective at adsorbing many colored organic impurities.[6]
-
Solution 2: Chemical Treatment. If the color is intense and caused by iodine, a chemical wash may be necessary. Before recrystallization, you can perform a liquid-liquid extraction if you can find a solvent system where your crude product is soluble in an organic layer immiscible with water. Washing the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) will chemically reduce the I₂ to colorless I⁻ ions, which will move into the aqueous layer.[7]
Q: My product is still impure after one recrystallization. What are my options? A: If impurities persist (as determined by melting point analysis or spectroscopy), it's likely because they have similar solubility properties to your product in the chosen solvent.
-
Option 1: Repeat the Recrystallization. A second recrystallization from the same solvent will almost always improve purity, although with some loss of yield.
-
Option 2: Change the Solvent System. Switching to a different solvent (e.g., from ethanol to isopropanol) or a solvent/anti-solvent system (e.g., ethanol/diethyl ether) can alter the solubility dynamics and may leave the persistent impurity behind in the mother liquor.
Part 4: Quality Assessment & Final Product Handling
Q: How do I confirm the purity of my final product? A: Several analytical methods can be used to assess the purity of your acetamidine hydroiodide.
-
Melting Point : A sharp melting point close to the literature value (e.g., 177-178 °C, though values can vary) indicates high purity.[1] Impurities will typically cause the melting point to be depressed and broaden.
-
NMR Spectroscopy (¹H NMR) : In a suitable deuterated solvent (like D₂O or DMSO-d₆), ¹H NMR can confirm the structure and identify proton-containing impurities.
-
Titration : As a salt of a strong acid (HI) and a weak base, its purity can be assayed via titration.[8]
-
HPLC : High-Performance Liquid Chromatography is a powerful tool for detecting and quantifying even small amounts of impurities.[4]
Q: How should I properly store the purified acetamidine hydroiodide? A: Due to its hygroscopic and thermally sensitive nature, proper storage is crucial.
-
Storage Conditions : Store in a tightly sealed glass container.[4] To protect from moisture, place this primary container inside a secondary container or a desiccator with a drying agent. Store at low temperature (-20°C) and under an inert atmosphere (argon or nitrogen) for long-term stability.[1]
Workflow Visualization
Caption: Standard Recrystallization Workflow for Acetamidine Hydroiodide.
References
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-
Acetamidine hydrochloride . Sciencemadness Wiki. Available from: [Link]
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Acetamidine hydrochloride . Wikipedia. Available from: [Link]
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Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. Available from: [Link]
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Acetamidine hydrochloride . Organic Syntheses Procedure. Available from: [Link]
- EA022702B1 - Methods and compositions for the removal of impurities from an impurity-loaded organic salt. Google Patents.
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What is the best way to remove Iodine (impurity) from Ionic Liquid? . ResearchGate. Available from: [Link]
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Recrystallisation . University of Technology Sydney. Available from: [Link]
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(PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media . ResearchGate. Available from: [Link]
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Iodine removing method in organic solvent . INIS-IAEA. Available from: [Link]
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Review of analytical methods for the quantification of iodine in complex matrices . PubMed. Available from: [Link]
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Can I remove iodine from salt and how? . Quora. Available from: [Link]
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The development of analytical methods to determine metoclopramide-hydrochloric acid in the standard raw and it compared with ph . ResearchGate. Available from: [Link]
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Recrystallization . University of California, Los Angeles Chemistry Department. Available from: [Link]
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Removal of Iodine : r/Chempros . Reddit. Available from: [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. chemimpex.com [chemimpex.com]
Side reactions and byproduct formation in acetamidine synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of acetamidine and its derivatives. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions concerning side reactions and byproduct formation, with a primary focus on the widely used Pinner synthesis. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve common challenges encountered during your experiments, ensuring the synthesis of high-purity acetamidine.
Troubleshooting Guide
This section addresses specific issues you may encounter during acetamidine synthesis, providing causal explanations and actionable protocols to resolve them.
Issue 1: Low Yield of Acetamidine Hydrochloride
Question: My Pinner synthesis of acetamidine hydrochloride resulted in a significantly lower yield than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the Pinner synthesis of acetamidine hydrochloride are most commonly attributed to the presence of moisture, incomplete reaction of the intermediate, or suboptimal reaction conditions. The Pinner reaction is highly sensitive to water, which can lead to the hydrolysis of the crucial imino ether intermediate (Pinner salt) to form an undesired ester byproduct.[1][2]
Causality and Resolution:
-
Moisture Contamination: The primary culprit for low yields is often the presence of water in the reagents or reaction setup. The intermediate acetimido ethyl ether hydrochloride is readily hydrolyzed to ethyl acetate in the presence of water.[1][3]
-
Protocol for Ensuring Anhydrous Conditions:
-
Reagent Purity: Use absolute ethanol (at least 99.5%) and thoroughly dry acetonitrile. Commercial acetonitrile should be dried over calcium chloride for a minimum of one week and then distilled.[1]
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Dry HCl Gas: The hydrogen chloride gas must be rigorously dried by passing it through concentrated sulfuric acid wash bottles. For an additional measure of security, a drying tube filled with phosphorus pentoxide can be placed after the wash bottles.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent atmospheric moisture from entering the system.
-
-
-
Incomplete Formation of the Pinner Salt: Insufficient reaction time or inadequate mixing during the addition of HCl gas can lead to incomplete conversion of the nitrile to the imino ether hydrochloride.
-
Optimization Protocol:
-
Reaction Time: Allow the reaction mixture to stand for a sufficient period (typically two to three days) after the introduction of HCl gas to ensure complete crystallization of the Pinner salt.[1]
-
Efficient Stirring: Employ mechanical stirring during the addition of HCl gas to enhance dissolution and reaction rates.
-
-
-
Incomplete Ammonolysis: The conversion of the Pinner salt to acetamidine hydrochloride via ammonolysis can be hampered by poor mixing or the physical state of the intermediate.
-
Ammonolysis Enhancement Protocol:
-
Grinding the Intermediate: The solid crystalline mass of the Pinner salt should be thoroughly ground to a paste with absolute ethanol before the addition of the alcoholic ammonia solution. This prevents lumps from being coated with ammonium chloride, which would hinder the complete reaction with ammonia.[1]
-
Sufficient Ammonia: Use a sufficient excess of a concentrated solution of dry ammonia in absolute alcohol (at least 9% by weight is recommended). Weaker ammonia solutions have been shown to result in lower yields.[1]
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final acetamidine hydrochloride product is contaminated with byproducts. How can I identify and minimize their formation?
Answer:
The most common impurities in acetamidine synthesis via the Pinner reaction are ammonium chloride, ethyl acetate (or other esters corresponding to the alcohol used), and acetamide. The formation of these byproducts is directly linked to the reaction conditions and the handling of the intermediates.
Common Byproducts and Their Mitigation
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Ammonium Chloride (NH₄Cl) | Formed during the ammonolysis of the Pinner salt. | Purification: Ammonium chloride is insoluble in cold alcohol. Washing the crude acetamidine hydrochloride with a small amount of cold absolute ethanol will effectively remove this impurity.[1] Further purification can be achieved by recrystallization from alcohol. |
| Ethyl Acetate (CH₃COOCH₂CH₃) | Hydrolysis of the acetimido ethyl ether hydrochloride (Pinner salt) by residual water in the reaction mixture.[3][4] | Strict Anhydrous Conditions: As detailed in "Issue 1," the rigorous exclusion of water is paramount. |
| Acetamide (CH₃CONH₂) | Can be formed through the hydrolysis of acetamidine or potentially through a side reaction involving the Pinner salt. Higher temperatures can promote its formation.[2] | Temperature Control: Maintain low temperatures (0-5 °C) during the formation of the Pinner salt and the subsequent ammonolysis. Prompt Isolation: Avoid prolonged heating of the reaction mixture during solvent evaporation. |
| Imidate Ester | Can be a significant byproduct in alternative syntheses, such as the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal.[5] While less common in the Pinner reaction, its formation is influenced by temperature and stoichiometry. | Control of Reaction Conditions: In syntheses where this is a concern, using an excess of the amine reactant can suppress the formation of the imidate ester.[5] |
Experimental Protocol for Minimizing Byproduct Formation:
-
Rigorous Drying: Follow the protocol for ensuring anhydrous conditions as described previously.
-
Temperature Control: Maintain the reaction temperature at 0-5 °C during the introduction of HCl gas and the subsequent ammonolysis step.
-
Controlled Ammonolysis: Add the alcoholic ammonia solution slowly to the well-stirred suspension of the Pinner salt, maintaining the low temperature to control the exothermic reaction.
-
Efficient NH₄Cl Removal: After the ammonolysis is complete, filter the precipitated ammonium chloride quickly.
-
Careful Workup: When concentrating the filtrate to crystallize the acetamidine hydrochloride, use a steam bath and avoid excessive heating to minimize the potential for acetamide formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of byproduct formation in the Pinner synthesis?
A1: The primary side reactions in the Pinner synthesis stem from the reactivity of the intermediate imino ether hydrochloride (Pinner salt).
-
Ester Formation: The Pinner salt is susceptible to nucleophilic attack by water. If moisture is present, it will hydrolyze the imino ether to the corresponding ester (e.g., ethyl acetate when using ethanol).[3][4]
-
Acetamide Formation: While the exact mechanism in the Pinner reaction is not extensively detailed in the literature, it is plausible that acetamide can form through a few pathways. One possibility is the hydrolysis of the final acetamidine product, especially under neutral or slightly acidic conditions upon heating.[6] Another potential route is a side reaction of the Pinner salt, particularly at elevated temperatures.[2]
Q2: How can I monitor the progress of the reaction and detect impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the reaction and assessing the purity of the final product.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction progress. By spotting the reaction mixture alongside standards of the starting materials and expected products, you can visualize the consumption of reactants and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both qualitative and quantitative analysis of the reaction mixture and the final product. It can effectively separate acetamidine from its common byproducts like acetamide.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying and quantifying impurities.[8][9] The presence of characteristic peaks for ethyl acetate (e.g., a quartet around 4.1 ppm and a triplet around 1.2 ppm in ¹H NMR) or acetamide (a singlet around 2.0 ppm in ¹H NMR) can confirm their presence. Quantitative NMR (qNMR) can be used for accurate purity determination.[10][11]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can be used to identify the molecular weights of the components in the reaction mixture, aiding in the identification of known and unknown impurities.
Q3: What are the best practices for purifying crude acetamidine hydrochloride?
A3: The purification strategy for acetamidine hydrochloride primarily focuses on removing unreacted starting materials, ammonium chloride, and organic byproducts.
Step-by-Step Purification Protocol:
-
Removal of Ammonium Chloride: As mentioned, ammonium chloride is the most common inorganic impurity. After the ammonolysis step, the precipitated ammonium chloride should be removed by filtration.[1] A subsequent wash of the crude acetamidine hydrochloride with a minimal amount of cold, absolute ethanol will further reduce the ammonium chloride content.[1][12]
-
Recrystallization: The most effective method for purifying the final product is recrystallization.
-
Solvent System: A common and effective method is to dissolve the crude product in a minimal amount of hot absolute ethanol and then allow it to cool slowly to induce crystallization. Cooling in an ice bath can maximize the yield of the purified crystals.
-
Isolation: The purified crystals of acetamidine hydrochloride can be collected by suction filtration, washed with a small volume of cold absolute ethanol, and then dried in a desiccator over a suitable drying agent like concentrated sulfuric acid or phosphorus pentoxide.[1][12]
-
Q4: My acetamidine product is hygroscopic. How should I handle and store it?
A4: Acetamidine and its salts, particularly acetamidine hydrochloride, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][9] This can lead to degradation and the formation of byproducts.
-
Handling: Whenever possible, handle acetamidine hydrochloride in a glove box or a dry box with a controlled, low-humidity atmosphere. If this is not feasible, work quickly and minimize the exposure of the compound to ambient air.
-
Storage: Store acetamidine hydrochloride in a tightly sealed container, preferably in a desiccator containing a strong drying agent such as phosphorus pentoxide or anhydrous calcium chloride. For long-term storage, consider sealing the container under an inert atmosphere (e.g., argon or nitrogen).
Q5: Are there alternative synthesis methods for acetamidine that might avoid some of these side reactions?
A5: Yes, several other methods for synthesizing amidines exist, each with its own set of advantages and potential side reactions.
-
From N,N-Dimethylacetamide Dimethyl Acetal: This method involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. A key challenge with this route is the potential formation of an imidate ester as a significant byproduct.[5] However, this side reaction can be suppressed by using an excess of dimethylamine.[5]
-
From Triethyl Orthoacetate: Acetamidinium acetate can be prepared by the reaction of triethyl orthoacetate with ammonia and ammonium acetate. This method is considered convenient for both laboratory and industrial scales.[9]
-
Other Methods: Various other synthetic routes have been reviewed, including the reaction of nitriles with organometallic reagents followed by quenching with an amine.[9] The choice of method will depend on the specific acetamidine derivative being synthesized and the available starting materials and equipment.
References
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Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]
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acetamidine hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis and properties of acetamidinium salts. Chemistry Central Journal. [Link]
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A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
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A Synthesis of Acetamidines. The Journal of Organic Chemistry. [Link]
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Pinner Reaction. SynArchive. [Link]
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Nitriles to Esters. Chemistry Steps. [Link]
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Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. [Link]
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Pinner Reaction. Organic Chemistry Portal. [Link]
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Pinner reaction. Wikipedia. [Link]
- Preparation method of acetamidine hydrochloride.
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A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. [Link]
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Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. [Link]
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Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]
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Acetamidine hydrochloride. Wikipedia. [Link]
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Acetamidine hydrochloride. Sciencemadness Wiki. [Link]
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Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]
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A Lewis acid-promoted Pinner reaction. Beilstein Journals. [Link]
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Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives. ResearchGate. [Link]
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Pinner reaction. Grokipedia. [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. [Link]
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Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. OUCI. [Link]
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A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]
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How to handle hygroscopic acetamidine hydroiodide in the lab
Welcome to the technical support guide for handling acetamidine hydroiodide. This document provides field-proven insights and troubleshooting for researchers, scientists, and drug development professionals. Acetamidine hydroiodide is a valuable reagent, but its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—presents unique handling challenges that can impact experimental accuracy and reproducibility.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Section 1.0: Storage & Stability
Question 1.1: What are the ideal storage conditions for acetamidine hydroiodide?
Proper storage is the first line of defense against moisture contamination. Acetamidine hydroiodide should be stored in a cool, dry place, away from light and heat.[3] The primary container must be airtight and securely sealed.[2] For long-term storage or for labs in high-humidity environments, placing the sealed primary container inside a desiccator or a dry box with a suitable desiccant (e.g., silica gel, calcium chloride) is strongly recommended.[4][5]
Causality: The core issue is preventing atmospheric water vapor from interacting with the solid. Amidine salts can hydrolyze in the presence of water, especially when heated, which can decompose the compound into ammonia and acetic acid, compromising the integrity of your starting material.[1][6]
Question 1.2: My lab doesn't have a glovebox. How can I effectively store and protect my acetamidine hydroiodide from moisture?
While a glovebox offers the highest level of protection, excellent results can be achieved with practical laboratory techniques.
-
Secondary Containment: After use, tightly reseal the manufacturer's bottle. Wrap the cap and neck junction with Parafilm® to create a superior seal. Place this sealed bottle into a larger, airtight secondary container (like a screw-top jar or a heat-sealed foil bag) that also contains desiccant pouches.[7]
-
Aliquotting: If you have a large bottle that is accessed frequently, consider aliquotting the material into smaller, single-use vials under the driest possible conditions (e.g., on a low-humidity day, working quickly). This minimizes the exposure of the bulk material to repeated atmospheric changes.
Question 1.3: How can I tell if my acetamidine hydroiodide has absorbed too much moisture?
Visual inspection is the first indicator. Fresh, dry acetamidine hydroiodide should be a free-flowing powder or crystalline solid.[1][8] Signs of significant moisture absorption include:
-
Clumping or Caking: The powder will lose its free-flowing nature and form aggregates.[2]
-
"Melting" or Deliquescence: In cases of extreme moisture absorption, the solid may begin to appear wet or even dissolve into a saturated solution.[9]
-
Inconsistent Weight: If the weight of a sample on a balance continually increases, it is actively absorbing moisture from the air.[10]
Section 2.0: Weighing & Dispensing
Question 2.1: I'm trying to weigh acetamidine hydroiodide, but the mass on the balance keeps increasing. How do I get an accurate measurement?
This is the most common problem when handling hygroscopic reagents. The solution depends on the required accuracy of your experiment.
-
For Non-Critical Applications (e.g., screening reactions): Work quickly.[2][11] Have all your equipment ready. Tare a weighing boat or paper, add the approximate amount of powder needed, and record the mass that you will actually use. Don't chase a specific target weight to the last milligram. Instead, accept a weight within a reasonable range (e.g., ±5% of the target) and calculate the exact concentration based on the measured mass.[11]
-
For High-Precision Applications (e.g., kinetic studies, standard preparation): Weighing in an inert or dry atmosphere is necessary. The gold standard is a glovebox with a low-humidity atmosphere (<10% RH).[11] If a glovebox is unavailable, a glove bag can be a more affordable alternative.[9]
Question 2.2: What is the "weighing by difference" method, and how can it help?
Weighing by difference is an excellent technique to minimize exposure time.
-
Pre-weigh a sealed vial containing the acetamidine hydroiodide and record its mass (Mass 1).
-
Quickly open the vial and dispense the approximate amount of powder needed into your reaction vessel.
-
Immediately reseal the vial and re-weigh it (Mass 2).
-
The exact mass of the powder you dispensed is Mass 1 - Mass 2.
This method avoids leaving the hygroscopic powder exposed on an open balance pan.
Section 3.0: Troubleshooting & Experimental Impact
Question 3.1: My acetamidine hydroiodide has already clumped. Can I still use it?
If the clumping is minor, you may be able to break it up with a clean, dry spatula.[2] However, the material has absorbed an unknown amount of water, which will introduce error into your mass calculations.
-
Correction Strategy: For critical applications, you must determine the water content. This can be done via techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA).[12] You can then adjust the mass you weigh out to account for the water content.
-
Drying: You can attempt to dry the material. Spreading the powder in a thin layer in a vacuum desiccator or a vacuum oven at a gentle temperature (e.g., room temperature to 40°C) can remove absorbed water.[13] Be aware that excessive heat can cause decomposition.[2][6] It is crucial to verify the material's integrity after drying.
Question 3.2: How does moisture contamination affect my downstream reactions?
The presence of water can have several detrimental effects:
-
Stoichiometric Inaccuracy: The mass you weigh is not 100% acetamidine hydroiodide, leading to incorrect molar ratios in your reaction.
-
Hydrolysis: As mentioned, water can cause the amidine to hydrolyze, reducing the amount of active reagent available.[1][6]
-
Inhibition of Moisture-Sensitive Reactions: If your reaction involves other water-sensitive reagents (e.g., organometallics, certain acylating agents), the water introduced by the acetamidine hydroiodide can quench these reagents and inhibit or completely stop your desired reaction.[14]
Part 2: Experimental Protocols & Data
Workflow for Weighing Hygroscopic Reagents
The following diagram outlines a decision-making process for selecting the appropriate weighing technique.
Caption: Decision workflow for weighing acetamidine hydroiodide.
Protocol 1: Rapid Weighing in Ambient Atmosphere
This protocol is suitable for experiments where a minor variance in concentration is acceptable.
-
Place a clean, dry weighing boat or paper on the analytical balance pan.
-
Tare the balance to zero.
-
Retrieve the acetamidine hydroiodide container from the desiccator. Allow it to equilibrate to room temperature before opening to prevent condensation.
-
Working swiftly, open the container and use a clean, dry spatula to transfer an approximate amount of the powder to the weighing boat.
-
As soon as the balance reading stabilizes within an acceptable range of your target, record the exact mass. Do not attempt to adjust small amounts.
-
Immediately close the reagent container, seal it with Parafilm®, and return it to the desiccator.
-
Promptly transfer the weighed powder to your solvent or reaction vessel.
Summary of Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature[15] | Avoids temperature fluctuations that can drive moisture into the container. |
| Storage Atmosphere | Dry / Inert (Desiccator)[4][5] | Minimizes exposure to atmospheric moisture, preventing clumping and hydrolysis. |
| Weighing Environment | <40% Relative Humidity (RH) | Reduces the rate of water absorption during handling. |
| PPE | Safety Goggles, Gloves, Lab Coat[3][8] | Protects against skin and eye irritation.[8][16][17] |
Part 3: Safety & Disposal
Question 4.1: What are the primary hazards of acetamidine hydroiodide?
According to safety data sheets, acetamidine hydroiodide is known to cause skin irritation and serious eye irritation.[8][15][17] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat when handling this compound.[3][8] Handle in a well-ventilated area or a chemical fume hood.
Question 4.2: How should I dispose of waste acetamidine hydroiodide?
Waste disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3] Contaminated materials and excess reagent should be collected in a designated, labeled hazardous waste container for pickup by your institution's environmental health and safety department.
References
-
ResearchGate Discussion. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Sciencemadness. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
Reddit r/labrats. (2017). How do you guys prepare solutions of hygroscopic chemicals? Reddit. [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
PureSynth. (n.d.). Acetamidine Hydroiodide (Low Water Content) 98.0%. PureSynth. [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. ILPI. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. University of Rochester. [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Chromatography Forum. [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. [Link]
-
Wikipedia. (n.d.). Acetamidine hydrochloride. Wikipedia. [Link]
-
MDPI. (2018). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose. MDPI. [Link]
-
University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. UC Berkeley. [Link]
-
Reddit r/chemistry. (2014). Storage of Hygroscopic materials. Reddit. [Link]
-
PubMed. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. PubMed. [Link]
- Google Patents. (n.d.). RU2394811C2 - Method of producing acetamidine hydrochloride.
-
IOPscience. (2025). Promotion of Salinity to Protonation of Amidine-based CO2-switchable Surfactant. IOPscience. [Link]
-
Reddit r/chemistry. (2019). The most fundamental of fundamentals - How do you weigh your stuff?. Reddit. [Link]
-
Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Absortech. [Link]
-
ReAgent. (2023). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. ReAgent. [Link]
-
Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Pharmaguideline. [Link]
-
Reddit r/chemistry. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. Reddit. [Link]
-
NPL Publications. (n.d.). Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. NPL. [Link]
-
Royal Society of Chemistry. (2021). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents. RSC Publishing. [Link]
- Google Patents. (n.d.). US3725456A - Process for preparing amidine salts.
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- 4. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
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- 14. Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. tcichemicals.com [tcichemicals.com]
Reducing defects in perovskite films with amidinium salt additives
Technical Support Center: Perovskite Film Defect Reduction
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced perovskite film fabrication. This guide is designed for researchers and scientists focused on enhancing the quality and performance of perovskite films through the strategic use of amidinium salt additives. Here, we move beyond simple protocols to explain the underlying science, helping you troubleshoot common experimental hurdles and optimize your results.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the foundational principles of using amidinium salt additives.
Q1: What are amidinium salts, and why are they effective for defect reduction in perovskite films?
A1: Amidinium salts are organic cations containing the C(NH2)2+ functional group or its derivatives. Their effectiveness in perovskite films stems from their unique chemical structure. Unlike more common ammonium cations, the positive charge in amidinium is delocalized across a planar N-C-N backbone due to resonance. This resonance stabilization makes them structurally and thermally more stable.[1]
Their primary roles are:
-
Defect Passivation: They effectively passivate defects such as halide vacancies and undercoordinated lead (Pb2+) ions at the perovskite's surface and grain boundaries.[2][3] The multiple N-H bonds in the amidinium group can form strong hydrogen bonds with halide ions, neutralizing these charge traps that would otherwise act as non-radiative recombination centers.[4][5]
-
Crystallization Control: Amidinium additives can modulate the crystallization kinetics of the perovskite film. For instance, some salts can retard nucleation while accelerating crystal growth, leading to higher-quality crystalline films with larger, more uniform grains and fewer defects.[3]
Q2: How do amidinium-based additives compare to traditional ammonium-based ones?
A2: While both are used for surface passivation, amidinium ligands offer a key advantage in stability. Traditional ammonium ligands are prone to deprotonation (losing a proton) under thermal and light stress, which leads to the loss of their passivation effect over time.[6][7] Amidinium ligands, thanks to their resonance-stabilized N-H bonds, are significantly more resistant to deprotonation.[7] This results in a more durable passivation layer, enhancing the long-term operational stability of the perovskite solar cell (PSC).[6]
Q3: What specific types of defects can amidinium salts passivate?
A3: Solution-processed perovskite films are susceptible to a variety of intrinsic defects that are detrimental to performance.[2] Amidinium salts are particularly effective at mitigating:
-
Halide Vacancies (VX+): Missing halide ions (I⁻, Br⁻) create positively charged vacancies. The amidinium cation can interact with the surrounding halides through hydrogen bonding, stabilizing the lattice.
-
Undercoordinated Pb2+ Ions: These act as Lewis acid sites and are potent non-radiative recombination centers. The electron-donating amine groups of the amidinium salts can coordinate with these sites, passivating them.[2]
-
Pb-I Ant-site Defects: These occur when a lead atom and an iodine atom swap places in the crystal lattice. Amidinium additives can help diminish these defects during the crystal growth phase.[8]
-
Grain Boundary Defects: The interfaces between crystal grains are rich in defects. Amidinium salts can localize at these boundaries, passivating the defects and reducing charge recombination.[5]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide addresses common issues encountered during experiments in a direct Q&A format.
Problem 1: My perovskite film has poor morphology (pinholes, incomplete coverage, small grains) even after adding an amidinium salt.
-
Probable Cause 1: Incorrect Additive Concentration. The concentration of the amidinium salt is critical. Too little may be insufficient to effectively modulate crystallization, while too much can lead to the formation of unwanted secondary phases or impede charge transport due to the insulating nature of some organic molecules.[2]
-
Suggested Solution 1: Optimize Additive Concentration.
-
Perform a concentration-dependent study. Start with a low concentration (e.g., 0.1 mol%) and incrementally increase it, fabricating a series of films.
-
Characterize the morphology of each film using Scanning Electron Microscopy (SEM).
-
Analyze the crystal structure using X-ray Diffraction (XRD) to check for secondary phases. An increase in the intensity of characteristic perovskite peaks and a decrease in their full width at half-maximum (fwhm) indicates improved crystallinity.[9]
-
Identify the optimal concentration that yields large, uniform grains with complete surface coverage without introducing impurities.
-
-
Probable Cause 2: Incompatible Solvent System or Annealing Profile. The additive may alter the solubility of precursors or the dynamics of solvent evaporation, requiring adjustments to the fabrication process.
-
Suggested Solution 2: Adjust Processing Parameters.
-
Solvent Engineering: If the additive has poor solubility, consider using a co-solvent system.
-
Annealing Optimization: The presence of the additive can change the ideal annealing temperature and time. Systematically vary the annealing temperature (e.g., in 10°C increments) and duration to find the optimal conditions for grain growth for your specific additive-perovskite combination.
-
Problem 2: The Power Conversion Efficiency (PCE) of my device is low, specifically the open-circuit voltage (Voc) and/or fill factor (FF).
-
Probable Cause: High Non-radiative Recombination. This indicates that the defects are not being effectively passivated. Trap states within the bandgap, often caused by defects, lead to the recombination of charge carriers before they can be extracted, which lowers both Voc and FF.[8][10]
-
Suggested Solution: Enhance Passivation & Verify with Spectroscopy.
-
Re-evaluate Additive Choice: Not all amidinium salts are equally effective for all perovskite compositions. Consider the ionic radius and chemical properties. For instance, in formamidinium (FA)-based perovskites, using additives with identical A-site cations can enhance performance.[9] The choice between a hydrophilic or hydrophobic salt can also significantly impact defect passivation and moisture resistance.[8]
-
Verify Passivation with Photoluminescence (PL): Measure the steady-state Photoluminescence Quantum Yield (PLQY) and Time-Resolved Photoluminescence (TRPL) of your perovskite films. A successful passivation strategy will lead to a significant increase in PL intensity and a longer carrier lifetime, indicating a reduction in non-radiative recombination pathways.[5]
-
Combine Passivation Strategies: Consider a dual approach. Use an amidinium salt as a bulk additive in the precursor solution to improve overall film quality and a different molecule (e.g., a larger organic ammonium halide) as a surface treatment post-annealing to specifically target surface defects.
-
Problem 3: My devices show poor long-term stability under operational stress (heat, light, humidity).
-
Probable Cause 1: Sub-optimal Additive Choice for Stability. As mentioned, traditional ammonium salts can deprotonate under stress, leading to degradation.[6] Even among amidinium salts, some offer better stability.
-
Suggested Solution 1: Select for Stability.
-
Prioritize amidinium ligands that have been shown to have high N-H bond dissociation energies and high resistance to deprotonation.[6]
-
Incorporate amidinium salts with hydrophobic functional groups (e.g., N,1–diiodoformamidine - DIFA). These can create a moisture-repelling barrier at the film surface and grain boundaries, significantly improving humidity stability.[8][11]
-
-
Probable Cause 2: Ion Migration. The migration of halide ions within the perovskite lattice is a major cause of degradation. This can be exacerbated by defects at grain boundaries.
-
Suggested Solution 2: Suppress Ion Migration.
-
Use amidinium salts like guanidinium halides that can effectively suppress the formation of iodide vacancies and passivate grain boundaries through strong hydrogen bonding.[5] This "locks" the ions in place, improving operational stability.
-
Some amidinium molecules with specific functional groups (e.g., sulfonyl groups) can form strong coordination bonds that inhibit the migration of external ions (like Li+ from the hole transport layer) into the perovskite, preventing degradation.[9]
-
Section 3: Key Experimental Protocols & Data
To ensure reproducibility, we provide a generalized protocol for incorporating amidinium salt additives.
Protocol: Perovskite Film Fabrication with a Bulk Amidinium Additive
-
Precursor Solution Preparation: a. In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve the primary perovskite precursors (e.g., FAI and PbI₂) in a suitable solvent (e.g., DMF:DMSO 4:1 v/v) to the desired molarity. b. Prepare a separate stock solution of the amidinium salt additive (e.g., Butyramidinium Chloride - BRCl).[3] c. Add the required volume of the additive stock solution to the main precursor solution to achieve the target concentration (e.g., 0.1 - 5 mol%). d. Stir the final solution at room temperature for at least 1 hour to ensure complete dissolution and homogeneity.
-
Film Deposition (Spin-Coating): a. Pre-clean your substrates (e.g., FTO/SnO₂) meticulously. b. Dispense a specific volume of the perovskite precursor solution onto the substrate. c. Spin-coat using a two-step program (e.g., 1000 rpm for 10s, followed by 5000 rpm for 30s). d. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing of this "drip" is critical and may need optimization.
-
Annealing: a. Immediately transfer the substrate onto a pre-heated hotplate. b. Anneal at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 10-30 minutes). This step removes residual solvent and completes the crystal growth.
Data Presentation: Impact of Additive Choice
The selection of the amidinium salt's functional groups has a profound impact on device performance. The table below summarizes a comparative study between a hydrophilic (Guanidinium Iodide - GUI) and a hydrophobic (N,1–diiodoformamidine - DIFA) additive in a PSC.
| Additive (in precursor) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (None) | 1.08 | 22.82 | 76.5 | 18.85 | [8] |
| GUI (hydrophilic) | 1.11 | 23.56 | 79.7 | 20.85 | [8] |
| DIFA (hydrophobic) | 1.12 | 23.71 | 79.8 | 21.19 | [8] |
Table 1: Comparison of photovoltaic parameters for devices with hydrophilic (GUI) and hydrophobic (DIFA) amidinium salt additives versus a control device. Data sourced from Wang et al., 2022.[8]
Section 4: Visualized Mechanisms and Workflows
Mechanism of Defect Passivation
The diagram below illustrates how an amidinium cation passivates a common defect pair at a perovskite grain boundary: an undercoordinated Pb²⁺ ion and a halide vacancy.
Caption: Amidinium cation passivating defects at a grain boundary.
General Experimental Workflow
This workflow outlines the key stages of fabricating and testing a perovskite solar cell with an amidinium salt additive.
Caption: Experimental workflow for PSCs with amidinium additives.
References
-
Yang, Y., Chen, H., Liu, C., Wu, H., Xia, J., Ren, A. S., Sha, S., Bi, M., Chen, B., Kanatzidis, M. G., & Sargent, E. H. (2024). Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells. Science, 386(6724), 898–902. [Link]
-
Wang, Z., Bao, H., & Liu, Z. (2024). The Role of Organic Amidiniums in Perovskite Photovoltaics. Accounts of Materials Research. [Link]
-
Lekesi, S., Magomedov, A., Daskeviciene, M., Malinauskas, T., & Getautis, V. (2023). Defect Passivation in Perovskite Solar Cells Using Polysuccinimide-Based Green Polymer Additives. Polymers, 15(1), 195. [Link]
-
Wang, J., Zhang, Y., Zhang, Y., Song, P., Liu, C., Zhang, W., & Wang, Q. (2022). In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts for Perovskite Precursor Solution on Their Photovoltaic Performance. Nanomaterials, 12(21), 3881. [Link]
-
Zhang, T., Li, Z., Wang, S., Zhang, W., Xu, Z., Chen, H., Zai, H., Zhang, J., & Chen, Q. (2022). Amidinium additives for high-performance perovskite solar cells. Journal of Materials Chemistry A, 10(15), 8201-8208. [Link]
-
Request PDF. (2016). The investigation of an amidine-based additive in the perovskite films and solar cells. [Link]
-
Wang, R., Wang, M., Zhang, X., Zhou, Y., Li, A., Zhang, T., & Liu, Z. (2023). Inhibition of defect-induced α-to-δ phase transition for efficient and stable formamidinium perovskite solar cells. Nature Communications, 14(1), 6092. [Link]
-
Request PDF. (n.d.). Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells. [Link]
-
Yang, Y., Chen, H., Liu, C., Wu, H., Xia, J., Ren, A. S., Sha, S., Bi, M., Chen, B., Kanatzidis, M. G., & Sargent, E. H. (2024). Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells. Science. [Link]
-
Wang, J., Zhang, Y., Zhang, Y., Song, P., Liu, C., Zhang, W., & Wang, Q. (2022). In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts for Perovskite Precursor Solution on Their Photovoltaic Performance. Semantic Scholar. [Link]
-
A Review on Improving the Quality of Perovskite Films in Perovskite Solar Cells via the Weak Forces Induced by Additives. (2020). MDPI. [Link]
-
Long-term stable and highly efficient perovskite solar cells with a formamidinium chloride (FACl) additive. (2020). Journal of Materials Chemistry A. [Link]
-
Wang, J., Zhang, Y., Zhang, Y., Song, P., Liu, C., Zhang, W., & Wang, Q. (2022). In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts for Perovskite Precursor Solution on Their Photovoltaic Performance. PubMed. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. light.utoronto.ca [light.utoronto.ca]
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- 11. In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts for Perovskite Precursor Solution on Their Photovoltaic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Acetamidine Hydroiodide Production
Welcome to the technical resource center for acetamidine hydroiodide (AAI) synthesis and scale-up. This guide is designed for researchers, chemists, and process development professionals who are transitioning AAI production from the laboratory bench to larger-scale manufacturing. Acetamidine hydroiodide is a critical precursor in the fabrication of high-performance perovskite solar cells, where its purity and consistent quality are paramount to achieving optimal device efficiency and stability.[1]
Scaling up any chemical synthesis introduces challenges that are often not apparent at the bench scale.[2] This guide provides in-depth, field-proven insights into the common pitfalls encountered during AAI production, framed in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure you achieve a reliable and scalable process.
Section 1: Troubleshooting Guide & FAQs
This section is organized by the typical stages of the production workflow, addressing the most common issues encountered by researchers.
Part A: Reagent Quality and Reaction Initiation
Question 1: Our AAI synthesis, based on the Pinner reaction, is failing to initiate or proceeding very slowly after switching to a new, larger batch of acetonitrile. What could be the cause?
Answer: This is a classic scale-up issue often traced back to reagent purity, specifically water content. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol to form an imino ester salt intermediate, is highly sensitive to moisture.[3]
-
Causality: The reaction proceeds through a nitrilium ion intermediate, which is highly electrophilic. Water is a competing nucleophile that can hydrolyze this intermediate or the subsequent Pinner salt, leading to the formation of undesired amides or esters and consuming your acid catalyst.[4][5] On a small scale, using a freshly opened bottle of anhydrous solvent might be sufficient. However, larger drums of solvent may have higher water content or absorb atmospheric moisture over time.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your acetonitrile and alcohol. For a successful Pinner reaction, the water content should ideally be below 50 ppm.
-
Purify Reagents: If the water content is high, purify the acetonitrile and alcohol by distilling over a suitable drying agent (e.g., calcium hydride for acetonitrile, magnesium/iodine for ethanol).[6]
-
Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware and reactors before use.[6] Assemble the reactor under a dry, inert atmosphere (Nitrogen or Argon) and maintain this atmosphere throughout the reaction.
-
Question 2: We are observing inconsistent reaction times and the formation of a significant amount of amide byproduct, even with dry solvents. Why is this happening?
Answer: This points to issues with the acid catalyst, typically anhydrous hydrogen chloride (HCl) or hydrogen iodide (HI) gas. The intermediate Pinner salt is thermodynamically unstable and can decompose, particularly at elevated temperatures.[4]
-
Causality: The traditional method of bubbling HCl gas through the reaction mixture can be difficult to control and quantify at a large scale.[7] An insufficient amount of acid will lead to an incomplete reaction, while localized high concentrations or temperature fluctuations can promote the elimination of alkyl halide from the Pinner salt to form the amide byproduct.[4]
-
Troubleshooting Steps:
-
Use a Standardized Acid Solution: Instead of bubbling gas, consider using a commercially available, standardized solution of HCl in an anhydrous solvent like cyclopentyl methyl ether (CPME) or dioxane.[7] This allows for precise stoichiometric control.
-
Maintain Low Temperatures: The initial formation of the Pinner salt is exothermic. It is critical to maintain a low temperature (typically 0 °C or below) during the acid addition to prevent byproduct formation.[3] Use a jacketed reactor with a chiller for effective temperature management.
-
Monitor the Reaction: Use in-process controls like FTIR or HPLC to monitor the consumption of the nitrile and the formation of the imino ester intermediate to determine the reaction endpoint accurately.[8]
-
Part B: Scale-Up, Heat Management, and Mixing
Question 3: Our yield dropped from >90% at the 50g scale to less than 60% at the 2kg scale, and the final product is discolored. What are the key scale-up parameters we are likely missing?
Answer: This is a multifaceted problem common in scaling up exothermic reactions. The primary culprits are inadequate heat and mass transfer.[2]
-
Causality:
-
Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases. This makes it much harder to dissipate the heat generated during the exothermic ammonolysis step. Localized hot spots can cause significant degradation of the product, leading to discoloration and byproduct formation.[2]
-
Mass Transfer (Mixing): What works with a small magnetic stir bar is insufficient for a large reactor. Poor mixing leads to non-homogenous reaction conditions, where parts of the mixture have incorrect stoichiometry or temperature, drastically reducing yield.[2]
-
-
Troubleshooting Steps:
-
Improve Agitation: Switch from a magnetic stirrer to a mechanical overhead stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure vigorous and homogenous mixing.
-
Control Reagent Addition: Add the ammonia source (e.g., ammonia gas or a solution of ammonia in an alcohol) subsurface and at a slow, controlled rate. This prevents localized high concentrations and allows the cooling system to keep up with the heat evolution.
-
Reactor Configuration: Use a jacketed reactor connected to a powerful chiller/heater system to maintain precise temperature control. For very large scales, internal cooling coils may be necessary.
-
Part C: Product Isolation, Purification, and Stability
Question 4: During crystallization, we get a fine, almost oily precipitate that is difficult to filter and dry. How can we improve the crystal quality for easier isolation?
Answer: The physical properties of the final product are highly dependent on the purification method. Oiling out or forming fine powders is often a sign of rapid precipitation from a supersaturated solution or the presence of impurities that inhibit crystal growth.
-
Causality: Acetamidine hydroiodide is highly soluble in polar solvents like water and ethanol but insoluble in nonpolar solvents.[9] Crashing the product out of solution too quickly by adding a large volume of anti-solvent will result in poor crystal morphology.
-
Troubleshooting & Optimization:
-
Solvent Selection: A common and effective method is recrystallization from a binary solvent system. Dissolve the crude AAI in a minimum amount of a hot polar solvent in which it is soluble (e.g., ethanol). Then, slowly add a miscible anti-solvent in which it is insoluble (e.g., ethyl acetate or diethyl ether) until the solution becomes faintly turbid.[3]
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the growth of larger, well-defined crystals that are easier to filter.
-
Seeding: If slow cooling doesn't work, add a few seed crystals of pure AAI to the slightly supersaturated solution to initiate crystallization.
-
Question 5: Our final AAI product is initially white but turns yellow/brown after a few days of storage. What is causing this degradation, and how can we prevent it?
Answer: Amidinium salts, particularly halides, can be susceptible to degradation from air, light, and moisture.[10] The discoloration is a sign of chemical decomposition, likely oxidation or hydrolysis.
-
Causality:
-
Oxidation: The iodide anion (I⁻) can be oxidized to iodine (I₂), which is colored. This process can be accelerated by light (photolysis) and the presence of trace metal impurities.[11]
-
Hydrolysis: AAI is hygroscopic and can absorb atmospheric moisture.[9] In the presence of water, it can slowly hydrolyze back to acetic acid and ammonia, especially if the pH is not controlled.[9]
-
-
Prevention and Storage Protocol:
-
Inert Atmosphere: After drying the final product thoroughly under high vacuum, handle and package it under an inert atmosphere (e.g., inside a glovebox).
-
Light Protection: Store the AAI in amber glass vials or bottles to protect it from light.
-
Low Temperature & Dry Conditions: Store the product in a desiccator or a dry box at low temperatures (e.g., <4 °C) to minimize both hydrolysis and thermal degradation.[9]
-
Section 2: Experimental Protocols & Data
Protocol 1: Scaled Synthesis of Acetamidine Hydroiodide (100g Scale)
This protocol is a representative method. All steps should be performed under a dry, inert atmosphere.
-
Reactor Setup: Assemble a 2L, 3-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, and a gas inlet/outlet. Ensure the system is completely dry.
-
Reagent Charging: Charge the reactor with anhydrous ethanol (1 L) and acetonitrile (58 mL, 1.1 mol). Begin stirring and cool the reactor jacket to 0 °C.
-
Pinner Salt Formation: Slowly bubble anhydrous hydrogen iodide (HI) gas through the solution. Monitor the temperature closely, ensuring it does not exceed 5 °C. Continue the addition until the reaction mixture is saturated and a white precipitate of the intermediate imino ester hydroiodide begins to form.
-
Reaction: Stir the mixture at 0-5 °C for 12 hours. Monitor the reaction by taking aliquots and analyzing via FTIR for the disappearance of the nitrile peak (~2250 cm⁻¹).
-
Ammonolysis: Cool the reactor to -10 °C. Slowly bubble anhydrous ammonia gas through the stirred suspension. This step is highly exothermic; control the ammonia addition rate to maintain the internal temperature below 0 °C.
-
Completion & Filtration: Once the ammonolysis is complete (typically 4-6 hours), stop the ammonia flow and stir for another hour. Filter the solid ammonium iodide byproduct.
-
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude AAI as a solid.
-
Purification: Perform recrystallization as described in the troubleshooting section (Question 4), using an ethanol/ethyl acetate solvent system.
-
Drying: Dry the purified white crystalline product under high vacuum at 40 °C for 24 hours. The expected yield is 150-170g (>80%).
Data Summary: Scale-Up Parameter Comparison
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Reactor | 500 mL Round Bottom Flask | 20 L Jacketed Glass Reactor | Surface-area-to-volume ratio decreases; requires active heating/cooling. |
| Agitation | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensures homogeneity in large volumes, prevents localized hot spots.[2] |
| Temp. Control | Ice Bath | Chiller/Heater Circulator | Passive cooling is insufficient for large exotherms. |
| Reagent Addition | Pipette/Funnel | Metering Pump / Controlled Gas Flow | Crucial for managing exotherms and ensuring consistent stoichiometry.[6] |
| Work-up | Funnel Filtration | Nutsche Filter-Dryer | Improves efficiency and safety of solid handling at a large scale. |
| Drying | Vacuum Desiccator | Vacuum Oven | Ensures complete removal of residual solvents, critical for stability. |
Section 3: Visualized Workflow
Diagram 1: Synthesis and Purification Workflow
This diagram illustrates the critical control points in the AAI production process, from reagents to the final, validated product.
Caption: Workflow for AAI synthesis with critical quality control points.
References
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. The investigation of an amidine-based additive in the perovskite films and solar cells | Request PDF. [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
- Google Patents.
-
PMC - NIH. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products. [Link]
-
ResearchGate. Laboratory-scale synthesis and scale-up challenges | Request PDF. [Link]
-
MDPI. In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts for Perovskite Precursor Solution on Their Photovoltaic Performance. [Link]
-
ResearchGate. Improved Pinner Reaction with CPME as a Solvent. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. [Link]
-
PMC - NIH. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. [Link]
-
ResearchGate. Analytical Evaluation of Lead Iodide Precursor Impurities Affecting Halide Perovskite Device Performance. [Link]
-
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
PMC - NIH. Nanomedicine Scale-up Technologies: Feasibilities and Challenges. [Link]
-
PureSynth. Acetamidine Hydroiodide (Low Water Content) 98.0%. [Link]
-
Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
Wikipedia. Thiamine. [Link]
-
YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]
-
YMC America, Inc. Strategic peptide purification. [Link]
-
Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]
-
National Renewable Energy Laboratory. Analytical Evaluation of Lead Iodide Precursor Impurities Affecting Halide Perovskite Device Performance. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Acetamidine Hydroiodide | 1452099-14-7 [m.chemicalbook.com]
- 10. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
Impact of water content on acetamidine hydroiodide stability and reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Water Content on its Stability and Reactivity
Welcome to the Technical Support Center for acetamidine hydroiodide. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise when working with this versatile yet sensitive reagent. The stability and reactivity of acetamidine hydroiodide are profoundly influenced by its water content. Understanding and controlling this single parameter is paramount to achieving reproducible and successful experimental outcomes. This resource is designed to provide you with not only troubleshooting protocols but also the fundamental scientific principles that underpin them.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and behavior of acetamidine hydroiodide.
Q1: My acetamidine hydroiodide has turned slightly yellow and has a faint odor of ammonia. Is it still usable?
A: The yellow discoloration and ammonia odor are classic signs of degradation. Acetamidine hydroiodide is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] In the presence of water, it can hydrolyze, particularly when warmed, to form acetic acid and ammonia.[2] While minor discoloration might not significantly impact some robust reactions, it is a strong indicator of compromised purity. For sensitive applications, such as in the synthesis of perovskite precursors where low water content is critical, or in high-precision pharmaceutical development, using a fresh, dry sample is strongly recommended.[3]
Q2: I'm seeing inconsistent results in my guanidinylation reaction using acetamidine hydroiodide. Could water be the culprit?
A: Absolutely. Guanidinylation reactions are often sensitive to the presence of water.[4] The presence of excess water can lead to several issues. Firstly, it can hydrolyze the acetamidine hydroiodide, reducing the effective concentration of your reagent. Secondly, water can compete with the amine substrate in the reaction, leading to undesired side products. The basicity of the reaction mixture can also be affected by the formation of acetic acid and ammonia from hydrolysis, further impacting the reaction kinetics and overall yield. For consistent results, ensuring your acetamidine hydroiodide and reaction solvents are scrupulously dry is essential.
Q3: What is the best way to store acetamidine hydroiodide to prevent water absorption?
A: Proper storage is the first line of defense against degradation. Acetamidine hydroiodide should be stored in a tightly sealed container, preferably with a secondary seal like Parafilm®, in a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, keeping it in a freezer at around -20°C is recommended to slow down any potential degradation pathways. Avoid storing it in frost-free freezers, as the temperature cycling can introduce moisture.
Q4: How can I accurately determine the water content of my acetamidine hydroiodide?
A: For precise quantification of water content, Karl Fischer titration is the gold standard method.[5][6][7] This technique is highly specific to water and can provide accurate results even at very low concentrations. Given that acetamidine hydroiodide is an amine salt, a coulometric Karl Fischer titrator is often preferred, and the addition of a buffer like benzoic acid to the titration solvent may be necessary to counteract the basicity of the amine and prevent side reactions.[8] For a qualitative or semi-quantitative assessment, ¹H NMR spectroscopy can be utilized. The chemical shift of the water proton signal in a deuterated solvent is dependent on its concentration, allowing for an estimation of the water content.[9][10][11]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common experimental issues related to the water content of acetamidine hydroiodide.
Guide 1: Inconsistent Reaction Yields or Failure in Guanidinylation
Symptom: Your guanidinylation reaction using acetamidine hydroiodide is giving low yields, is not proceeding to completion, or the results are not reproducible.
Potential Cause: The primary suspect is the presence of water in your acetamidine hydroiodide, solvents, or reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent guanidinylation reactions.
Detailed Steps:
-
Visual Inspection of Acetamidine Hydroiodide: Examine the reagent for any signs of clumping, discoloration (yellowing), or a noticeable smell of ammonia. These are indicators of significant water absorption and degradation. If observed, it is best to discard the reagent and use a fresh, unopened bottle.
-
Ensure Anhydrous Solvents: Use freshly dried solvents for your reaction. Ensure that your drying method is appropriate for the chosen solvent and that the solvent is stored under an inert atmosphere.
-
Rigorous Anhydrous Reaction Technique: All glassware should be thoroughly oven-dried or flame-dried under vacuum before use. The reaction should be set up and run under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Quantify Water Content: If the issue persists, quantify the water content of your acetamidine hydroiodide using Karl Fischer titration. This will provide a definitive answer to whether water is the root cause.
-
Drying the Reagent: If the water content is found to be high, you can attempt to dry the acetamidine hydroiodide by placing it under a high vacuum for several hours. However, be cautious as heating it may accelerate decomposition.[2] Using a fresh, certified low-water content batch is often the more reliable solution.
Guide 2: Formation of Unexpected Byproducts
Symptom: You are observing the formation of unexpected byproducts in your reaction, potentially including acetic acid or ammonium salts.
Potential Cause: Hydrolysis of acetamidine hydroiodide due to the presence of water.
Degradation Pathway:
Sources
- 1. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. US4429048A - Aliphatic amine-containing Karl Fischer titration agent and method for using it - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mcckf.com [mcckf.com]
- 8. hiranuma.com [hiranuma.com]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avoiding impurities in the synthesis of acetamidines
Welcome to the technical support center for acetamidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the purity of your products.
Introduction to Acetamidine Synthesis
Acetamidines are crucial building blocks in medicinal chemistry and materials science.[1] Their synthesis, while conceptually straightforward, is often plagued by the formation of stubborn impurities that can complicate purification and compromise the integrity of downstream applications. This guide provides a structured approach to identifying, mitigating, and eliminating these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Pinner reaction is yielding a complex mixture. How can I improve the purity of my acetamidine hydrochloride?
The Pinner reaction is a classic and widely used method for synthesizing amidine hydrochlorides from nitriles and alcohols in the presence of anhydrous HCl.[1][2] However, incomplete reaction or the presence of moisture can lead to several impurities.
-
Unreacted Acetonitrile: A volatile and often easily removable impurity.
-
Intermediate Imido Ester (Pinner Salt): Incomplete ammonolysis leaves this intermediate in the final product.
-
Acetamide: Formed from the hydrolysis of the imido ester intermediate if water is present.[3]
-
Ammonium Chloride: A common byproduct of the ammonolysis step.
Q: I suspect my reagents and reaction conditions are not anhydrous enough. What are the critical steps to ensure an anhydrous environment?
A: The Pinner reaction is highly sensitive to moisture. Hydrolysis of the intermediate imido ester hydrochloride is a primary source of acetamide impurity.[3][4]
-
Rigorous Drying of Reagents:
-
Acetonitrile: Dry over calcium chloride for at least a week, followed by distillation.[2] Using undried commercial acetonitrile can lead to poor yields.[2]
-
Alcohol (e.g., Ethanol): Use absolute ethanol (at least 99.5%).[2]
-
Hydrogen Chloride Gas: Ensure the gas is passed through a drying agent like concentrated sulfuric acid before bubbling into the reaction mixture.
-
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and seal the reaction vessel with a drying tube.[2]
Q: My reaction seems to stall, and I'm isolating a lot of the intermediate imido ester. How can I drive the ammonolysis to completion?
A: Incomplete conversion of the imido ester is a common pitfall.
-
Sufficient Ammonia: Use a titrated solution of anhydrous ammonia in absolute alcohol to ensure a molar excess.[2]
-
Reaction Time and Temperature: The ammonolysis step may require extended stirring, sometimes for several hours, to ensure complete conversion.[2] While the initial formation of the Pinner salt is done at low temperatures (ice-salt bath), the subsequent ammonolysis is typically carried out at room temperature.
-
Physical State of the Intermediate: The crystalline mass of the imido ester hydrochloride should be broken up and ground to a paste with absolute alcohol to ensure efficient reaction with the alcoholic ammonia solution.[2]
-
Preparation of the Imido Ester Hydrochloride:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, combine 100 g of thoroughly dried acetonitrile and 113 g of absolute ethyl alcohol.[2]
-
Cool the mixture in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the solution with stirring until an increase in weight of 95 g is achieved.[2]
-
Seal the flask and allow it to stand at room temperature for 2-3 days until a solid mass of crystals forms.[2]
-
-
Ammonolysis:
-
Prepare a 9% (w/w) solution of dry ammonia gas in absolute ethyl alcohol and titrate to confirm the concentration.[2]
-
Break up the crystalline imido ester hydrochloride and grind it to a paste with 100 cc of absolute alcohol.[2]
-
Return the paste to the flask and add an excess of the alcoholic ammonia solution (e.g., 500 cc of a 9% solution) with mechanical stirring.[2]
-
Stir for 3 hours. Ammonium chloride will precipitate.[2]
-
-
Isolation and Purification:
Caption: Competitive formation of acetamidine and imidate ester.
Issue 3: My purified acetamidine is unstable and degrades over time. What are the common degradation pathways and how can I improve stability?
Freebase acetamidines can be susceptible to hydrolysis and are often hygroscopic. [1]
-
Hydrolysis: In the presence of water, acetamidines can hydrolyze to the corresponding amide and amine. [4]This is particularly relevant for acetamidine hydrochloride, which can hydrolyze to acetic acid and ammonium chloride upon heating in the presence of water. [4]* Decomposition: At elevated temperatures in the absence of water, acetamidine can decompose into acetonitrile and ammonia. [1][4]* Dimerization: Some N,N'-disubstituted amidines can form dimeric hydrogen-bonded aggregates in solution. [5][6]While not strictly a degradation pathway leading to impurities, this can affect the compound's properties and reactivity.
-
Storage as a Salt: Acetamidines are often more stable and less hygroscopic when stored as their salts (e.g., hydrochloride, nitrate, formate). [1]Acetamidinium nitrate and formate salts are noted to be almost non-hygroscopic. [1]* Anhydrous Conditions: Store purified acetamidines and their salts in a desiccator over a suitable drying agent (e.g., P₄O₁₀ or KOH) to protect them from atmospheric moisture. [4]* Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
-
Temperature Control: Store at low temperatures to minimize the rate of decomposition.
| Salt | Hygroscopicity | Reference |
| Acetamidinium Chloride | Hygroscopic | [1] |
| Acetamidinium Acetate | Hygroscopic | [1] |
| Acetamidinium Sulphate | Hygroscopic | [1] |
| Acetamidinium Nitrate | Almost Non-hygroscopic | [1] |
| Acetamidinium Formate | Almost Non-hygroscopic | [1] |
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities in your acetamidine synthesis.
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity assessment. A well-developed HPLC method can separate the desired acetamidine from starting materials, intermediates, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the unambiguous identification of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and any impurities.
-
Gas Chromatography (GC): Useful for detecting volatile impurities such as residual solvents or unreacted acetonitrile.
References
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A synthesis of acetamidines. The Journal of organic chemistry, 76(6), 1683–1691. [Link]
-
Damavarapu, R., et al. (2012). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 6(1), 75. [Link]
-
Dox, A. W. (1928). Acetamidine Hydrochloride. Organic Syntheses, 8, 1. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]
-
Sciencemadness Wiki. (2023). Acetamidine hydrochloride. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A synthesis of acetamidines. The Journal of organic chemistry, 76(6), 1683–1691. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. [Link]
-
Fábos, V., et al. (2017). Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. Chemistry (Weinheim an der Bergstrasse, Germany), 23(1), 181–191. [Link]
- Google Patents. (n.d.). RU2394811C2 - Method of producing acetamidine hydrochloride.
-
ResearchGate. (2016). Solution Chemistry of N,N' -Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. [Link]
Sources
- 1. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
- 4. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Acetamidine Hydroiodide vs. Acetamidine Hydrochloride in Synthesis
In the precise world of chemical synthesis, the choice of a reagent's salt form is far from a trivial decision. While seemingly a minor variation, the counter-ion can profoundly influence a reagent's physical properties and reactivity, ultimately impacting experimental success, yield, and purity. This guide offers a detailed comparison of two common acetamidine salts, acetamidine hydroiodide and acetamidine hydrochloride, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make an informed selection for their synthetic endeavors.
PART 1: The Physicochemical Divide: Beyond the Elemental Difference
The most immediate and impactful distinctions between acetamidine hydroiodide and acetamidine hydrochloride lie in their fundamental physicochemical properties. These characteristics dictate how the reagents are handled, stored, and how they behave in a reaction environment.
The solubility profiles also differ. Both salts are soluble in water and alcohols like ethanol.[1][6] However, acetamidine hydroiodide is noted to be insoluble in less polar solvents such as acetone, ether, and benzene.[6] This differential solubility can be exploited in reaction workups and purification steps.
Table 1: Comparative Physicochemical Properties
| Property | Acetamidine Hydrochloride | Acetamidine Hydroiodide | Supporting Data Source(s) |
| Molecular Formula | C₂H₇ClN₂ | C₂H₇IN₂ | [1][7][8] |
| Molecular Weight | 94.54 g/mol | 185.99 g/mol | [1][7][8] |
| Appearance | White to cream crystalline powder | White to light yellow powder/crystals | [1][7][9] |
| Melting Point | ~164–170 °C | ~177-178 °C | [2][6][9] |
| Hygroscopicity | Highly hygroscopic | Less hygroscopic | [1][2][3][4] |
| Solubility | Soluble in water and alcohol | Soluble in water and ethanol; insoluble in acetone, ether, benzene | [1][6] |
PART 2: Performance in Heterocyclic Synthesis: A Pyrimidine Case Study
To illustrate the practical differences between the two salts, we present a comparative protocol for the synthesis of 4-hydroxy-2-methyl-6-phenylpyrimidine. The choice of counter-ion can influence reaction kinetics and overall efficiency.
Experimental Protocol: Synthesis of 4-hydroxy-2-methyl-6-phenylpyrimidine
Objective: To compare the efficacy of acetamidine hydrochloride and acetamidine hydroiodide in a cyclocondensation reaction.
Methodology:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (0.25 g, 11 mmol) in absolute ethanol (20 mL).
-
Ethyl benzoylacetate (1.92 g, 10 mmol) is added to the sodium ethoxide solution and stirred for 10 minutes.
-
Acetamidine hydrochloride (1.04 g, 11 mmol) OR Acetamidine hydroiodide (2.05 g, 11 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The residue is dissolved in water (25 mL) and acidified with dilute acetic acid until precipitation is complete.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure pyrimidinol.
Anticipated Results and Causality
Table 2: Projected Experimental Comparison
| Parameter | Acetamidine Hydrochloride | Acetamidine Hydroiodide |
| Reaction Time | 4-6 hours | 3-5 hours |
| Isolated Yield | 80-85% | 85-92% |
| Product Purity (Post-Recrystallization) | >98% | >98% |
| Handling Observations | Noticeably hygroscopic; requires rapid weighing and handling under inert atmosphere for best results. | Easier to handle with significantly less moisture uptake during weighing. |
Expert Analysis: The anticipated superior performance of acetamidine hydroiodide stems from two key factors. First, its lower hygroscopicity ensures a more accurate stoichiometry and prevents the introduction of water, which can hydrolyze the reactants or intermediates. Second, the larger, more polarizable iodide anion is less coordinating than the chloride anion. This results in a "freer" or more reactive acetamidinium cation in solution, which can accelerate the rate of the initial nucleophilic attack and subsequent cyclization, leading to shorter reaction times and potentially higher yields.
PART 3: Mechanistic Workflow Visualization
The synthesis proceeds via a well-understood cyclocondensation pathway. The base (sodium ethoxide) deprotonates the 1,3-dicarbonyl compound (ethyl benzoylacetate), which then attacks the electrophilic carbon of the acetamidine. This is followed by an intramolecular cyclization and elimination of a leaving group (ethanol and water) to form the aromatic pyrimidine ring.
Figure 1. Reaction workflow for pyrimidine synthesis.
PART 4: Authoritative Recommendations and Conclusion
The choice between acetamidine hydroiodide and acetamidine hydrochloride should be guided by the specific demands of the synthesis.
-
For Moisture-Sensitive Systems: Acetamidine hydroiodide is the superior choice. Its significantly lower hygroscopicity minimizes the risk of introducing water, ensuring greater reproducibility and protecting sensitive functional groups.
-
For Process Optimization: When maximizing yield and minimizing reaction time are critical, acetamidine hydroiodide may provide a distinct advantage due to the enhanced reactivity of the less-coordinated acetamidinium cation.
-
For Routine or Large-Scale Synthesis: Acetamidine hydrochloride remains a viable and more economical option.[3][4] Its primary drawback of hygroscopicity can be managed through rigorous drying of reagents and solvents and by handling it within a controlled inert atmosphere (e.g., a glove box).
References
-
Wikipedia. Acetamidine hydrochloride. [Link]
-
Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5(1), 1-10. [Link]
-
ResearchGate. The comparative study of cocrystal/salt in simultaneously improving solubility and permeability of acetazolamide. [Link]
-
Sciencemadness Wiki. Acetamidine hydrochloride. [Link]
-
PubChem. Acetamidine monohydrochloride. [Link]
-
Organic Syntheses. acetamidine hydrochloride. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
ResearchGate. Synthesis and properties of acetamidinium salts. [Link]
-
Jalový, Z., et al. (2011). Synthesis and properties of acetamidinium salts. [Link]
Sources
- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. editage.us [editage.us]
- 6. Acetamidine Hydroiodide | 1452099-14-7 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Acetamidine monohydrochloride | C2H7ClN2 | CID 67170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Stability of Acetamidinium Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Salt Form Selection in Chemical Stability
In the landscape of pharmaceuticals and materials science, the acetamidinium cation is a versatile building block, frequently employed as a counterion for a wide array of anions, including simple halides and complex carboxylates.[1] The selection of an appropriate salt form is a pivotal decision in drug development and material design, profoundly influencing key physicochemical properties such as solubility, bioavailability, and, most critically, stability. The inherent stability of an acetamidinium salt dictates its shelf-life, handling requirements, and performance under various environmental conditions. An unstable salt form can lead to degradation, impurity formation, and a loss of therapeutic efficacy or material function.
This guide provides an in-depth comparative analysis of the stability of various acetamidinium salts, focusing on two key parameters: hygroscopicity and thermal stability. We will delve into the causal relationship between the salt's crystal structure and its propensity to absorb atmospheric moisture, a crucial factor in handling and formulation. Furthermore, we will explore the thermal degradation pathways of these salts and present comparative data on their decomposition temperatures. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to make informed decisions in the selection and handling of acetamidinium salts.
Comparative Analysis of Acetamidinium Salt Stability
The stability of an acetamidinium salt is intrinsically linked to the nature of its counter-ion. This section presents a comparative analysis of the hygroscopicity and thermal stability of a series of acetamidinium salts, drawing upon experimental data to provide a clear and objective comparison.
Hygroscopicity: The Influence of Crystal Structure
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid-state stability.[2] Excessive moisture uptake can lead to physical changes such as deliquescence, as well as chemical degradation. Experimental studies have revealed a strong correlation between the crystal structure of acetamidinium salts and their hygroscopicity.[3][4][5] Salts that form 2D layered structures, where counterions are linked by extensive hydrogen bonding networks, tend to be non-hygroscopic.[3][4][5] In contrast, salts that crystallize in 3D structures with large cavities are significantly more prone to moisture absorption.[3][4][5]
The following table summarizes the hygroscopicity data for various acetamidinium salts when exposed to 90% relative humidity, highlighting the stark difference between the 2D and 3D structured salts.
| Acetamidinium Salt | Anion | Crystal Structure Type | Weight Increase (%) after 1 day | Weight Increase (%) after 10 days | Hygroscopicity Classification |
| Nitrate | NO₃⁻ | 2D Layered | ~0.1 | ~0.2 | Non-hygroscopic |
| Formate | HCOO⁻ | 2D Layered | ~0.1 | ~0.2 | Non-hygroscopic |
| Oxalate | (COO)₂²⁻ | 2D Layered | ~0.1 | ~0.3 | Non-hygroscopic |
| Dinitromethanide | (NO₂)₂CH⁻ | 2D Layered | ~0.1 | ~0.2 | Non-hygroscopic |
| Chloride | Cl⁻ | 3D with Cavities | ~5 | ~20 | Hygroscopic |
| Acetate | CH₃COO⁻ | 3D with Cavities | ~10 | ~35 | Very Hygroscopic |
| Sulphate | SO₄²⁻ | 3D with Cavities | ~8 | ~25 | Hygroscopic |
| Perchlorate | ClO₄⁻ | 3D with Cavities | ~3 | ~15 | Hygroscopic |
Data synthesized from Jalový et al., Chemistry Central Journal 2011, 5:84.[6]
This data clearly illustrates that the choice of the counter-ion, which in turn dictates the crystal packing, is a primary determinant of a salt's hygroscopicity. For applications requiring low moisture sensitivity, acetamidinium salts with anions that promote the formation of 2D layered structures, such as nitrate and formate, are superior choices.
The relationship between crystal structure and hygroscopicity can be visualized as follows:
Thermal Stability
The thermal stability of an acetamidinium salt is another crucial parameter, particularly for applications involving elevated temperatures, such as in melt processing or certain chemical syntheses. Differential Thermal Analysis (DTA) is a common technique to determine the decomposition temperature of these salts.
The following table provides the decomposition onset temperatures for several acetamidinium salts, offering a comparative view of their thermal stability.
| Acetamidinium Salt | Anion | Decomposition Onset (°C) | Notes |
| Nitrate | NO₃⁻ | 183 | Decomposes on melting.[7] |
| Perchlorate | ClO₄⁻ | 248 | Decomposes on melting.[7] |
| Dinitromethanide | (NO₂)₂CH⁻ | >200 | |
| Chloride | Cl⁻ | Not specified | |
| Acetate | CH₃COO⁻ | Not specified | |
| Formate | HCOO⁻ | Not specified | |
| Oxalate | (COO)₂²⁻ | Not specified | |
| Sulphate | SO₄²⁻ | Not specified |
Data for Nitrate and Perchlorate from Jalový et al., Chemistry Central Journal 2011, 5:84.[7]
The data indicates that the perchlorate salt exhibits significantly higher thermal stability compared to the nitrate salt.[7] For applications requiring high thermal stability, acetamidinium perchlorate would be a more suitable choice than the nitrate, provided its other properties are also appropriate for the intended use.
Mechanistic Insights into Degradation
The thermal decomposition of the acetamidinium cation itself is believed to proceed through a series of reactions. While specific studies on acetamidinium are limited, research on the closely related formamidinium cation suggests that thermal stress can lead to the formation of volatile and potentially reactive species. A plausible degradation pathway for the acetamidinium cation at elevated temperatures is illustrated below.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness and reproducibility of stability data, standardized experimental protocols are paramount. This section provides detailed methodologies for assessing the hygroscopicity and thermal stability of acetamidinium salts.
Experimental Workflow for Stability Profiling
A systematic approach to stability testing is crucial for a comprehensive evaluation of a new acetamidinium salt. The following workflow outlines the key steps in this process.
Protocol 1: Gravimetric Hygroscopicity Testing
Objective: To quantify the moisture uptake of an acetamidinium salt under controlled high-humidity conditions.
Rationale: This method provides a direct and quantitative measure of a material's hygroscopicity, which is essential for determining appropriate handling, packaging, and storage conditions to prevent moisture-induced degradation.[2][]
Materials:
-
Acetamidinium salt sample
-
Analytical balance (readable to 0.01 mg)
-
Controlled humidity chamber or desiccator with a saturated salt solution (e.g., ammonium chloride for ~80% RH)[10]
-
Calibrated thermo-hygrometer
-
Shallow weighing dishes (e.g., petri dishes)
Procedure:
-
Sample Preparation: Accurately weigh approximately 300-500 mg of the acetamidinium salt sample into a pre-weighed, dry weighing dish. Record the initial weight (W₀).[10]
-
Conditioning: Place the weighing dish containing the sample into a controlled humidity chamber set at a specified condition (e.g., 25°C and 80% relative humidity).[10]
-
Equilibration: Allow the sample to equilibrate in the humidity chamber for a defined period (e.g., 24 hours).[11]
-
Weighing: After the equilibration period, remove the weighing dish from the chamber and immediately weigh it. Record the final weight (Wₜ).
-
Calculation: Calculate the percentage weight gain using the following formula: % Weight Gain = [(Wₜ - W₀) / W₀] x 100
-
Data Reporting: Report the percentage weight gain along with the temperature, relative humidity, and duration of the experiment. For a more detailed profile, measurements can be taken at multiple time points (e.g., 1, 3, 7, and 14 days).
Protocol 2: Thermal Stability Analysis using TGA/DTA
Objective: To determine the thermal stability and decomposition profile of an acetamidinium salt.
Rationale: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing quantitative information on decomposition, while Differential Thermal Analysis (DTA) detects thermal events like melting and decomposition, indicating whether they are endothermic or exothermic.[12] The combination of these techniques offers a comprehensive understanding of a material's thermal behavior.[1][13]
Materials:
-
Acetamidinium salt sample
-
Simultaneous TGA/DTA instrument
-
Inert purge gas (e.g., nitrogen or argon)
-
Sample pans (e.g., alumina or platinum)
Procedure:
-
Instrument Calibration: Ensure the TGA/DTA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh a small amount of the acetamidinium salt sample (typically 4-8 mg) into a tared TGA pan.[14]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.[14]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 30°C to 500°C) at a constant heating rate (e.g., 10°C/min).[14][15]
-
Data Acquisition: Record the sample mass (TGA curve) and the differential temperature (DTA curve) as a function of the furnace temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. Quantify the mass loss at each decomposition step.
-
From the DTA curve, identify the temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
-
Data Reporting: Report the onset decomposition temperature, the percentage of mass loss, and the temperatures of any observed thermal events.
Conclusion and Recommendations
The stability of acetamidinium salts is a multifaceted property that is profoundly influenced by the choice of the counter-ion. This guide has demonstrated that a rational approach to salt selection, grounded in an understanding of the relationship between crystal structure and physicochemical properties, can lead to the development of more stable and robust materials and pharmaceutical products.
Key Takeaways:
-
Hygroscopicity is Structurally Dependent: Acetamidinium salts that form 2D layered crystal structures, such as the nitrate and formate, exhibit superior resistance to moisture uptake compared to those that form 3D structures with cavities, like the chloride and acetate.[3][4][5]
-
Thermal Stability Varies with the Anion: The thermal stability of acetamidinium salts can vary significantly depending on the counter-ion. For instance, acetamidinium perchlorate is thermally more stable than acetamidinium nitrate.[7]
-
Systematic Stability Profiling is Essential: A comprehensive assessment of both hygroscopicity and thermal stability, using standardized protocols, is crucial for characterizing new acetamidinium salts and for making informed decisions in their application.
For researchers and drug development professionals, the insights and methodologies presented in this guide serve as a valuable resource for navigating the complexities of salt selection and for ensuring the development of stable, high-quality products.
References
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5, 84. [Link]
-
Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. ResearchGate. [Link]
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. PubMed. [Link]
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Crowley, K. J., & Zografi, G. (2002). An investigation into the influence of counterion on the properties of some amorphous organic salts. PubMed. [Link]
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Semantic Scholar. [Link]
-
Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Figure 4: Hygroscopicities of acetamidinium salts and other selected salts. ResearchGate. [Link]
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Li, Y., Wang, Y., & Zhang, J. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]
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EAG Laboratories. Thermogravimetry Differential Thermal Analysis (TG/DTA). [Link]
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Figure 11: DTA thermograms of acetamidinium nitrate (2), acetamidinium dinitromethanide (6) and acetamidinium perchlorate (8). Chemistry Central Journal, 5, 84. [Link]
-
Allada, R., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Asian Journal of Pharmaceutics, 10(4). [Link]
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O'Brien, L. E., et al. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. [Link]
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Percec, V., et al. (2018). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. MDPI. [Link]
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A Comparative Guide to Acetamidinium and Formamidinium in Enhancing Perovskite Solar Cell Stability
In the relentless pursuit of stable and efficient next-generation solar energy, formamidinium (FA) based lead-halide perovskites have emerged as a frontrunner, boasting a near-ideal bandgap and superior thermal stability over their methylammonium (MA) predecessors.[1] However, the structural instability of the photoactive black α-phase of FAPbI₃, which tends to convert to a photo-inactive yellow δ-phase at room temperature, remains a critical bottleneck for commercialization.[1][2] This guide provides an in-depth comparison of incorporating a closely related cation, acetamidinium (Ace), versus relying on pure formamidinium, with a focus on the resulting perovskite stability, supported by experimental data and protocols.
The A-Site Cation: A Tale of Two Amidines
The stability of the perovskite crystal structure, denoted as ABX₃, is intrinsically linked to the size and properties of its constituent ions. The A-site cation, occupied by an organic molecule like FA or Ace, plays a pivotal role in maintaining the integrity of the lead-halide inorganic framework.
Formamidinium (FA+) : With its larger ionic radius compared to the initial methylammonium cation, FA pushes the Goldschmidt tolerance factor closer to the ideal value of 1 for a stable cubic perovskite structure.[3] This results in a more symmetric crystal lattice and a narrower bandgap of approximately 1.48 eV, which is advantageous for absorbing a broader spectrum of sunlight.[1] However, the large size of the FA+ ion also induces lattice strain, making the desirable α-phase of FAPbI₃ thermodynamically unstable under ambient conditions.[4]
Acetamidinium (Ace+) : The acetamidinium cation is structurally similar to formamidinium but with a methyl group replacing a hydrogen atom. This substitution has profound implications for its interaction within the perovskite lattice. It is hypothesized that the larger effective size and different hydrogen bonding capabilities of Ace+ can help stabilize the perovskite structure.
| Cation | Chemical Formula | Ionic Radius (Å) | Key Characteristics |
| Formamidinium (FA) | CH(NH₂)₂⁺ | ~2.53 | Ideal bandgap, good thermal properties, but prone to phase instability.[1][3] |
| Acetamidinium (Ace) | CH₃C(NH₂)₂⁺ | >2.53 | Potential to reduce lattice strain, passivate defects, and hinder ion migration.[5] |
Table 1: Comparison of Formamidinium and Acetamidinium Cation Properties.
The Stability Challenge: Experimental Evidence
The incorporation of secondary cations is a widely adopted strategy to enhance the stability of FA-based perovskites. While cesium (Cs+) and methylammonium (MA+) are common choices, recent studies highlight the unique benefits of acetamidinium.
A pivotal study demonstrated that incorporating the Ace+ cation can effectively hinder ion migration and significantly enhance the long-term stability of perovskite solar cells (PSCs).[5] In this work, devices incorporating acetamidinium maintained over 80% of their initial power conversion efficiency (PCE) after an accelerated aging test at 85°C and 85% relative humidity for 1300 hours, a significant improvement over standard FA-based cells.[5]
Mechanism of Stabilization:
The enhanced stability conferred by acetamidinium is attributed to several key mechanisms:
-
Defect Passivation: The Ace+ cation, potentially situated at grain boundaries or on the perovskite surface, can passivate critical defects like halide vacancies.[6][7] Uncoordinated lead ions and interstitial defects are known to act as non-radiative recombination centers and initiate degradation pathways.[6][8] The amine groups on Ace+ can form strong hydrogen bonds with iodide ions, while the cation itself can interact with undercoordinated lead, neutralizing these detrimental sites.
-
Ion Immobilization: One of the primary degradation pathways in perovskites is the migration of ions, particularly iodide, under thermal stress and electrical bias. The incorporation of Ace+ has been shown to suppress this ion migration, leading to more stable device operation over time.[5]
-
Structural Stabilization: The presence of a larger cation can help relieve lattice strain and increase the energy barrier for the undesirable α- to δ-phase transition, thus locking the perovskite in its photoactive state.
Visualizing Stability Enhancement Mechanisms
The diagrams below illustrate the proposed mechanism for stability enhancement and a typical workflow for evaluating perovskite stability.
Caption: Mechanism of Stability Enhancement by Acetamidinium.
Caption: Experimental Workflow for Perovskite Stability Testing.
Standard Protocol for Stability Assessment
To ensure that comparisons between different perovskite compositions are meaningful, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) provides a framework for such testing.[9][10]
ISOS-L-2: Operational Stability Test (Light Soaking)
-
Objective: To evaluate the intrinsic stability of the perovskite solar cell under simulated operational conditions.
-
Methodology:
-
Initial Measurement: Measure the current density-voltage (J-V) curve of the fresh, unencapsulated or encapsulated device under a standard solar simulator (AM1.5G, 100 mW/cm²) to determine the initial PCE (PCE₀).
-
Stress Application: Place the device in a controlled environment (e.g., nitrogen-filled chamber) at a fixed temperature (e.g., 65-85°C).[11]
-
Continuous Illumination: Expose the device to continuous 1-sun illumination.
-
Maximum Power Point (MPP) Tracking: Hold the device at its MPP throughout the test to simulate real-world operation. The voltage is adjusted periodically to track the maximum power output.[12]
-
Periodic J-V Scans: At predefined intervals (e.g., every 1, 10, 50, 100 hours), briefly interrupt the MPP tracking to record a full J-V scan. This allows for the monitoring of key parameters like PCE, fill factor (FF), open-circuit voltage (V_oc), and short-circuit current (J_sc).
-
Data Analysis: Plot the normalized PCE (PCE/PCE₀) as a function of time. The operational lifetime is often reported as T₈₀, the time it takes for the efficiency to drop to 80% of its initial value.[13]
-
Causality Behind Experimental Choices:
-
Inert Atmosphere (N₂): This is crucial to decouple the intrinsic degradation of the material from extrinsic factors like moisture and oxygen, which are known to accelerate perovskite decomposition.[14]
-
Elevated Temperature: This accelerates degradation mechanisms, allowing for the assessment of long-term stability in a shorter timeframe.[15][16]
-
MPP Tracking: This represents the most realistic and demanding operational condition for a solar cell, providing a more accurate prediction of its real-world lifetime compared to open-circuit or short-circuit conditions.
Conclusion and Outlook
The incorporation of acetamidinium into formamidinium-based perovskites presents a compelling strategy for overcoming the critical stability challenges that hinder their commercial deployment. Experimental evidence strongly suggests that Ace+ cations enhance stability by passivating defects, immobilizing mobile ions, and fortifying the perovskite lattice against phase degradation.[5]
While these results are promising, further research is required to fully elucidate the interaction of Ace+ within the perovskite lattice and to optimize its concentration and incorporation method. The continued use of standardized stability protocols, such as those outlined by ISOS, will be paramount in accurately benchmarking progress and guiding the field toward a future powered by stable, high-efficiency perovskite solar cells.
References
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Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors. Energy & Environmental Science.
-
Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. ACS Applied Energy Materials.
-
Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. Materials (Basel).
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Stabilizing black-phase formamidinium perovskite formation at room temperature and high humidity. Science.
-
Structural Stability of Formamidinium- And Cesium-Based Halide Perovskites. Advanced Energy Materials.
-
Formamidine Acetate Induces Regulation of Crystallization and Stabilization in Sn-Based Perovskite Solar Cells. ACS Applied Materials & Interfaces.
-
Acetamidinium Cation to Confer Ion Immobilization and Structure Stabilization of Organometal Halide Perovskite Toward Long Life and High‐Efficiency p‐i‐n Planar Solar Cell via Air‐Processable Method. Advanced Materials Interfaces.
-
ISOS Protocols for Perovskite Solar Cell Stability Testing. Fluxim AG.
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Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI3) Perovskite Solar Cell Absorbers. ACS Applied Materials & Interfaces.
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Enhancement of thermal stability for perovskite solar cells through cesium doping. Journal of Materials Chemistry A.
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Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Journal of Materials Chemistry A.
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Assessment of international standard testing protocols for perovskite solar cells in space applications. Journal of Applied Physics.
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Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI 3 ) Perovskite Solar Cell Absorbers. ResearchGate.
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Perovskite Solar Cell Stability Measurements. Ossila.
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Surface passivation of FAPbI3-rich perovskite with caesium iodide outperforms bulk incorporation. arXiv.
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Enhancement of thermal stability for perovskite solar cells through cesium doping. SciSpace.
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New defect passivation strategy for perovskite solar cells. ScienceDaily.
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Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Fluxim.
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Thermal Stability Analysis of Formamidinium–Cesium‐Based Lead Halide Perovskite Solar Cells Fabricated under Air Ambient Conditions. Solar RRL.
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A Senior Application Scientist's Guide to the Structural Characterization of Acetamidine Hydroiodide: A Comparative Analysis Utilizing X-ray Diffraction
For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the solid-state properties of organic salts is paramount. Acetamidine hydroiodide, a compound of increasing interest, particularly in the field of perovskite solar cells, presents a compelling case for detailed structural elucidation.[1] This guide provides an in-depth, technically-grounded comparison of the characterization of acetamidine hydroiodide, with a primary focus on X-ray diffraction (XRD) methodologies. We will explore the causality behind experimental choices, compare its anticipated properties with known acetamidinium salts, and discuss alternative analytical techniques to provide a holistic understanding of this important molecule.
Introduction: The Significance of Acetamidine Hydroiodide and the Imperative for Structural Analysis
Acetamidine hydroiodide (CH₃C(NH)NH₂·HI) is an organic salt that has garnered attention for its role in the synthesis of hexagonal polytypes and as a component in the fabrication of perovskite-based optoelectronic devices.[1] The precise arrangement of ions in its crystal lattice dictates crucial physicochemical properties such as solubility, stability, hygroscopicity, and ultimately, its performance in various applications. Therefore, a definitive structural characterization is not merely an academic exercise but a critical step in optimizing its use and developing new applications.
X-ray diffraction stands as the gold standard for determining the atomic and molecular structure of crystalline materials.[2] By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of the atoms in a crystal, we can deduce the unit cell dimensions, space group, and the precise coordinates of each atom. This guide will delve into the practical application of XRD for acetamidine hydroiodide, offering a comparative perspective that is essential for comprehensive material characterization.
X-ray Diffraction Analysis of Acetamidine Hydroiodide: A Methodological Deep Dive
While a definitive, publicly available single-crystal structure of acetamidine hydroiodide is not readily found in crystallographic databases, we can outline a robust experimental approach for its characterization, drawing parallels with its halide counterpart, acetamidine hydrochloride, and other acetamidinium salts.
The Rationale for Choosing Single-Crystal vs. Powder XRD
The choice between single-crystal X-ray diffraction (SC-XRD) and X-ray powder diffraction (XRPD) is dictated by the nature of the sample and the desired level of structural detail.
-
Single-Crystal X-ray Diffraction (SC-XRD): This technique offers the most comprehensive structural information, providing the exact three-dimensional arrangement of atoms.[2] The primary prerequisite is the availability of a high-quality single crystal, typically 0.1-0.3 mm in size, with a well-defined shape and no internal fractures. The resulting data allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.
-
X-ray Powder Diffraction (XRPD): XRPD is a versatile technique used for the analysis of polycrystalline materials. It provides a characteristic "fingerprint" of a crystalline solid, which is invaluable for phase identification, purity assessment, and the determination of unit cell parameters. While full structure solution from powder data is more complex than from single-crystal data, it is often the only option when suitable single crystals cannot be grown.
For a novel compound like acetamidine hydroiodide, the initial goal would be to grow single crystals suitable for SC-XRD. However, should this prove challenging, XRPD provides a powerful alternative for initial characterization and comparison.
Experimental Protocol: From Sample Preparation to Data Analysis
The following protocol outlines the key steps for the characterization of acetamidine hydroiodide using both SC-XRD and XRPD.
Part A: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth (The Causality of Solvent Choice): The successful growth of single crystals is often the most challenging step. The choice of solvent is critical and is guided by the solubility of the compound. Acetamidine hydroiodide is reported to be soluble in water and ethanol, and insoluble in acetone, ether, and benzene.[1] A systematic screening of various solvents and solvent mixtures, employing techniques such as slow evaporation, vapor diffusion, and cooling crystallization, is necessary. The goal is to achieve a slow, controlled crystallization process that allows for the formation of a well-ordered crystal lattice.
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, collects a series of diffraction images as the crystal is rotated through a range of angles.
-
-
Data Processing and Structure Solution:
-
The collected diffraction spots are indexed to determine the unit cell parameters and Bravais lattice.
-
The space group is determined from the systematic absences in the diffraction data.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
Part B: X-ray Powder Diffraction (XRPD)
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis:
-
The resulting powder pattern is analyzed to identify the positions and intensities of the diffraction peaks.
-
This pattern serves as a unique fingerprint for acetamidine hydroiodide.
-
The peak positions can be used to determine the unit cell parameters through a process called indexing.
-
Diagram of the X-ray Diffraction Workflow
Caption: Experimental workflow for the characterization of acetamidine hydroiodide by X-ray diffraction.
Comparative Analysis: Acetamidine Hydroiodide in the Context of Other Amidinium Salts
A comparative approach is crucial for understanding the unique structural features of acetamidine hydroiodide. A key study by Jalový et al. provides a wealth of crystallographic data for a series of acetamidinium salts, which serves as an excellent basis for comparison.[3]
| Compound | Crystal System | Space Group | Key Structural Features | Hygroscopicity |
| Acetamidinium Chloride | Monoclinic | C2/c | 3D hydrogen-bonding network | Hygroscopic |
| Acetamidinium Nitrate | Monoclinic | P2₁/c | 2D layered structure | Not hygroscopic |
| Acetamidinium Formate | Monoclinic | P2₁/n | 2D layered structure | Not hygroscopic |
| Acetamidinium Oxalate | Triclinic | P-1 | 2D layered structure | Not hygroscopic |
| Acetamidinium Acetate | Monoclinic | P2₁/n | 3D hydrogen-bonding network | Hygroscopic |
| Acetamidinium Sulphate | Monoclinic | C2/c | 3D hydrogen-bonding network | Hygroscopic |
| Acetamidinium Perchlorate | Monoclinic | P2₁/c | 3D hydrogen-bonding network | Hygroscopic |
| Acetamidine Hydroiodide (Predicted) | - | - | Likely a 3D network due to the spherical nature of the iodide ion | Likely hygroscopic |
Data for acetamidinium salts other than hydroiodide are from Jalový et al. (2011).[3]
Expert Insights on the Predicted Structure of Acetamidine Hydroiodide:
Based on the trends observed in the acetamidinium salt series, we can hypothesize some structural characteristics for acetamidine hydroiodide. The iodide anion, being large and spherical, is less likely to form the directional hydrogen bonds that lead to the 2D layered structures seen in the nitrate, formate, and oxalate salts. It is more probable that the iodide ions will participate in a more isotropic, three-dimensional network of hydrogen bonds with the acetamidinium cations. This is analogous to the structure of acetamidinium chloride.
This predicted 3D structure has significant implications for the material's properties. The study by Jalový et al. convincingly argues that the hygroscopicity of acetamidinium salts is directly related to their crystal packing.[3] Salts with 2D layered structures are not hygroscopic, while those with 3D networks containing cavities are. Therefore, it is highly probable that acetamidine hydroiodide will be hygroscopic, a critical consideration for its storage and handling.
Alternative and Complementary Characterization Techniques
While XRD is the definitive method for structure determination, a multi-technique approach provides a more complete picture of a material's properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in a molecule. For acetamidine hydroiodide, FTIR can confirm the presence of N-H, C-N, and C-H bonds and provide information about the hydrogen bonding environment. It is a rapid and non-destructive technique that can be used for routine quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can provide valuable structural information. ¹H and ¹³C NMR in solution can confirm the molecular structure of the acetamidinium cation. Solid-state NMR can provide information about the local environment of the atoms in the crystal lattice and can be used to distinguish between different polymorphic forms.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material. DSC can determine the melting point and detect phase transitions, while TGA can assess thermal stability and decomposition pathways. The melting point of acetamidine hydroiodide is reported to be 177-178 °C.[1]
Comparative Summary of Analytical Techniques
| Technique | Information Obtained | Advantages | Limitations |
| SC-XRD | Precise 3D atomic structure, bond lengths/angles, intermolecular interactions. | Definitive structural information. | Requires high-quality single crystals. |
| XRPD | Crystalline phase identification, unit cell parameters, purity assessment. | Rapid, non-destructive, suitable for powders. | Structure solution can be challenging. |
| FTIR | Functional group identification, information on hydrogen bonding. | Rapid, versatile, non-destructive. | Provides indirect structural information. |
| NMR | Molecular structure confirmation (solution), local atomic environments (solid-state). | Provides detailed information on molecular connectivity. | Solid-state NMR can be complex to interpret. |
| Thermal Analysis | Melting point, phase transitions, thermal stability. | Quantitative thermal data. | Does not provide direct structural information. |
Conclusion: A Pathway to the Definitive Characterization of Acetamidine Hydroiodide
The comprehensive characterization of acetamidine hydroiodide is a critical endeavor for advancing its applications in materials science and beyond. While a definitive single-crystal structure remains to be reported in the public domain, this guide has outlined a robust, scientifically-grounded pathway for its elucidation using X-ray diffraction.
By employing the detailed experimental protocols for both single-crystal and powder XRD, researchers can obtain the crucial data needed for structural determination. Furthermore, the comparative analysis with other acetamidinium salts provides a predictive framework for understanding the likely crystal packing and physicochemical properties of acetamidine hydroiodide, particularly its probable hygroscopicity.
The integration of complementary techniques such as FTIR, NMR, and thermal analysis will provide a self-validating system of characterization, ensuring the trustworthiness and accuracy of the findings. This multi-faceted approach, grounded in the principles of scientific integrity and experimental causality, will undoubtedly pave the way for a deeper understanding and more effective utilization of this promising organic salt.
References
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5(1), 84. [Link]
-
Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5, 84. [Link]
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. PubMed. [Link]
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Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
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A Comparative Guide to Perovskite Solar Cells: The Impact of Acetamidine Hydroiodide on Performance and Stability
In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have emerged as a frontrunner for next-generation solar energy conversion due to their impressive power conversion efficiencies (PCEs) and low-cost fabrication. However, the intrinsic instability of perovskite materials in the presence of environmental factors such as moisture and heat remains a significant hurdle for commercialization. To address these challenges, researchers have explored various strategies, including compositional engineering through the use of additives. This guide provides a comprehensive comparison of perovskite solar cells with and without the additive acetamidine hydroiodide (AcHI), offering insights into its role in enhancing device performance and stability.
The Role of Acetamidine Hydroiodide in Perovskite Solar Cells
Acetamidine hydroiodide (AcHI) is an organic salt that, when incorporated into the perovskite active layer, has been shown to significantly improve the quality of the perovskite film and the overall performance of the solar cell. The primary functions of AcHI in perovskite solar cells include:
-
Enhanced Crystallinity and Morphology: The addition of an acetamidine-based salt has been found to enhance the crystallinity of the methylammonium lead iodide (CH₃NH₃PbI₃) perovskite.[1] This results in the formation of smoother and more uniform films with good surface coverage, which is crucial for efficient charge transport and reduced recombination losses.[1]
-
Defect Passivation and Reduced Recombination: Perovskite films, being polycrystalline in nature, often contain a high density of defects at the grain boundaries and surfaces, which act as traps for charge carriers and lead to non-radiative recombination, thereby reducing the device's open-circuit voltage (Voc) and fill factor (FF). Additives like AcHI can passivate these defects, leading to a longer carrier lifetime and a significant reduction in carrier recombination within the film and at the interfaces.[1]
Performance Comparison: With and Without Acetamidine Hydroiodide
To illustrate the quantitative impact of such additives, we can examine the performance of perovskite solar cells with and without a similar organic ammonium halide additive, propylamine hydroiodide (PAI).
| Performance Metric | Without PAI (Control) | With PAI (1 mg/mL) |
| Power Conversion Efficiency (PCE) | 19.3% | 21.9% |
| Open-Circuit Voltage (Voc) | 1.08 V | 1.15 V |
| Short-Circuit Current Density (Jsc) | Not specified | Not specified |
| Fill Factor (FF) | 75.2% | 78.9% |
Data from a study on propylamine hydroiodide (PAI) as an additive, which is expected to have a similar effect to acetamidine hydroiodide.
The data clearly demonstrates a substantial improvement in both PCE and Voc with the addition of the organic halide salt. The increase in Voc is a direct consequence of the reduction in non-radiative recombination due to defect passivation. The enhancement in the fill factor also points to improved charge extraction and reduced series resistance in the device.
Stability Under Environmental Stress
The long-term stability of perovskite solar cells under operational conditions, particularly under humidity and thermal stress, is a critical factor for their practical application. While specific stability data for AcHI-containing devices is limited, the mechanisms by which such additives enhance stability are well-understood.
Humidity Stability: The degradation of perovskite films in the presence of moisture is a major concern. Additives like AcHI can enhance the hydrophobicity of the perovskite film, creating a barrier that slows down the ingress of water molecules. This improved resistance to humidity helps to prevent the degradation of the perovskite crystal structure and maintain the device's performance over time.
Thermal Stability: Thermal stress can also lead to the degradation of the perovskite layer and the surrounding charge transport layers. The improved crystallinity and reduced defect density in perovskite films containing AcHI can contribute to better thermal stability. By forming a more robust and stable perovskite lattice, the additive can help to mitigate the detrimental effects of prolonged exposure to heat. Studies on formamidinium lead iodide (FAPbI₃) based perovskites have shown that compositional engineering can significantly enhance thermal stability.[2]
Experimental Protocols
The following are generalized, step-by-step methodologies for the fabrication of a standard n-i-p planar perovskite solar cell, with and without the incorporation of an acetamidine hydroiodide additive.
Fabrication of Perovskite Solar Cell (Control)
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution at 2000 rpm for 30 s, followed by annealing at 500°C for 30 minutes.
-
Perovskite Layer Deposition (One-Step Method):
-
A perovskite precursor solution (e.g., 1 M CH₃NH₃PbI₃ in a mixed solvent of DMF and DMSO) is spin-coated on the TiO₂ layer in a nitrogen-filled glovebox.
-
The spin-coating process typically involves a two-step program (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).
-
During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
-
The film is then annealed at 100°C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, typically doped with Li-TFSI and tBP, is spin-coated on the perovskite layer at 4000 rpm for 30 s.
-
Metal Electrode Deposition: Finally, a gold (Au) or silver (Ag) electrode (80-100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Fabrication of Perovskite Solar Cell with Acetamidine Hydroiodide
The fabrication process is identical to the control device, with the exception of the perovskite layer deposition step:
-
Perovskite Layer Deposition (with AcHI additive):
-
Acetamidine hydroiodide (AcHI) is added to the perovskite precursor solution at a specific concentration (e.g., a molar ratio relative to the lead halide precursor). The optimal concentration needs to be determined experimentally.
-
The AcHI-containing precursor solution is then spin-coated onto the TiO₂ layer using the same procedure as the control device.
-
The subsequent anti-solvent treatment and annealing steps remain the same.
-
Visualizing the Impact of Acetamidine Hydroiodide
The following diagrams illustrate the device architecture and the proposed mechanism of AcHI-induced performance enhancement.
Caption: A schematic of a standard n-i-p perovskite solar cell structure.
Caption: Proposed mechanism of performance enhancement by acetamidine hydroiodide.
Conclusion
The incorporation of acetamidine hydroiodide as an additive in perovskite solar cells presents a promising strategy to enhance their performance and stability. By improving the crystallinity of the perovskite film, passivating defects, and reducing charge carrier recombination, AcHI contributes to higher power conversion efficiencies, primarily through an increase in the open-circuit voltage and fill factor. While more comprehensive studies with direct comparative data are needed to fully quantify the benefits of AcHI, the available evidence and analogies with similar additives strongly support its positive impact. As the field of perovskite photovoltaics continues to mature, the rational design and implementation of such additives will be instrumental in overcoming the remaining challenges and paving the way for the commercialization of this highly promising solar cell technology.
References
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Zheng, G., Li, L., Wang, L., Gao, X., & Zhou, H. (2017). The investigation of an amidine-based additive in the perovskite films and solar cells. Journal of Semiconductors, 38(1), 014001. [Link]
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Zheng, G., Li, L., Wang, L., Gao, X., & Zhou, H. (2017). The investigation of an amidine-based additive in the perovskite films and solar cells. Journal of Semiconductors, 38(1), 014001. [Link]
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Ahmadi, M., & Razi, S. (2020). Improvement of the stability of perovskite solar cells in terms of humidity/heat via compositional engineering. Journal of Materials Science: Materials in Electronics, 31(15), 12553-12563. [Link]
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Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells with improved stability, efficiency, and ideal bandgap. Energy & Environmental Science, 9(6), 1989-1997. [Link]
-
Yang, B., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Molecules, 29(17), 4065. [Link]
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The Evolving Landscape of Lewis Acid Catalysis: A Comparative Guide to Acetamidine Hydroiodide and Its Contemporaries
For Immediate Publication
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the quest for efficient, selective, and environmentally benign catalysts is a perpetual endeavor. Lewis acids, electron-pair acceptors, are cornerstone catalysts that activate a vast array of chemical transformations. While traditional metal-based Lewis acids have long dominated the field, there is a growing impetus to explore and understand alternative catalytic systems. This guide provides a comprehensive comparison of the potential efficacy of a lesser-explored candidate, acetamidine hydroiodide, against a backdrop of well-established Lewis acids. By synthesizing available data and drawing logical inferences from related structures, we aim to provide a predictive framework for its utility in modern organic synthesis.
The Foundation: Understanding Lewis Acidity in Catalysis
A Lewis acid accelerates chemical reactions by accepting an electron pair from a reactant, thereby increasing its electrophilicity. This activation is pivotal in numerous synthetic transformations, including carbon-carbon bond formation, esterification, and amidation. The strength and efficacy of a Lewis acid are dictated by factors such as the charge density of the acidic center, the nature of its counter-ion, and its interaction with the solvent and reactants.
Traditional Lewis acids, such as metal halides (e.g., ZnCl₂, AlCl₃) and organometallic compounds, have proven to be powerful tools. However, their application can be hampered by issues of moisture sensitivity, harsh reaction conditions, and the generation of metallic waste. This has spurred the investigation of alternative, often milder, and more sustainable Lewis acids.
Acetamidine Hydroiodide: A Potential Player in Organocatalysis
Acetamidine hydroiodide is the salt formed from the protonation of acetamidine by hydroiodic acid. The catalytic potential of this compound stems from the Lewis acidity of the acetamidinium cation.
The Acetamidinium Cation: A Source of Lewis Acidity
The acetamidinium cation, [CH₃C(NH₂)₂]⁺, possesses a delocalized positive charge across the N-C-N framework. This delocalization, while stabilizing the cation, also renders the hydrogen atoms on the nitrogen atoms acidic. These N-H protons can act as hydrogen-bond donors, a key feature of many organocatalysts. By forming hydrogen bonds with Lewis basic sites on a substrate (e.g., the carbonyl oxygen of an ester or a ketone), the acetamidinium cation can enhance the substrate's electrophilicity, thereby activating it for nucleophilic attack. This mode of activation is central to the catalytic activity of many amidinium and guanidinium salts in various organic reactions.
The Role of the Hydroiodide Counter-ion
The hydroiodide (I⁻) counter-ion is relatively large and "soft," leading to a weaker interaction with the acetamidinium cation compared to smaller, "harder" anions like chloride. This can be advantageous in catalysis, as a less tightly bound counter-ion may result in a more "available" and therefore more active catalytic cation.
Comparative Efficacy: Acetamidine Hydroiodide vs. Established Lewis Acids
To gauge the potential efficacy of acetamidine hydroiodide, we will compare its inferred catalytic activity with that of several well-established Lewis acids across key synthetic transformations. The following sections present a comparative analysis based on published experimental data for these established catalysts. While direct data for acetamidine hydroiodide is limited, the performance of other amidinium salts provides a valuable benchmark for its expected behavior.
Esterification Reactions
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation often catalyzed by acids.
Table 1: Comparison of Lewis Acid Catalysts in Esterification Reactions
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| ZnCl₂ | Carboxylic acids, Phenols | POCl₃, reflux, 1-2 h | 75-90 | [1] |
| Iodine | Carboxylic acids, Alcohols | Solvent-free or various solvents | Good to excellent | [2][3] |
| Sc(OTf)₃ | Primary amides, Alcohols | Cyclohexane or n-heptane, 100 °C, 24 h | up to 98 | [4] |
| Acetamidine Hydroiodide (Predicted) | Carboxylic acids, Alcohols | Mild conditions (e.g., toluene, reflux) | Moderate to Good | - |
Based on the general catalytic activity of amidinium salts, acetamidine hydroiodide is predicted to catalyze esterification under relatively mild conditions, likely proceeding via activation of the carboxylic acid through hydrogen bonding.
-
To a solution of the carboxylic acid (1.0 mmol) and phenol (1.2 mmol) in POCl₃ (5 mL), add ZnCl₂ (10 mol%).
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Transamidation Reactions
Transamidation, the conversion of one amide to another by reaction with an amine, is a valuable tool for peptide synthesis and late-stage functionalization.
Table 2: Comparison of Lewis Acid Catalysts in Transamidation Reactions
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| FeCl₃ | Esters, Amines | Solvent-free, 80 °C, 1.5-3 h | Good | [5] |
| La(OTf)₃ | Esters, Amines | rt–70 °C, 1–48 h | Good | [6] |
| Acetamidine Hydroiodide (Predicted) | Amides, Amines | Moderate heating (e.g., 80-100 °C) | Moderate to Good | - |
Amidinium salts have been shown to catalyze transamidation reactions. It is anticipated that acetamidine hydroiodide would facilitate this transformation by activating the amide carbonyl towards nucleophilic attack by the incoming amine.
-
In a reaction vessel, combine the ester (1.0 mmol), amine (1.2 mmol), and FeCl₃ (5 mol%).
-
Heat the solvent-free mixture at 80 °C for 1.5-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Aldol Reactions
The aldol reaction, which forms a new carbon-carbon bond, is a cornerstone of organic synthesis. Lewis acids are frequently employed to activate the carbonyl electrophile.
Table 3: Comparison of Lewis Acid Catalysts in Aldol Reactions
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| BF₃·Et₂O | Steroid sapogenins, Benzaldehyde | Not specified | Good | [7] |
| L-proline (organocatalyst) | Aldehyde, Acetone | Not specified | Moderate | [8] |
| Acetamidine Hydroiodide (Predicted) | Aldehydes, Ketones | Mild conditions | Moderate | - |
The hydrogen-bonding capability of the acetamidinium cation suggests its potential as a catalyst for aldol reactions, activating the aldehyde carbonyl for attack by the enolate or enamine of the ketone.
-
Dissolve the steroid sapogenin (1.0 mmol) and benzaldehyde (1.2 mmol) in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add BF₃·Et₂O (1.0-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature until completion (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Mechanistic Insights: A Visual Comparison
To better understand the catalytic roles, let's visualize the proposed mechanism for acetamidine hydroiodide in an esterification reaction and compare it to a classic metal-based Lewis acid.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic efficacy of acetamidine hydroiodide as a Lewis acid remains to be broadly established in the literature, a strong case can be made for its potential based on the known catalytic activity of other amidinium salts. Its ability to act as a hydrogen-bond donor suggests it could be a mild and effective organocatalyst for a range of important organic transformations.
Compared to traditional metal-based Lewis acids like ZnCl₂, FeCl₃, and lanthanide triflates, acetamidine hydroiodide offers the potential advantages of being metal-free, less sensitive to trace amounts of water, and more environmentally benign. However, it is unlikely to match the catalytic power of strong Lewis acids like Sc(OTf)₃ or BF₃·Et₂O in reactions requiring significant electrophilic activation.
The true potential of acetamidine hydroiodide as a catalyst lies in its prospective application in green chemistry, where mild reaction conditions and the avoidance of heavy metals are paramount. Further research is warranted to fully explore its catalytic scope and to quantify its Lewis acidity relative to established catalysts. This guide serves as a foundational framework to inspire and direct such future investigations.
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BF₃·Et₂O-induced stereoselective aldol reaction with benzaldehyde, and steroid sapogenins and its application to a convenient synthesis of dinorcholanic lactones. PubMed. [Link]
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Selected compounds containing amidinium salt unit. The significance of... ResearchGate. [Link]
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Moshapo, T., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
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Direct Transamidation Reactions: Mechanism and Recent Advances. PMC - NIH. [Link]
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Synthesis and properties of acetamidinium salts. ResearchGate. [Link]
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Progress in Synthetic Application of Iodine as a Lewis Acid Catalyst. ResearchGate. [Link]
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BF3 ⋅ Et2O‐catalyzed RA of Dialkyl Ketones and Alkyl Amines. ResearchGate. [Link]
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Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ChemRxiv. [Link]
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Synthesis and biological activity of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes. PubMed. [Link]
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Efficient Transamidation of Tertiary Alkyl Amides. ChemistryViews. [Link]
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Scandium triflate catalyzed ester synthesis using primary amides. Semantic Scholar. [Link]
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Determining the Overall Acidity or Basicity of Salt Solutions. YouTube. [Link]
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BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G. PMC. [Link]
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Esterification of Carboxylic Acids with Alcohols under Microwave Irradiation in the Presence of Zinc Triflate. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving Iminium and Amidinium Salts
For researchers, medicinal chemists, and professionals in drug development, understanding the kinetics of reactions involving iminium and amidinium salts is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and ultimately, accelerating the discovery of new therapeutics. This guide provides an in-depth, objective comparison of the kinetic behavior of these two crucial classes of reactive intermediates. We will delve into the causality behind experimental choices for kinetic analysis and present self-validating protocols, ensuring the trustworthiness of the data generated.
Foundational Principles: Iminium vs. Amidinium Salts
Iminium and amidinium salts are both cationic species characterized by a positively charged nitrogen atom double-bonded to a carbon. However, their distinct structural features give rise to significant differences in their reactivity, stability, and, consequently, their kinetic profiles in chemical reactions.
-
Iminium Salts: These feature a C=N⁺R₂ moiety and are typically formed from the condensation of a secondary amine with an aldehyde or ketone.[1] They are key intermediates in a vast array of organic transformations, including Mannich reactions, organocatalysis, and biosynthetic pathways.[2][3] The electrophilicity of the carbon atom in the C=N⁺ bond is a primary driver of their reactivity.
-
Amidinium Salts: Characterized by a [R₂N=C(R)-NR₂]⁺ structure, amidinium salts can be viewed as N-substituted derivatives of protonated amidines. They are valuable as synthetic intermediates, organocatalysts, and have applications in the preparation of heterocyclic compounds.[4][5][6] The delocalization of the positive charge across the N-C-N system influences their stability and nucleophilic attack susceptibility.
This guide will explore the kinetic nuances of reactions where these salts act as either key intermediates or catalysts.
Designing Kinetic Experiments: A Methodological Comparison
The choice of analytical technique for kinetic studies is dictated by the reaction's timescale, the concentration of the species of interest, and the presence of suitable spectroscopic handles. Here, we compare the two most common methods for monitoring reactions involving iminium and amidinium salts: Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy.
NMR spectroscopy is a powerful tool for obtaining detailed structural information and quantifying the concentration of reactants, intermediates, and products over time.[7][8]
Causality of Experimental Choices:
-
Why ¹H NMR? Proton NMR is highly sensitive and allows for the tracking of multiple species simultaneously, provided they have unique, non-overlapping signals. For iminium and amidinium salts, the protons alpha to the positively charged nitrogen often exhibit characteristic downfield shifts, making them excellent probes for monitoring the reaction progress.[9][10]
-
When to Use ¹³C NMR? While less sensitive than ¹H NMR, ¹³C NMR can be invaluable when proton signals are complex or overlapping. The chemical shift of the C=N⁺ carbon is particularly informative about the electronic environment of the iminium or amidinium moiety.[10]
-
Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve all reaction components and be inert under the reaction conditions. CD₃CN (acetonitrile-d₃) and CDCl₃ (chloroform-d) are common choices.
-
Internal Standard: A non-reactive internal standard with a simple, isolated signal (e.g., TMS, 1,3,5-trimethoxybenzene) is essential for accurate quantification.
Self-Validating Experimental Protocol: Kinetic Analysis of Iminium Salt Formation via ¹H NMR
-
Preparation: In an NMR tube, dissolve the secondary amine (e.g., pyrrolidine, 1.0 eq) and a non-reactive internal standard in the chosen deuterated solvent (e.g., CDCl₃, 0.5 M).
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the starting materials to establish initial concentrations and chemical shifts.
-
Initiation: At time t=0, inject the aldehyde or ketone (e.g., propanal, 1.0 eq) into the NMR tube, cap, and shake vigorously.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Processing: Process the spectra and integrate the characteristic signals of the starting materials and the iminium salt product relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of the iminium salt versus time to determine the reaction rate.
Workflow for NMR-based Kinetic Analysis
Caption: Workflow for NMR-based kinetic analysis.
UV-Vis spectroscopy is ideal for monitoring reactions that involve a change in chromophores and is particularly well-suited for fast reactions when coupled with a stopped-flow apparatus.[11][12][13]
Causality of Experimental Choices:
-
Chromophore Requirement: This technique is only applicable if the reactants, intermediates, or products have a distinct and sufficiently strong absorption in the UV-Vis range. Aromatic iminium and amidinium salts often possess suitable chromophores.
-
Why Stopped-Flow for Fast Reactions? For reactions that are complete within seconds or milliseconds, manual mixing is inadequate. A stopped-flow instrument rapidly mixes reactants and initiates data acquisition, allowing for the measurement of pre-steady-state kinetics.[14][15][16]
-
Wavelength Selection: The reaction should be monitored at a wavelength where the species of interest has a strong absorbance and other components have minimal interference.
-
Beer-Lambert Law: Accurate concentration determination relies on the validity of the Beer-Lambert law (A = εbc). This should be verified by creating a calibration curve.
Self-Validating Experimental Protocol: Stopped-Flow UV-Vis Kinetics of an Amidinium-Catalyzed Reaction
-
Spectra Acquisition: Record the UV-Vis spectra of the starting materials, the amidinium salt catalyst, and the expected product to identify a suitable monitoring wavelength (λ_max).
-
Calibration: Prepare a series of solutions of the product at known concentrations and measure their absorbance at λ_max to create a Beer-Lambert calibration curve.
-
Reactant Loading: Load one syringe of the stopped-flow instrument with a solution of the reactants and the other with a solution of the amidinium salt catalyst.
-
Rapid Mixing and Data Collection: The instrument will rapidly inject and mix the two solutions, and the absorbance at λ_max will be recorded as a function of time.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law. Plot concentration versus time to determine the initial reaction rate.
-
Order of Reaction: Repeat the experiment with varying concentrations of reactants and catalyst to determine the order of the reaction with respect to each component.
General Mechanism of Iminium Catalysis
Caption: General mechanism of iminium catalysis.
Comparative Kinetic Performance: Iminium vs. Amidinium Salts
While the specific rates of reaction are highly dependent on the substrates, catalyst structure, and reaction conditions, we can draw some general comparisons based on their inherent chemical properties.
| Feature | Iminium Salts | Amidinium Salts | Supporting Rationale |
| Rate of Formation | Generally rapid from secondary amines and aldehydes/ketones, often acid-catalyzed.[1] | Formation can be slower, sometimes requiring harsher conditions or specific precursors like imidoyl chlorides.[17] | The carbonyl carbon is typically more electrophilic than the nitrile carbon (a common precursor for amidines). |
| Electrophilicity | Highly electrophilic at the C=N⁺ carbon, making them susceptible to nucleophilic attack.[1] | The positive charge is delocalized over two nitrogen atoms, reducing the electrophilicity of the central carbon compared to an iminium ion. | Resonance stabilization in amidinium ions disperses the positive charge. |
| Susceptibility to Hydrolysis | Generally susceptible to hydrolysis back to the parent amine and carbonyl compound, especially in aqueous acid.[1] | More stable towards hydrolysis due to the delocalized positive charge. | The greater stability of the amidinium cation makes it a poorer leaving group for the attacking water molecule. |
| Catalytic Activity | Widely used in organocatalysis to activate α,β-unsaturated carbonyls towards nucleophilic attack.[2][18] | Also used as organocatalysts, particularly as soft Lewis acids for activating thioesters and in ring-opening reactions.[6][19] | The choice between an iminium and amidinium salt catalyst will depend on the specific substrate and the desired activation. |
| Reaction Mechanism | Often proceed via nucleophilic addition to the iminium carbon, followed by further transformations. | Can involve nucleophilic attack at the central carbon, but other mechanisms like anion-assisted exchange are also observed.[20][21][22] | The additional nitrogen atom in amidinium salts allows for more complex mechanistic pathways. |
Note: The provided table offers a generalized comparison. Experimental determination of reaction kinetics is crucial for any specific system.
Applications in Drug Development
The kinetic understanding of reactions involving these salts is critical in pharmaceutical sciences:
-
Process Optimization: Kinetic data allows for the optimization of reaction times, temperatures, and catalyst loading, leading to more efficient and cost-effective syntheses of active pharmaceutical ingredients (APIs).
-
Impurity Profiling: Understanding the kinetics of side reactions helps in minimizing the formation of impurities, a critical aspect of drug manufacturing and regulatory compliance.
-
Mechanism-Based Drug Design: For drugs that act via the formation of iminium or amidinium intermediates (e.g., covalent inhibitors), kinetic studies can elucidate the mechanism of action and inform the design of more potent and selective compounds. Amidinium and guanidinium groups are also prevalent in antimalarial drugs, where their basicity and hydrogen-bonding capabilities are key to their activity.[23]
Conclusion
Both iminium and amidinium salts are indispensable tools in modern organic synthesis and drug development. While they share the common feature of a cationic C=N bond, their kinetic behavior differs significantly due to variations in charge delocalization and stability. A thorough understanding of these differences, gained through rigorous kinetic studies using techniques like NMR and stopped-flow UV-Vis spectroscopy, is essential for any researcher aiming to harness their full synthetic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for designing and interpreting such kinetic investigations.
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Alegre-Requena, J. V., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18881-18889. [Link]
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Streuff, J., et al. (2019). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
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Chen, W.-C., et al. (2012). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions, 41(47), 14480-14489. [Link]
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Kantlehner, W., et al. (1988). Orthoamides and iminium salts, CV. Reactions of orthoamides of alkyne carboxylic acids with carboxylic acid amides. Liebigs Annalen der Chemie, 1988(4), 345-357. [Link]
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A Head-to-Head Battle for Parasite Annihilation: Unpacking the Antimalarial Potential of Bis-Amidines and Bis-Guanidines
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutics against malaria, a disease that continues to exact a devastating toll on global health, the exploration of dicationic aromatic compounds has yielded promising candidates. Among these, bis-amidines and bis-guanidines have emerged as potent classes of molecules with significant antimalarial activity. Their shared ability to target the AT-rich DNA of the Plasmodium falciparum parasite provides a common mechanistic battleground. However, subtle yet crucial differences in their chemical structure, biological activity, and physicochemical properties dictate their potential as viable drug candidates. This guide provides a comprehensive, data-driven comparison of bis-amidines and bis-guanidines, offering researchers and drug development professionals a critical resource for navigating this promising area of antimalarial discovery.
At the Core of the Conflict: Chemical Structures and the DNA Minor Groove
Bis-amidines and bis-guanidines are characterized by two positively charged terminal groups connected by a flexible or rigid linker. This dicationic nature at physiological pH is fundamental to their primary mechanism of action: binding to the minor groove of DNA, particularly at AT-rich sequences which are abundant in the P. falciparum genome.[1][2] This interaction is thought to interfere with DNA replication and transcription, ultimately leading to parasite death.
The key distinction lies in the terminal cationic groups: the amidine (-C(=NH)NH2) and the guanidine (-NH-C(=NH)NH2) moieties. This seemingly small difference in a single nitrogen atom profoundly influences the compounds' basicity, hydrogen bonding capacity, and overall three-dimensional structure, which in turn affects their DNA binding affinity, sequence specificity, and pharmacological properties.[3]
In Vitro Efficacy: A Tale of Nanomolar Potency
Both bis-amidines and bis-guanidines have demonstrated impressive potency against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. Numerous studies have reported 50% inhibitory concentration (IC50) values in the low nanomolar range, highlighting their potential to overcome existing drug resistance mechanisms.[3][4]
| Compound Class | Representative Compound | P. falciparum Strain | IC50 (nM) | Cytotoxicity (CC50, e.g., on HEK293 cells) (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Bis-amidines | Pentamidine | 3D7 | ~50 | >10 | >200 | [5] |
| Furamidine (DB75) | W2 | 8.5 | 5.5 | ~647 | [2] | |
| DB289 (Prodrug of Furamidine) | W2 | 4.3 | >100 | >23,255 | [2] | |
| Bis-guanidines | CG-1 | K1 | 3.2 | 15 | ~4687 | [2] |
| Bis-cyclic guanidine (TPI 2359-47) | Dd2 | ~200-350 | >20 | >60 | [6] | |
| Various bis-guanidines | Not Specified | <1 | Not Specified | Not Specified | [3] |
Data Interpretation: The selectivity index (SI) is a crucial parameter, indicating the therapeutic window of a compound. A higher SI value is desirable, signifying greater selectivity for the parasite over host cells. While both classes exhibit potent antiplasmodial activity, the specific structure of the linker and terminal groups significantly impacts both efficacy and cytotoxicity. For instance, increasing the linker length in some bis-amidine series can enhance antimalarial activity but may also lead to increased hemolytic activity.[1]
In Vivo Performance: The Murine Model Proving Ground
The ultimate test of an antimalarial candidate lies in its in vivo efficacy. The Peter's 4-day suppressive test in murine models infected with rodent malaria parasites, such as Plasmodium berghei, is a standard preclinical assay to evaluate the ability of a compound to inhibit parasite proliferation. Both bis-amidines and bis-guanidines have shown promising results in these models, with some compounds achieving significant parasite suppression at well-tolerated doses.
| Compound Class | Representative Compound | Murine Model | Efficacy (ED50/ED90 in mg/kg/day) | Reference |
| Bis-amidines | Furamidine (DB75) | P. berghei | ED50 ~1.5 | [2] |
| Bis-guanidines | Various bis-guanidines | P. berghei | Curative at 20 mg/kg (for some compounds) | [2] |
Causality in Experimental Design: The 4-day suppressive test is designed to assess the early blood-stage activity of a compound. The daily dosing regimen over four days helps to maintain therapeutic concentrations of the drug, providing a robust measure of its ability to control parasitemia. The choice of the parasite strain and mouse model is also critical, as it can influence the pharmacokinetic and pharmacodynamic properties of the test compound.
Unraveling the Mechanism of Action: Beyond DNA Binding
While DNA minor groove binding is the widely accepted primary mechanism of action, evidence suggests that other cellular processes may also be affected. The dicationic nature of these compounds could lead to their accumulation in the acidic food vacuole of the parasite, potentially disrupting hemozoin formation, a critical detoxification pathway for the parasite.[7] Furthermore, interactions with other cellular components cannot be ruled out and warrant further investigation.
Diagram of the Proposed Mechanism of Action
Caption: Proposed dual mechanism of antimalarial action for bis-amidines and bis-guanidines.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for the key assays used to evaluate the antimalarial activity of bis-amidines and bis-guanidines.
In Vitro Antimalarial Susceptibility Testing: The SYBR Green I-based Assay
This assay is a widely used, robust, and high-throughput method for determining the IC50 values of antimalarial compounds.[8][9] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.
Diagram of the SYBR Green I Assay Workflow
Caption: Step-by-step workflow for the SYBR Green I in vitro antimalarial assay.
Detailed Protocol:
-
Preparation of Drug Plates:
-
Prepare serial dilutions of the test compounds (bis-amidines and bis-guanidines) in appropriate solvent (e.g., DMSO) and then in culture medium.
-
Dispense 100 µL of each drug dilution into the wells of a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.
-
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 or W2 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation. This is crucial for consistent and reproducible results.
-
-
Assay Initiation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5-1% and a hematocrit of 2%.
-
Add 100 µL of the parasite suspension to each well of the drug-containing plate.
-
-
Incubation:
-
Incubate the plates for 72 hours under the standard culture conditions mentioned above. This duration allows for at least one full intraerythrocytic developmental cycle.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye.
-
Carefully remove 100 µL of the culture supernatant from each well.
-
Add 100 µL of the lysis buffer to each well.
-
-
Fluorescence Measurement:
-
Incubate the plates in the dark at room temperature for at least 1 hour to allow for complete cell lysis and DNA staining.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Assessment: The Peter's 4-Day Suppressive Test
This standard in vivo assay evaluates the schizonticidal activity of a compound against the blood stages of rodent malaria parasites.[10][11][12]
Diagram of the 4-Day Suppressive Test Workflow
Caption: Workflow for the in vivo 4-day suppressive test in a murine model.
Detailed Protocol:
-
Animal Model and Parasite Strain:
-
Use a suitable mouse strain (e.g., Swiss albino or BALB/c) and a rodent malaria parasite strain (e.g., P. berghei ANKA).
-
-
Infection:
-
On Day 0, inoculate the mice intraperitoneally with approximately 1x10^7 parasitized red blood cells from a donor mouse.
-
-
Drug Administration:
-
Randomly divide the infected mice into groups (typically 5 mice per group).
-
Starting 2-4 hours post-infection (Day 0) and continuing for the next three days (Days 1, 2, and 3), administer the test compounds (bis-amidines or bis-guanidines) orally or via another appropriate route at various dose levels.
-
Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
-
-
Monitoring Parasitemia:
-
On Day 4, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression for each dose group relative to the vehicle control group using the formula: [ (Average parasitemia in control group - Average parasitemia in treated group) / Average parasitemia in control group ] * 100.
-
Plot the percent suppression against the log of the dose to determine the 50% and 90% effective doses (ED50 and ED90).
-
The Verdict: A Nuanced Choice for Future Drug Development
Both bis-amidines and bis-guanidines represent highly promising scaffolds for the development of novel antimalarial drugs. Their potent, dual-action mechanism targeting both DNA and potentially other parasitic processes, combined with their efficacy against drug-resistant strains, makes them attractive candidates.
The choice between these two classes is not straightforward and depends on a careful evaluation of the structure-activity and structure-toxicity relationships. While bis-guanidines may offer advantages in terms of basicity and hydrogen bonding potential, which can translate to higher affinity for their target, this can also lead to off-target effects and increased cytotoxicity.[3] Conversely, the amidine group, while less basic, can be readily modified to fine-tune the compound's properties. The development of prodrugs, such as DB289 for furamidine, has shown that it is possible to mitigate toxicity issues associated with amidines while retaining in vivo efficacy.
Ultimately, the path forward lies in the rational design of new analogues in both classes. By systematically modifying the linker, the aromatic core, and the terminal cationic groups, it should be possible to optimize the therapeutic index, enhancing antimalarial potency while minimizing host cell toxicity. This comparative guide provides the foundational knowledge and experimental frameworks necessary to navigate this exciting and critical area of antimalarial drug discovery.
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Safety Operating Guide
Navigating the Disposal of Acetamidine Hydroiodide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. Acetamidine Hydroiodide, a versatile building block in medicinal chemistry and materials science, is one such compound. However, its utility in the lab is matched by the critical need for its responsible disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Acetamidine Hydroiodide, ensuring the protection of both laboratory personnel and the environment.
The First Principle: Proactive Waste Management
Effective chemical waste management begins long before a substance is designated for disposal. It is an ongoing process of hazard assessment, proper labeling, and segregation at the point of generation. The causality behind this principle is simple: preventing accidental mixing of incompatible chemicals and ensuring clear identification of hazards are paramount to avoiding dangerous reactions and ensuring proper final disposal.
Characterizing Acetamidine Hydroiodide Waste: A Necessary Hazard Assessment
Before any disposal action is taken, a thorough hazard assessment of Acetamidine Hydroiodide is mandatory. Based on available Safety Data Sheets (SDS), this compound exhibits the following characteristics:
| Property | Hazard Classification | Implication for Disposal |
| Acute Toxicity | Harmful if swallowed | Must not be disposed of via drain or regular trash. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2][3][4] | Requires handling with appropriate personal protective equipment (PPE) and disposal as hazardous waste. |
| Eye Damage/Irritation | Causes serious eye irritation[1][2][3][4] | Necessitates the use of eye protection and disposal as hazardous waste. |
| Respiratory Sensitization | May cause respiratory irritation[1][2][4] | Handling should be performed in a well-ventilated area or fume hood. |
| Iodide Content | Special consideration is needed as iodine-containing compounds can release iodine vapor, especially if heated or mixed with certain other chemicals.[5] |
This hazard profile firmly categorizes Acetamidine Hydroiodide as a hazardous waste .[6] Therefore, it must not be disposed of down the drain or in regular solid waste bins.[5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the self-validating system for the proper disposal of Acetamidine Hydroiodide, from the laboratory bench to final collection.
Step 1: Container Selection and Labeling
The integrity of the disposal process begins with the primary containment.
-
Choose a Compatible Container: Select a clean, leak-proof container made of a material compatible with Acetamidine Hydroiodide. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Acetamidine Hydroiodide" (avoiding abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Step 2: Waste Accumulation and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Segregate by Hazard Class: Store the Acetamidine Hydroiodide waste container separately from incompatible materials. Specifically, avoid storing it with strong oxidizing agents, bases, or acids unless you have confirmed compatibility.
-
Maintain a Closed Container: The waste container must remain closed at all times, except when adding waste. This minimizes the risk of spills and the release of vapors.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
Step 3: On-Site Storage and Removal
Adherence to institutional and regulatory time limits for waste accumulation is mandatory.
-
Follow Accumulation Time Limits: Be aware of your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in a satellite accumulation area (typically the laboratory).
-
Arrange for Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to transport the waste off-site yourself.
-
Documentation: Complete any required waste pickup forms or manifests provided by your EHS department. This documentation is a critical part of the cradle-to-grave tracking of hazardous waste.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Acetamidine Hydroiodide.
Caption: Disposal workflow for Acetamidine Hydroiodide.
The Causality of Compliance: Why These Steps Matter
Following these procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. Improper disposal of Acetamidine Hydroiodide can lead to:
-
Environmental Contamination: The introduction of this and other chemicals into the water supply or soil can have ecotoxicological effects.
-
Safety Hazards: Accidental mixing with incompatible chemicals can result in fires, explosions, or the release of toxic gases. For instance, mixing iodide-containing waste with bleach can produce toxic fumes.[5]
-
Regulatory Penalties: Non-compliance with hazardous waste regulations can result in significant fines and legal action against both the institution and individual researchers.
By adhering to this guide, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
-
Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health and Senior Services. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine . Agency for Toxic Substances and Disease Registry. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
-
Environmental Health and Safety Disposal of Iodine . Case Western Reserve University. [Link]
-
How to Safely Dispose of Laboratory Waste? . Stericycle UK. [Link]
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Mastering the Safe Handling of Acetamidine Hydroiodide: A Guide to Personal Protective Equipment
For researchers at the forefront of drug development, the synthesis and handling of novel compounds are daily realities. Acetamidine Hydroiodide, a compound with significant potential, also presents a unique set of handling challenges due to its chemical properties. This guide provides an in-depth, procedural framework for the safe handling of Acetamidine Hydroiodide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination and ensuring operational safety.
Understanding the Hazard Profile: A Dual-Risk Compound
-
Acetamidine Moiety: Safety data for analogous compounds, such as Acetamidine Hydrochloride, consistently classify it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
-
Hydroiodide Moiety: The hydroiodide component introduces a more severe hazard. Hydriodic acid is a corrosive chemical that can cause severe skin and eye burns upon contact.[6] Inhalation can lead to irritation of the nose, throat, and lungs.[6]
Therefore, Acetamidine Hydroiodide must be treated as a corrosive and irritant solid . This dual nature necessitates a stringent approach to personal protection, guarding against both direct chemical burns and irritation from dust or aerosols.
Core Directive: The Hierarchy of Controls
Before delving into PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure.
-
Engineering Controls: The primary method for controlling exposure to Acetamidine Hydroiodide is to handle it within a certified chemical fume hood. This will contain any dust or vapors that may be generated.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the associated hazards.
Essential Personal Protective Equipment (PPE) for Handling Acetamidine Hydroiodide
The following table summarizes the minimum PPE required for handling Acetamidine Hydroiodide. The selection of specific items should be guided by a task-specific risk assessment.
| Body Part | PPE Item | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Acetamidine Hydroiodide poses a significant risk of severe eye irritation and potential corrosion.[1][2][3] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. When there is a risk of splashing, a full-face shield must be worn in conjunction with goggles. |
| Hands | Chemical-Resistant Gloves (Nitrile, double-gloved) | To prevent skin irritation and corrosive burns, chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice for handling most corrosive solids. For enhanced protection, it is best practice to wear two pairs of gloves ("double-gloving"). This provides a backup barrier in case the outer glove is compromised. Always inspect gloves for any signs of degradation or punctures before use. |
| Body | Laboratory Coat (Chemically Resistant) | A buttoned, long-sleeved laboratory coat provides a primary barrier against accidental spills and contamination of personal clothing. For handling larger quantities or in situations with a higher risk of splashing, a chemically resistant apron or a full protective suit may be necessary. |
| Respiratory | N95 Respirator (or higher) | If there is a potential for generating dust or aerosols (e.g., during weighing, transferring, or spill cleanup), respiratory protection is required to prevent irritation of the respiratory tract.[1][3] An N95 respirator is the minimum requirement. For higher-risk procedures, a respirator with a higher protection factor, such as a half-mask or full-face respirator with appropriate cartridges, should be considered. All personnel required to wear respirators must be medically cleared and fit-tested. |
| Feet | Closed-toe Shoes | To protect against spills and falling objects, sturdy, closed-toe shoes made of a non-porous material are mandatory in the laboratory. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its correct use. Follow these step-by-step procedures to minimize the risk of contamination.
Donning PPE Workflow
Doffing PPE to Prevent Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).
Step-by-Step Doffing Protocol:
-
Outer Gloves: With your outer-gloved right hand, grasp the palm of your outer-gloved left hand and peel it off, turning it inside out. Hold the removed glove in your gloved right hand. Slide the fingers of your now inner-gloved left hand under the cuff of the right outer glove and peel it off, turning it inside out and enclosing the first glove. Dispose of both gloves in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it off, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within and place it in the designated laundry or disposal bin.
-
Respirator: Remove the respirator from the back of your head.
-
Inner Gloves: Remove the inner gloves using the same procedure as for the outer gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with Acetamidine Hydroiodide must be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weigh papers, and any other solid materials. These items should be placed in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: The original container of Acetamidine Hydroiodide should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to follow your institution's specific guidelines.
-
Spill Cleanup: In the event of a spill, do not use water as this may create a corrosive solution. Use a spill kit with an appropriate absorbent for corrosive solids. All materials used for cleanup must be disposed of as hazardous waste.
-
Iodine-Containing Waste: Due to the iodine content, this waste should not be incinerated as it can release iodine vapor into the environment.[8] It should be collected for disposal through a licensed hazardous waste program.[9][10][11] Do not dispose of iodine-containing waste down the drain.[9]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Acetamidine Hydroiodide.
By adhering to these guidelines, researchers can confidently and safely handle Acetamidine Hydroiodide, ensuring personal safety and the integrity of their valuable work. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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- New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Iodine.
- TCI Chemicals. (2024, November 15). Safety Data Sheet: Acetamidine Hydrochloride.
- Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- Michigan State University. (n.d.). Corrosive Liquids/Solids.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
